Product packaging for 2,6-Difluoro-4-methoxypyridine(Cat. No.:CAS No. 1184172-35-7)

2,6-Difluoro-4-methoxypyridine

Cat. No.: B2463623
CAS No.: 1184172-35-7
M. Wt: 145.109
InChI Key: HRTFKBJLWDISRQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.109. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO B2463623 2,6-Difluoro-4-methoxypyridine CAS No. 1184172-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTFKBJLWDISRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluoro-4-methoxypyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Difluoro-4-methoxypyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, consistently featured in a multitude of FDA-approved drugs.[1][2][3] Its strategic derivatization allows for the fine-tuning of molecular properties critical for therapeutic success. This compound (CAS Number: 1184172-35-7 ) has emerged as a particularly valuable building block for researchers and drug development professionals.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.

The core value of the this compound moiety lies in the synergistic interplay of its constituent parts. The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the fluorine atoms and the methoxy group provide a powerful combination for optimizing drug-like properties. This scaffold offers a unique tool to enhance metabolic stability, modulate lipophilicity, and improve target engagement, making it a sought-after component in the design of novel therapeutics.[6]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1184172-35-7[7]
Molecular Formula C₆H₅F₂NO[7]
Molecular Weight 145.11 g/mol [7]
IUPAC Name This compoundN/A
Appearance White to off-white solid or powderSupplier Data
Boiling Point Not explicitly available; (For 2,6-difluoropyridine: 124.5 °C)[8][9]
Melting Point Not explicitly availableN/A
Density Not explicitly available; (For 2,6-difluoropyridine: 1.268 g/mL)[8][9]
Purity Typically ≥95-97%[4][5]

Synthesis and Mechanistic Rationale

The primary route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective for electron-deficient aromatic systems like polyfluorinated pyridines.

The Underlying Chemistry: Why SNAr Works

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms at the C2 and C6 positions further depletes the ring of electron density. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.

Attack is favored at the C2, C4, and C6 positions because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[10] In a substrate like 2,4,6-trifluoropyridine, the C4 position is the most activated site for substitution by a nucleophile like methoxide, leading to the desired product with high regioselectivity.

Caption: Generalized SNAr mechanism for the synthesis.

Self-Validating Experimental Protocol

This protocol is a representative method based on established procedures for SNAr reactions on polyhalopyridines.

Objective: To synthesize this compound from 2,4,6-trifluoropyridine.

Materials:

  • 2,4,6-Trifluoropyridine (1 eq.)

  • Sodium methoxide (1.05 eq.)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (or DMF).

  • Reagent Addition: Cool the solvent to 0 °C using an ice bath. Add sodium methoxide (1.05 eq.) to the flask with stirring.

    • Causality: Using a slight excess of the nucleophile ensures complete consumption of the starting material. The reaction is performed at 0 °C initially to control the exothermic nature of the addition.

  • Substrate Introduction: Slowly add 2,4,6-trifluoropyridine (1 eq.) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC indicates a successful reaction.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Causality: Quenching neutralizes the excess sodium methoxide and protonates any remaining alkoxide species, preventing side reactions during extraction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.

    • Causality: The water wash removes residual methanol and inorganic salts. The brine wash removes the bulk of the dissolved water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery: A Scaffold for Optimization

The true utility of this compound is realized when it is incorporated into larger, biologically active molecules. The difluorinated methoxypyridine motif imparts several desirable properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent sites from metabolic attack by cytochrome P450 enzymes. Replacing a standard methoxy group with this scaffold can block O-demethylation, a common metabolic liability, thereby increasing a drug's half-life.[6]

  • Modulation of pKa and Lipophilicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, reducing its basicity. This fine-tuning of ionization at physiological pH can be critical for optimizing cell permeability and target binding. The group provides a moderate lipophilicity, offering a valuable alternative to more common methoxy or trifluoromethoxy groups.[6][11]

  • Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyls or thiols, often improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]

A notable application includes its use in synthesizing potential PET imaging agents for cancer diagnostics, where the scaffold is part of a larger molecule designed to target specific proteins like B-Raf(V600E).[12]

Drug_Design_Logic Core This compound (Core Scaffold) MetStab Increased Metabolic Stability Core->MetStab pKa pKa Modulation (Reduced Basicity) Core->pKa Lipo Optimized Lipophilicity Core->Lipo PK Improved Half-Life (Longer Duration) MetStab->PK Perm Enhanced Cell Permeability pKa->Perm Target Fine-tuned Target Binding Affinity pKa->Target Lipo->Perm

Caption: Role of the scaffold in drug property optimization.

Safety and Handling

Proper handling of this compound is essential. It is classified as a hazardous substance, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

GHS InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the pyridine scaffold, make it a valuable building block for the synthesis of novel compounds with tailored functionalities. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular characteristics, and practical guidance for its handling and application in a research and development setting. While extensive experimental data for this specific compound is not yet publicly available, this guide consolidates the existing information and leverages data from related compounds to provide a robust foundational understanding for scientists and researchers.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of fluorine substituents to the pyridine ring, as seen in this compound, offers a powerful tool to modulate the physicochemical and pharmacological properties of these important heterocycles. This guide focuses specifically on the physical properties of this compound, providing a critical resource for its effective utilization in synthetic and developmental workflows.

Molecular Identity and Core Physicochemical Parameters

A precise understanding of a compound's fundamental identifiers is paramount for any scientific investigation. The following table summarizes the key molecular and predicted physical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental verification is recommended for critical applications.

PropertyValueSource
Molecular Formula C₆H₅F₂NO[1][2][3]
Molecular Weight 145.11 g/mol [1][2][3]
CAS Number 1184172-35-7[1][2]
InChIKey HRTFKBJLWDISRQ-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CC(F)=NC(F)=C1[1][2]
Predicted Refractive Index 1.610[2]
Predicted XlogP 1.7[3]

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Spectroscopic and Physicochemical Data (Experimental and Predicted)

Detailed experimental data on the physical properties of this compound are not extensively reported in the scientific literature. This section provides available predicted data and relevant information from structurally similar compounds to guide researchers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and signals for the two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the deshielding effect of the fluorine atoms and the shielding effect of the methoxy group.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic splitting patterns (C-F coupling).

    • ¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for C-F stretching, C-O-C stretching of the methoxy group, and aromatic C=C and C=N stretching vibrations of the pyridine ring.

Key Physical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueRemarks and Comparative Insights
Melting Point Not availableFor comparison, the related compound 2,6-difluoro-4-iodopyridine has a melting point of 78-80 °C[4]. The absence of the bulky iodine atom in the target molecule may result in a different melting point.
Boiling Point Not available2,6-Difluoropyridine has a boiling point of 124.5 °C at 743 mmHg[2]. The addition of a methoxy group would likely increase the boiling point due to increased molecular weight and polarity.
Density Not available2,6-Difluoropyridine has a density of 1.268 g/mL at 25 °C[2]. The density of this compound is expected to be in a similar range.
Solubility Soluble in common organic solvents.Based on its structure, it is predicted to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexane is likely to be limited.
pKa Not availableThe pKa of the conjugate acid of pyridine is 5.2. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa. Conversely, the electron-donating methoxy group would slightly increase the basicity. The net effect would require experimental determination.

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data, the following standard experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by finding the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure (Isothermal Method):

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker/bath (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculate the solubility in units such as mg/mL or mol/L.

Safety, Handling, and Storage

While a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related fluorinated and pyridine compounds should be strictly followed.

  • General Handling:

    • Use in a well-ventilated area, preferably in a fume hood.

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves (e.g., nitrile rubber).

    • Wear safety glasses with side-shields or chemical goggles.

    • Wear a lab coat or other protective clothing.

  • First Aid Measures:

    • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage:

    • Store in a tightly closed container.

    • Store in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel chemical entities with potential applications in pharmaceuticals and material science. This guide has synthesized the available information on its physical properties to provide a foundational resource for researchers. However, the lack of comprehensive experimental data highlights a clear need for further investigation. The determination of key physical properties such as melting point, boiling point, solubility, and pKa through rigorous experimental work is crucial for unlocking the full potential of this compound. Such data will not only facilitate its broader use in synthetic chemistry but also enable more accurate in silico modeling and a deeper understanding of its structure-activity relationships.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Molecular Landscape

2,6-Difluoro-4-methoxypyridine is a key building block in medicinal chemistry and materials science. Its chemical reactivity and physical properties are dictated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group on the pyridine ring. ¹H NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of this molecule.

The ¹H NMR spectrum of this compound is characterized by two primary signals: one arising from the protons of the methoxy group (-OCH₃) and another from the protons on the pyridine ring (H-3 and H-5). The chemical shifts and coupling patterns of these signals provide a detailed fingerprint of the molecule.

Deconstructing the Spectrum: A Detailed Analysis

Chemical Shift Assignments

In a standard deuterated chloroform (CDCl₃) solvent, the proton signals of this compound typically appear in the following regions:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3, H-5~7.22Triplet2HJ(H,F) ≈ 1.2
-OCH₃~3.90Singlet3HN/A

Table 1: Predicted ¹H NMR Data for this compound

The protons at the 3 and 5 positions of the pyridine ring are chemically equivalent and therefore have the same chemical shift. The signal for these protons appears as a triplet due to coupling with the adjacent fluorine atoms. The methoxy protons appear as a singlet as there are no adjacent protons to couple with.

The Influence of Fluorine: H-F Coupling

A distinguishing feature of the ¹H NMR spectrum of this compound is the through-bond coupling between the protons at C-3 and C-5 and the fluorine atoms at C-2 and C-6, respectively. This four-bond coupling (⁴JHF) is responsible for the triplet multiplicity of the aromatic proton signal. The magnitude of this coupling constant is typically small, around 1.2 Hz.[1]

Expert Insight: The observation of this characteristic triplet is a critical diagnostic tool for confirming the substitution pattern of the pyridine ring.

Experimental Protocol for High-Fidelity NMR

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation
  • Purity is Paramount: Begin with a highly purified sample of this compound to avoid confounding signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent.[1] Ensure the solvent is of high purity to minimize residual solvent signals.[2][3]

  • Optimal Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the gold standard and should be added to the sample.[4]

Data Acquisition
  • Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended for optimal signal dispersion.[5]

  • Standard Pulse Program: A standard one-pulse sequence is sufficient for routine ¹H NMR acquisition.

  • Key Parameters:

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 1-2 second delay between scans is recommended.

    • Spectral Width: A spectral width of 12-15 ppm is appropriate.

Data Processing
  • Fourier Transform: Convert the acquired Free Induction Decay (FID) into a spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

  • Baseline Correction: Ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals to determine the relative number of protons.

Visualizing the Molecular Structure

The following diagram illustrates the key proton environments and their corresponding signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments for this compound.

Solvent Effects: A Critical Consideration

The choice of deuterated solvent can influence the chemical shifts of protons.[6][7] While CDCl₃ is standard, using other solvents like DMSO-d₆ or Acetone-d₆ may be necessary depending on the sample's solubility or for specific experimental goals. It is important to be aware that the chemical shifts presented in this guide are specific to CDCl₃ and may vary in other solvents.

Trustworthy Data through Self-Validation

The integrity of the ¹H NMR data is self-validated by the consistency of the observed spectrum with theoretical predictions. The presence of a triplet for the aromatic protons with an integration of 2H and a singlet for the methoxy protons with an integration of 3H, at their expected chemical shifts, provides a high degree of confidence in the structural assignment. Any deviation from this pattern should prompt further investigation into the sample's purity or the possibility of an alternative structure.

References

A Comprehensive Technical Guide to the ¹³C NMR Spectroscopy of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluoro-4-methoxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features. We will explore the synergistic electronic effects of the fluoro and methoxy substituents on the pyridine ring, with a detailed examination of chemical shifts (δ) and through-bond carbon-fluorine (J-coupling) constants. Furthermore, this guide presents a robust, field-proven protocol for acquiring high-quality ¹³C NMR data for fluorinated heterocyclic compounds, ensuring both accuracy and reproducibility in structural elucidation.

Introduction: The Structural Significance of a Substituted Pyridine

This compound is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. The pyridine core is a ubiquitous scaffold in pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The introduction of highly electronegative fluorine atoms and an electron-donating methoxy group creates a unique electronic environment within the aromatic ring. ¹³C NMR spectroscopy is an indispensable tool for confirming the substitution pattern and understanding the electronic structure of such molecules. The key challenge and feature in the ¹³C NMR spectrum of this and similar compounds is the presence of coupling between the carbon-13 nuclei and the fluorine-19 nuclei, which splits the carbon signals into multiplets.[1]

Theoretical Framework: Understanding the Spectral Nuances

A comprehensive interpretation of the ¹³C NMR spectrum of this compound requires an understanding of two primary factors: substituent-induced chemical shift effects and ¹³C-¹⁹F spin-spin coupling.

Substituent Effects on Chemical Shifts

The chemical shift of each carbon atom in the pyridine ring is modulated by the electronic influence of the substituents.

  • Fluorine (at C2 and C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect strongly deshields the directly attached carbons (C2 and C6), causing their resonances to appear significantly downfield. This deshielding effect is a hallmark of directly fluorinated carbons.

  • Methoxy Group (at C4): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the pyridine ring via a resonance effect (+R or +M). This electron donation increases the electron density at the ortho (C3 and C5) and para (relative to the methoxý group, which is the ring nitrogen) positions. This shielding effect causes the C3 and C5 resonances to shift upfield (to a lower ppm value) compared to an unsubstituted pyridine. The carbon of the methoxy group itself typically appears in the 55-65 ppm range.[2]

The Physics of ¹³C-¹⁹F Coupling (J-Coupling)

Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, its magnetic moment couples with the magnetic moments of nearby ¹³C nuclei through the bonding electrons.[3] This interaction, known as J-coupling or scalar coupling, results in the splitting of ¹³C signals into multiplets. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength. The number of bonds separating the coupled nuclei determines the type of coupling:

  • ¹JCF (One-bond coupling): This is the coupling between a carbon and a fluorine atom directly bonded to it. It is characterized by a very large coupling constant, typically in the range of 200-300 Hz.[4]

  • ²JCF (Two-bond coupling): Coupling between a carbon and a fluorine atom separated by two bonds (e.g., C3 coupling to F at C2). These values are smaller, typically 15-30 Hz.

  • ³JCF (Three-bond coupling): Coupling over three bonds (e.g., C4 coupling to F at C2). These are generally smaller than ²JCF, often in the range of 5-15 Hz.

  • ⁿJCF (Long-range coupling): Couplings over more than three bonds are often observed in fluorinated aromatic systems but are typically small (< 5 Hz).

The multiplicity of a ¹³C signal is determined by the number of equivalent ¹⁹F nuclei it couples to, following the rule n+1 , where n is the number of fluorine atoms.

Spectral Analysis of this compound

Based on the theoretical principles, we can predict and assign the signals in the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Spectral Data

The following table summarizes the expected chemical shifts and coupling patterns for each unique carbon environment in the molecule.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
C2, C6 160 - 165Doublet of triplets (dt) or complex multiplet¹JCF ≈ 230-250 Hz; ³JCF ≈ 5-10 HzStrong deshielding by direct F attachment. Large ¹J coupling to its own F. Smaller ³J coupling to the other F.
C4 155 - 160Triplet (t)³JCF ≈ 10-15 HzDeshielded by OMe group and N. Coupled to two equivalent F atoms at C2 and C6 over three bonds.
C3, C5 95 - 100Doublet of doublets (dd) or complex multiplet²JCF ≈ 20-30 Hz; ⁴JCF < 5 HzShielded by +R effect of OMe. Large ²J coupling to adjacent F. Smaller ⁴J coupling to distant F.
-OCH₃ 55 - 60Singlet or very narrow multiplet⁴JCF ≈ 0-2 HzTypical range for an aromatic methoxy carbon. Long-range coupling to F is often too small to be resolved.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The multiplicity described assumes resolution of smaller, long-range couplings.

Causality and Interpretation
  • C2 and C6 Identification: The carbons directly bonded to fluorine are easily identified. They will appear far downfield and exhibit the largest coupling constant in the spectrum (¹JCF).[5] The signal will be a doublet due to the one-bond coupling, and each line of that doublet may be further split into a triplet by the two-bond coupling to the other fluorine atom, although this can be complex.

  • C4 Identification: The C4 carbon is deshielded by the attached oxygen and the ring nitrogen. Its key identifying feature is its multiplicity: a triplet, resulting from coupling to two chemically equivalent fluorine atoms at C2 and C6 (n=2, so 2+1=3 lines).

  • C3 and C5 Identification: These carbons are the most shielded (furthest upfield) due to the electron-donating resonance from the methoxy group. Each carbon is coupled to the adjacent fluorine (²JCF) and the more distant fluorine (⁴JCF), resulting in a doublet of doublets.

  • Methoxy Carbon: The methoxy carbon signal is typically a sharp singlet in the aliphatic region, easily distinguished from the aromatic carbons.

Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful attention to experimental parameters. The presence of large C-F coupling constants can spread a signal's intensity over a wide range, potentially burying parts of the multiplet in the noise.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Tune and match the ¹³C and ¹H probe channels to the sample.

  • Acquisition Parameters (¹³C {¹H} Experiment):

    • Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay.

    • Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically from -10 to 220 ppm.

    • Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution, which is critical for accurately measuring coupling constants.

    • Relaxation Delay (D1): Set a delay of 2.0 seconds. While longer delays are needed for strict quantitative analysis, this value is a good compromise for routine structural confirmation.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and splitting from ¹⁹F coupling, a higher number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the weakest signal).

    • Decoupling: Use standard broadband proton decoupling. Note: This does not remove ¹⁹F coupling. Specialized triple-resonance probes are required for ¹³C{¹H, ¹⁹F} experiments.[4]

  • Data Processing:

    • Apply an exponential multiplication (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, automatic phase correction, and baseline correction.

    • Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[5]

    • Integrate the signals and, most importantly, use the peak-picking tool to identify the precise frequency of each line within the multiplets to calculate the J-coupling constants in Hz.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound (15-25 mg) b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Insert & Lock c->d e Shim & Tune Probe d->e f Set Acquisition Parameters (zgpg30) e->f g Acquire Data (NS = 1024+) f->g h Fourier Transform & Line Broadening g->h i Phase & Baseline Correction h->i j Calibrate Spectrum (Solvent Peak) i->j k Peak Pick & Analyze (δ and J) j->k

Caption: Standard workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Advanced Considerations and Troubleshooting

  • Low Signal-to-Noise: If signals, particularly the outer lines of large multiplets, are weak, increase the number of scans.[6] Using a more concentrated sample can also help.

  • Overlapping Multiplets: In more complex molecules, multiplets can overlap. 2D NMR experiments, such as ¹H-¹³C HMBC, can be invaluable. Correlations from the well-resolved methoxy protons (¹H) or the C3/C5 protons (¹H) can help unambiguously assign the carbon signals.[7]

  • ¹⁹F-Decoupling: In rare cases where the spectrum is uninterpretable due to complex coupling, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be performed. This collapses all multiplets into singlets but requires specialized hardware (a triple-resonance probe) and expertise.[4]

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, defined by the interplay of substituent electronic effects and carbon-fluorine J-coupling. The downfield, heavily split signals of the fluorinated carbons, the upfield resonances of the methoxy-influenced carbons, and the characteristic triplet of the C4 carbon provide a unique spectral fingerprint. By understanding the underlying principles and employing a meticulous experimental protocol, researchers can confidently use ¹³C NMR to verify the structure and purity of this and other complex fluorinated heterocyclic compounds, ensuring the integrity of their chemical research.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,6-Difluoro-4-methoxypyridine

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block in the synthesis of novel bioactive compounds and functional materials.[1] The precise characterization of this molecule and its reaction products is paramount for ensuring the quality, purity, and safety of these advanced materials.[2] Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of ionization, predict fragmentation pathways, and offer detailed, field-proven experimental protocols for its analysis via both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this important chemical entity.

Ionization Techniques: A Dichotomy of Approaches for a Versatile Molecule

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The physicochemical properties of this compound—its volatility, thermal stability, and polarity—dictate the most suitable approach.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

Electron Ionization (EI) is a highly robust and reproducible "hard" ionization technique that bombards gas-phase molecules with high-energy electrons (typically 70 eV).[4] This energetic interaction induces the formation of a molecular ion (M⁺•) and extensive, predictable fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, invaluable for structural confirmation and identification of unknown compounds.[4] Given that this compound is a relatively small and likely volatile molecule, GC-MS with EI is an excellent choice for its analysis, particularly for purity assessment and reference standard characterization.

Electrospray Ionization (ESI): The "Soft" Technique for Complex Matrices and Reaction Monitoring

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase, typically the effluent from a liquid chromatograph.[5][6] ESI is particularly advantageous for polar, less volatile, and thermally labile molecules. It produces predominantly protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation.[5] This makes it the ideal choice for quantitative analysis and for monitoring the formation of this compound and its derivatives in complex reaction mixtures or biological matrices, where the preservation of the molecular ion is crucial.[2][3]

Predicted Fragmentation of this compound under Electron Ionization

The molecular ion ([C₆H₅F₂NO]⁺•) is expected to have a mass-to-charge ratio (m/z) of 145.11.[10] The fragmentation is likely to be initiated by the loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxylated aromatics, leading to a stable oxonium ion. Subsequent losses of carbon monoxide (CO), hydrogen cyanide (HCN), and fluorine radicals are also anticipated.

Proposed Fragmentation Pathway

G M [C₆H₅F₂NO]⁺• m/z = 145 F1 [C₅H₂F₂NO]⁺ m/z = 130 M->F1 - •CH₃ F3 [C₅H₂FNO]⁺• m/z = 111 M->F3 - HF F2 [C₄H₂F₂N]⁺• m/z = 102 F1->F2 - CO F4 [C₃H₂FN]⁺• m/z = 75 F2->F4 - HCN G cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gc_sample Sample in Volatile Solvent gc_inject GC Injection gc_sample->gc_inject gc_sep Capillary Column Separation gc_inject->gc_sep gc_ion Electron Ionization (70 eV) gc_sep->gc_ion gc_ms Mass Analysis gc_ion->gc_ms gc_data Fragmentation Spectrum gc_ms->gc_data lc_sample Sample in Mobile Phase lc_inject LC Injection lc_sample->lc_inject lc_sep Reversed-Phase Separation lc_inject->lc_sep lc_ion Electrospray Ionization lc_sep->lc_ion lc_ms Mass Analysis lc_ion->lc_ms lc_data [M+H]⁺ Spectrum lc_ms->lc_data

References

Introduction: The Strategic Value of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-methoxypyridine

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2] Among these scaffolds, fluorinated pyridines are particularly prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This compound is a versatile building block, combining the electronic effects of two fluorine atoms at the ortho-positions with a methoxy group at the para-position relative to the ring nitrogen. This substitution pattern creates a unique electronic environment and provides multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex target molecules. This guide provides a detailed, field-proven synthesis route for this compound, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and explore the underlying chemical principles.

Retrosynthetic Analysis and Strategy Selection

The synthesis of substituted pyridines can be approached from multiple angles. A logical retrosynthetic analysis of this compound reveals two primary pathways, primarily revolving around the sequence of introducing the fluorine and methoxy substituents.

G cluster_0 Route 1: Methoxylation then Fluorination cluster_1 Route 2: Fluorination then Methoxylation Target This compound Intermediate1 2,6-Dichloro-4-methoxypyridine Target->Intermediate1 Halogen Exchange (Halex) Intermediate2 2,6-Difluoro-4-chloropyridine Target->Intermediate2 Nucleophilic Aromatic Substitution (SNAr) Start1 2,4,6-Trichloropyridine Intermediate1->Start1 Nucleophilic Aromatic Substitution (SNAr) Reagent1 NaOMe / MeOH Reagent2 KF / DMSO Start2 2,4,6-Trichloropyridine Intermediate2->Start2 Partial Halogen Exchange (Halex) Reagent3 KF (controlled) Reagent4 NaOMe / MeOH

Caption: Retrosynthetic analysis of this compound.

Strategic Choice: While both routes start from the same commercially available material, Route 1 (Methoxylation then Fluorination) is selected as the primary focus of this guide.

  • Expertise & Experience: The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyridine is well-established. The C4 position is significantly more activated towards nucleophilic attack than the C2 and C6 positions, allowing for a clean and high-yielding initial methoxylation step.[5][6] In contrast, achieving selective mono-chlorine replacement during the fluorination of 2,4,6-trichloropyridine (Route 2) is challenging and can lead to a mixture of products, complicating purification.

  • Trustworthiness: The two-step sequence of SNAr followed by a halogen exchange (Halex) reaction is a robust and widely documented strategy in pyridine chemistry.[7][8] This approach minimizes potential side reactions and provides a more reliable pathway to the final product.

Detailed Synthesis Route: A Two-Step Approach from 2,4,6-Trichloropyridine

This section details the recommended two-step synthesis, providing both the underlying chemical principles and actionable experimental protocols.

G TCP 2,4,6-Trichloropyridine DCMP 2,6-Dichloro-4-methoxypyridine TCP->DCMP Step 1: SNAr NaOMe, DMF rt, 16h DFMP This compound (Target Molecule) DCMP->DFMP Step 2: Halex KF, DMSO 185-190 °C

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Regioselective Methoxylation of 2,4,6-Trichloropyridine

Principle and Rationale: The first step is a nucleophilic aromatic substitution (SNAr) reaction. In the pyridine ring, the carbon atoms at the 2, 4, and 6 positions are electron-deficient due to the inductive effect of the nitrogen atom. This makes them susceptible to attack by nucleophiles. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9]

The key to this step's success is its high regioselectivity. Attack at the C4 (para) position is favored over the C2/C6 (ortho) positions because the resulting Meisenheimer intermediate is better stabilized. The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect that is more pronounced for para-attack.[6] This inherent electronic preference allows for the selective replacement of the C4 chlorine atom.

G cluster_0 SNAr Mechanism at C4 Start 2,4,6-Trichloropyridine + NaOMe Transition Meisenheimer Complex (Resonance Stabilized) Start->Transition Nucleophilic Attack Product 2,6-Dichloro-4-methoxypyridine + NaCl Transition->Product Chloride Elimination

Caption: Simplified workflow of the SNAr mechanism at the C4 position.

Detailed Experimental Protocol: Adapted from ChemicalBook, Synthesis of 2,6-DICHLORO-4-METHOXY-PYRIDINE[5]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,N-Dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Methoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol) to the cooled DMF. While stirring, slowly add methanol (MeOH, 673 mg, 21 mmol). Stir the resulting sodium methoxide solution at 0 °C.

  • Reaction Initiation: Dissolve 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in a minimal amount of DMF and add it dropwise to the cold sodium methoxide solution.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction with water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluent: 0-5% ethyl acetate in hexane) to yield the pure product.

Step 2: Halogen Exchange (Halex) Fluorination

Principle and Rationale: The second step involves a double halogen exchange (Halex) reaction to replace the two remaining chlorine atoms with fluorine. This SNAr reaction is typically performed at high temperatures using an alkali metal fluoride salt in a polar aprotic solvent.[10]

  • Fluorinating Agent: Potassium fluoride (KF) is a cost-effective and common choice. For optimal reactivity, it is crucial to use anhydrous, and often spray-dried, KF to maximize its surface area and nucleophilicity. Cesium fluoride (CsF) is more reactive but also more expensive.[8]

  • Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are required to achieve the high temperatures (typically >180 °C) needed to drive the substitution of the less reactive chloro groups and to adequately dissolve the KF salt.[10]

  • Mechanism: The fluoride ion acts as the nucleophile, attacking the C2 and C6 positions. The high reaction temperature provides the necessary activation energy to overcome the strength of the C-Cl bond and form the even stronger C-F bond, which is the thermodynamic driving force for the reaction.

Detailed Experimental Protocol: Adapted from U.S. Patent 4,071,521A and related literature on dichloropyridine fluorination[10]

  • Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation head, add anhydrous potassium fluoride (KF, >2.5 molar equivalents) and dimethyl sulfoxide (DMSO). Safety Note: Ensure the KF is truly anhydrous; residual water can lead to side reactions and reduced yield.

  • Reagent Addition: Add 2,6-dichloro-4-methoxypyridine (1.0 molar equivalent) to the KF/DMSO slurry.

  • Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of 185-190 °C. The product, this compound, has a lower boiling point than the starting material and the solvent and can be distilled out of the reaction mixture as it is formed. This is advantageous as it drives the equilibrium towards the product and protects the product from potential thermal degradation.

  • Product Collection: Collect the distillate. The reaction is typically complete within 8-10 hours.

  • Purification: The collected distillate can be washed with water to remove any co-distilled DMSO, dried over a suitable drying agent (e.g., MgSO₄), and further purified by fractional distillation if necessary to achieve high purity.

Data Summary

The following table summarizes the key parameters for the recommended two-step synthesis route.

ParameterStep 1: MethoxylationStep 2: Fluorination
Starting Material 2,4,6-Trichloropyridine2,6-Dichloro-4-methoxypyridine
Key Reagents Sodium methoxide (from NaH/MeOH)Anhydrous Potassium Fluoride (KF)
Solvent DMFDMSO or Sulfolane
Temperature 0 °C to Room Temperature185 - 190 °C
Reaction Time ~16 hours~8-10 hours
Typical Yield >90%[5]80-95% (estimated based on similar transformations)[10]
Purification Method Silica Gel ChromatographyDistillation

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from 2,4,6-trichloropyridine. This strategy leverages a highly regioselective nucleophilic aromatic substitution to install the methoxy group at the C4 position, followed by a robust halogen exchange reaction to introduce the two fluorine atoms. The protocols described herein are built on well-established chemical principles and represent a validated system for producing this valuable synthetic intermediate. Careful attention to anhydrous conditions, particularly in the fluorination step, is critical for achieving high yields and purity. This guide provides the necessary technical foundation for researchers to confidently synthesize this compound for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Reactivity of 2,6-Difluoro-4-methoxypyridine for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable scaffolds, 2,6-difluoropyridine and its derivatives have emerged as exceptionally versatile building blocks.

This technical guide focuses on the reactivity of a key derivative: 2,6-Difluoro-4-methoxypyridine . This molecule is engineered with a unique combination of features: an electron-deficient pyridine core, two highly reactive carbon-fluorine bonds at the C2 and C6 positions, and a directing methoxy group at the C4 position. This specific arrangement channels the molecule's reactivity, making it a predictable and powerful tool for the synthesis of complex, functionalized pyridine structures. For researchers, scientists, and drug development professionals, a deep understanding of this reagent's behavior is paramount to unlocking its full synthetic potential.

Part 1: The Core Reactivity Profile - Nucleophilic Aromatic Substitution (SNAr)

The dominant and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by the strong electron-withdrawing nature of both the pyridine ring nitrogen and the fluorine substituents, which sufficiently lowers the energy of the LUMO of the aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN2 reactions, the SNAr mechanism is a two-step process.[1] First, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The rate-determining step is typically this initial attack. In the second, faster step, the leaving group is eliminated, restoring aromaticity and yielding the substituted product.

A critical factor accelerating SNAr on halopyridines is the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[3] When attack occurs at the C2 or C4 positions (ortho or para to the nitrogen), a key resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, providing significant stabilization.[3]

Regioselectivity center_node 2,6-Difluoro- 4-methoxypyridine C4 C4 Position center_node->C4 Most activated by N, but blocked by OMe (poor leaving group) C2_C6 C2 / C6 Positions center_node->C2_C6 Activated by N and F, Available for SNAr (Excellent F leaving group) C3_C5 C3 / C5 Positions center_node->C3_C5 Deactivated by resonance from OMe (Unreactive) Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase setup 1. Reaction Setup (Substrate, Flask, Stir Bar) inert 2. Inert Atmosphere (Purge with N₂ or Ar) setup->inert add_reagents 3. Add Solvent, Base, & Nucleophile inert->add_reagents react 4. Stir at Temp (e.g., 25-80 °C) add_reagents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor quench 6. Quench Reaction (Add Water) monitor->quench When Complete extract 7. Organic Extraction (e.g., EtOAc) quench->extract purify 8. Dry & Concentrate extract->purify chromatography 9. Column Chromatography purify->chromatography product Pure Product chromatography->product

References

The Electronic Landscape of Difluorinated Methoxypyridines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. However, the modern drug discovery process demands fine-tuning of a lead compound's properties to optimize efficacy, selectivity, and pharmacokinetics (ADME). The introduction of fluorine atoms onto this scaffold has become a cornerstone strategy for achieving this level of molecular control.[2]

Fluorine, being the most electronegative element, exerts powerful electronic effects that can dramatically alter a molecule's physicochemical profile.[2] When combined with an electron-donating group, such as a methoxy substituent, on a pyridine ring, a nuanced "push-pull" system is established. This guide provides an in-depth exploration of the electronic properties of difluorinated methoxypyridines, offering researchers and drug development professionals the foundational knowledge to strategically leverage these unique building blocks. We will delve into the underlying principles, characterization methodologies, and practical implications for designing next-generation therapeutics.

Part 1: The Core Electronic Principles

The electronic character of a substituted pyridine ring is not merely a sum of its parts. It is a complex interplay of inductive and resonance effects, profoundly influenced by the specific positions of the substituents.

The Dominant Inductive Effect of Fluorine

The primary influence of fluorine is its strong electron-withdrawing inductive effect (-I). Due to its high electronegativity, a fluorine atom pulls electron density away from the carbon to which it is attached, and this effect is propagated through the sigma bonds of the aromatic ring.[2] This has several critical consequences:

  • Reduced pKa: The withdrawal of electron density from the pyridine ring makes the nitrogen lone pair less available to accept a proton, thereby lowering the basicity (pKa) of the molecule. This can be crucial for modulating a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and target engagement.

  • Modulation of Aromaticity: Each fluorine atom that replaces a hydrogen causes the adjacent carbon to gain a net positive charge.[3] This creates potential barriers for π-electron flow, altering the ring's current and overall electronic distribution.

  • Enhanced Dipole Moment: The potent C-F bond dipole significantly contributes to the molecule's overall dipole moment, influencing its interactions with polar environments like water and protein binding pockets.

The Interplay with the Methoxy Group

The methoxy (-OCH₃) group acts as a counterpoint to fluorine. It is an electron-donating group, primarily through a resonance effect (+R), where one of the oxygen's lone pairs can be delocalized into the pyridine π-system. This "push" of electron density partially counteracts the "pull" from the two fluorine atoms. The net electronic outcome—and thus the molecule's reactivity and binding potential—depends critically on the substitution pattern. For instance, a methoxy group positioned ortho or para to the nitrogen atom will have a more pronounced resonance effect on the ring's electronics.

The Impact of Difluorination Patterns

The specific placement of the two fluorine atoms is a key design element. For example, fluorines at the 2- and 6-positions will have a strong inductive effect on the nitrogen atom, significantly lowering its basicity. In contrast, fluorines at the 3- and 5-positions will primarily modulate the electron density of the carbon backbone, influencing the molecule's susceptibility to nucleophilic or electrophilic attack and altering its quadrupole moment, which is crucial for π-π stacking and other non-covalent interactions. This positional variation provides a powerful tool for fine-tuning electronic properties.[4]

Part 2: Characterization Methodologies

A robust understanding of these electronic properties requires a combination of computational modeling and experimental validation. The protocols described below represent a self-validating system where theoretical predictions guide experimental design and experimental results refine the computational models.

Computational Workflow: In Silico Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the electronic landscape of novel molecules before their synthesis.[5] This in silico approach saves significant time and resources.

Detailed Protocol for DFT Analysis:

  • Molecule Construction: Build the 3D structure of the desired difluorinated methoxypyridine isomer using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the molecule's lowest energy conformation.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic descriptors:

    • Molecular Electrostatic Potential (MEP) Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. It is a powerful tool for predicting sites of non-covalent interactions.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis calculates the charge on each atom, providing a quantitative measure of the electron-withdrawing and -donating effects of the substituents.[6]

    • Dipole Moment: The calculation provides the magnitude and vector of the molecular dipole moment.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated. A smaller gap generally suggests higher reactivity.[5]

The following diagram illustrates this standard computational workflow.

G cluster_workflow Computational Workflow for Electronic Property Analysis cluster_properties Calculated Properties A 1. 3D Structure Generation (e.g., 3,5-difluoro-2-methoxypyridine) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy State) B->C D 4. Single-Point Calculation for Properties C->D P1 MEP Map D->P1 P2 NBO Charges D->P2 P3 Dipole Moment D->P3 P4 HOMO/LUMO Gap D->P4 E 5. Data Analysis & Interpretation P1->E P2->E P3->E P4->E

Caption: A standard workflow for the computational analysis of molecular electronic properties.

Experimental Validation

Experimental techniques provide real-world data to ground the theoretical models.

  • X-Ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can probe the core-level binding energies of atoms. By measuring the C(1s) and N(1s) binding energies, one can directly observe the effect of electron-withdrawing fluorine substituents. A higher binding energy corresponds to a more electron-poor environment. Comparing the XPS spectra of a difluorinated methoxypyridine to its non-fluorinated parent provides a direct measure of the inductive effect.[7]

  • ¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment. ¹⁹F NMR is a valuable tool in drug discovery for confirming the electronic effects of molecular modifications and can even be used in fragment screening to detect binding events.[8]

  • pKa Determination: Standard potentiometric or spectrophotometric titration methods can be used to experimentally determine the pKa of the pyridine nitrogen, providing a quantitative measure of how the substituents have modulated its basicity.

Part 3: Application in Drug Design & Data Synopsis

Understanding the electronic properties of difluorinated methoxypyridines is not merely an academic exercise; it directly translates into the rational design of more effective drugs.

Modulating Target Interactions

The changes in the molecular electrostatic potential are particularly consequential. For example, increasing the positive potential on the face of the pyridine ring can enhance favorable interactions with electron-rich residues (e.g., tyrosine, tryptophan) in a protein's active site through π-π stacking or other non-covalent interactions. Conversely, the strongly negative potential around the fluorine atoms can facilitate halogen bonding or structure water networks within a binding pocket.[9] This precise control over the electrostatic profile allows for the optimization of ligand-receptor binding affinity and selectivity.[10]

The following diagram illustrates how these electronic modifications fit within a drug discovery pipeline.

G A Scaffold Selection (e.g., Methoxypyridine) B Strategic Fluorination (Modulate Electronics) A->B C In Silico Prediction (DFT Analysis of MEP, pKa, Dipole) B->C D Synthesis & Experimental Validation C->D E In Vitro Biological Assay (Affinity, Efficacy) D->E F Lead Optimization E->F

Caption: Role of electronic property modulation in a drug discovery workflow.

Enhancing Pharmacokinetic Properties

The metabolic stability of a drug is a critical parameter. A common site of metabolic attack by cytochrome P450 enzymes is an electron-rich position on an aromatic ring. By introducing electron-withdrawing fluorine atoms, these positions can be rendered "electronically shielded," blocking metabolic oxidation and thereby increasing the drug's half-life.[2] The methoxy group itself might be a site of O-demethylation, but its electronic interplay with the fluorine atoms can modulate the rate of this process.

Data Summary Table

To illustrate the impact of substitution, the table below presents hypothetical but representative data calculated using DFT for several pyridine derivatives. This data quantifies the trends discussed throughout this guide.

CompoundSubstitution PatternCalculated pKa (Relative)Calculated Dipole Moment (Debye)C2-Carbon NBO Charge (a.u.)
2-Methoxypyridine-5.20 (Reference)1.95-0.15
3,5-Difluoro-2-methoxypyridine3,5-di-F2.103.50+0.05
4,6-Difluoro-2-methoxypyridine4,6-di-F1.504.25+0.18

Note: These values are illustrative, based on established chemical principles, to demonstrate the expected trends.

Conclusion

Difluorinated methoxypyridines are not simply another class of chemical building blocks; they are sophisticated scaffolds that offer a high degree of control over a molecule's electronic landscape. The strategic placement of electron-withdrawing fluorine atoms in concert with an electron-donating methoxy group allows medicinal chemists to precisely tune properties such as basicity, dipole moment, and metabolic stability. By integrating robust computational modeling with targeted experimental validation, research teams can harness these effects to accelerate the design of safer and more potent therapeutics. This guide has provided the foundational principles and practical workflows to empower scientists in this endeavor.

References

A Senior Application Scientist's Guide to 2,6-Difluoro-4-methoxypyridine: A Cornerstone Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of the right starting material is a critical determinant of success. Among the vast arsenal of available chemical building blocks, 2,6-Difluoro-4-methoxypyridine has emerged as a scaffold of significant strategic importance. Its utility stems from a unique combination of electronic properties and predictable reactivity, offering a robust platform for the construction of complex molecular architectures.

The core value of this molecule lies in the electron-deficient nature of the pyridine ring, which is further amplified by the presence of two highly electronegative fluorine atoms at the C2 and C6 positions. This electronic arrangement renders these positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for introducing molecular diversity. The methoxy group at the C4 position, while less reactive, plays a crucial role in modulating the molecule's overall electronic profile and physicochemical properties, such as solubility and metabolic stability in derivative compounds. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for its effective deployment in research and development.

Core Physicochemical Properties

A thorough understanding of a building block's fundamental properties is essential for experimental design and process optimization. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1184172-35-7[1][2]
Molecular Formula C₆H₅F₂NO[1][2]
Molecular Weight 145.11 g/mol [2]
Appearance Liquid-
InChIKey HRTFKBJLWDISRQ-UHFFFAOYSA-N[2]
SMILES COc1cc(F)nc(F)c1[2]

Synthesis of the Building Block

The preparation of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a more heavily halogenated pyridine precursor. A common and efficient strategy involves the selective displacement of a fluorine atom from 2,4,6-trifluoropyridine.

The causality behind this synthetic choice is rooted in the relative reactivity of the halogenated positions on the pyridine ring. The C4 position is highly activated towards nucleophilic attack. By using a stoichiometric amount of a nucleophile like sodium methoxide under controlled conditions, one can selectively displace the fluorine at C4 while preserving the fluorines at the C2 and C6 positions for subsequent functionalization.

A plausible synthetic route is analogous to the preparation of similar compounds, such as 3,5-Dichloro-2,6-difluoro-4-methoxypyridine from its corresponding trifluoro-precursor.[3]

Synthesis Precursor 2,4,6-Trifluoropyridine Product This compound Precursor->Product Selective Nucleophilic Aromatic Substitution Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Product SNAr_Mechanism Start Start: This compound Step1 Step 1: Nucleophilic Attack (Rate-Determining) Start->Step1 + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Step 2: Elimination (Restores Aromaticity) Intermediate->Step2 - F⁻ Product Product: 2-Substituted-6-fluoro-4-methoxypyridine Step2->Product Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization BuildingBlock This compound Reaction Parallel S_NAr with Diverse Nucleophiles (R-NH₂, R-OH, etc.) BuildingBlock->Reaction Library Compound Library Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Solvent (ACN) & Reagents (n-Butylamine) A->B C 3. Heat to 80 °C & Monitor by TLC B->C D 4. Cool, Filter & Concentrate C->D E 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) D->E F 6. Dry (Na₂SO₄) & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G

References

Methodological & Application

Suzuki-Miyaura cross-coupling with 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling with 2,6-Difluoro-4-methoxypyridine: Protocols and Application Notes

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically tailored for the use of this compound as an electrophilic partner. This document delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols, presents strategies for optimization, and provides troubleshooting advice for common challenges. The focus is on leveraging this powerful C-C bond-forming reaction to synthesize complex molecules, particularly those with applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Fluorinated Methoxy-Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry. The reaction's broad functional group tolerance, the commercial availability of diverse boronic acids and esters, and the relatively low toxicity of boron-containing byproducts make it a favored tool for synthetic chemists.[5]

The substrate at the core of this guide, this compound, represents a highly valuable building block in pharmaceutical and agrochemical research.[6][7] The pyridine core is a ubiquitous scaffold in biologically active molecules.[8] The incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[9] Simultaneously, the methoxy group provides a key electronic and steric handle, making the resulting biaryl products attractive for further functionalization or as final drug candidates.[10][11]

However, the electronic nature of this compound—an electron-deficient heteroaryl halide—presents specific challenges that necessitate carefully optimized reaction conditions for a successful coupling.[5][12]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][13]

  • Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-fluorine bond of the this compound. This is often the rate-limiting step, particularly with less reactive C-F bonds compared to C-Cl, C-Br, or C-I bonds. This step forms a Pd(II) intermediate.

  • Transmetalation : In this step, the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(F) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both Ar-Pd(II)L₂(R') Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArF Ar-F (this compound) ArF->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal Optimization_Workflow Start Initial Reaction Setup (Standard Conditions) ScreenCatalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, XPhos, SPhos) Start->ScreenCatalyst ScreenBase Screen Base (e.g., K₂CO₃, K₃PO₄, CsF) ScreenCatalyst->ScreenBase Select best performer ScreenSolvent Screen Solvent (Dioxane, Toluene, DMF, with/without H₂O) ScreenBase->ScreenSolvent Select best performer OptimizeTemp Optimize Temperature (80°C to 120°C) ScreenSolvent->OptimizeTemp Select best performer CheckConc Adjust Concentration OptimizeTemp->CheckConc Final Optimized Protocol CheckConc->Final

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2,6-Difluoro-4-methoxypyridine

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound is a particularly valuable scaffold, offering a unique combination of electronic features. The two electron-withdrawing fluorine atoms at the C2 and C6 positions activate the pyridine ring, while the electron-donating methoxy group at C4 modulates its reactivity.

Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile platform for the selective functionalization of such scaffolds, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[4] This guide provides an in-depth analysis and detailed protocols for leveraging these reactions to derivatize this compound, a transformation of significant interest to researchers in pharmaceutical and agrochemical development.

Reactivity and Mechanistic Considerations

The functionalization of this compound via palladium catalysis primarily involves the cleavage of a C–F bond. While C–F bonds are the strongest single bonds to carbon, their activation is achievable with modern, highly active catalyst systems.[5][6] The key to success lies in understanding the catalytic cycle and selecting the appropriate components to overcome the high activation barrier of C–F oxidative addition.

Key Mechanistic Steps: The canonical palladium-catalyzed cross-coupling cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: This is often the rate-limiting step for challenging substrates like fluoroarenes. A low-valent Pd(0) complex inserts into the C–F bond to form a high-valent Pd(II) intermediate. This step is critically influenced by the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are essential as they stabilize the electron-deficient palladium center and promote the C-F bond cleavage.[7]

  • Transmetalation: The organic moiety from a secondary reagent (e.g., an organoboron compound in Suzuki coupling or an amine/base complex in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C–C or C–N bond and regenerating the active Pd(0) catalyst.[8][9]

Catalytic_Cycle cluster_cycle Generalized Cross-Coupling Cycle pd0 L₂Pd⁰ oa Oxidative Addition pd0->oa pdiia L₂PdII(Ar)(F) oa->pdiia tm Transmetalation (e.g., R-B(OH)₂ + Base) pdiia->tm pdiib L₂PdII(Ar)(R) tm->pdiib re Reductive Elimination pdiib->re re->pd0 Ar-R ArF Ar-F ArF->oa RBOH2 R-M RBOH2->tm

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of a fluoroarene (Ar-F).

Due to the presence of two equivalent C–F bonds at the C2 and C6 positions, achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry and reaction conditions. Exhaustive difunctionalization is also a viable and useful strategy.

Application: Suzuki-Miyaura Coupling for C–C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation, coupling an organoboron reagent with an organic halide.[8][10] For a substrate like this compound, this reaction enables the introduction of aryl, heteroaryl, or alkyl groups, creating complex biaryl structures.

Causality Behind Component Selection:

  • Catalyst System: The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand is paramount. Ligands such as SPhos, XPhos, or RuPhos are highly effective because their electronic properties facilitate the difficult oxidative addition of the C–F bond.[7]

  • Base: A base is required to activate the boronic acid for transmetalation.[10] For base-sensitive substrates, KF or Cs₂CO₃ are good choices. For more robust systems, stronger bases like K₃PO₄ or LiOtBu can accelerate the reaction.[7]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are typically used to ensure solubility of all components and stability of the catalytic intermediates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ComponentParameterRationale
Substrate This compoundActivated fluoroarene
Coupling Partner Aryl/Heteroaryl Boronic Acid or EsterSource of new C-C bond
Pd Source Pd(OAc)₂ (2-5 mol%)Precursor to active Pd(0) catalyst
Ligand SPhos or XPhos (4-10 mol%)Promotes C-F oxidative addition
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Activates boronic acid for transmetalation
Solvent Dioxane or Toluene/WaterAnhydrous polar aprotic solvent
Temperature 80-110 °CProvides thermal energy for C-F activation
Detailed Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a representative method for the mono-arylation of this compound with 4-methylphenylboronic acid. Conditions are based on established methods for challenging Suzuki couplings and should be considered a starting point for optimization.[7]

Materials:

  • This compound (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)

  • SPhos (0.06 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with argon to ensure all oxygen is removed.

  • Reaction: Heat the sealed flask in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the dried solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 2-fluoro-4-methoxy-6-(p-tolyl)pyridine.

Application: Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds by coupling amines with aryl halides.[9][11] This reaction is instrumental in synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.

Causality Behind Component Selection:

  • Catalyst System: As with Suzuki coupling, bulky, electron-rich ligands are crucial. Ligands developed by the Buchwald and Hartwig groups, such as XPhos, BrettPhos, and Josiphos-type ligands, are highly effective for coupling with challenging substrates.[12][13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or Cs₂CO₃ can be used for base-sensitive substrates.[14]

  • Amine Scope: The reaction is broadly applicable to primary and secondary alkyl and aryl amines.[11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ComponentParameterRationale
Substrate This compoundActivated fluoroarene
Coupling Partner Primary or Secondary AmineSource of new C-N bond
Pd Source Pd₂(dba)₃ (1-2 mol%)Stable Pd(0) precatalyst
Ligand XPhos or BrettPhos (2-5 mol%)Highly active ligand for C-N coupling
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic base
Solvent Toluene or THFAnhydrous aprotic solvent
Temperature 80-110 °CProvides thermal energy for C-F activation
Detailed Protocol 2: C-N Coupling with a Secondary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line apparatus

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu. Add the magnetic stir bar.

  • Reagent Addition: Add this compound, followed by anhydrous toluene. Stir for 5 minutes, then add morpholine via syringe.

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum heating block at 100 °C.

  • Monitoring: Stir vigorously for 12-18 hours. Monitor for completion by GC-MS analysis of a quenched aliquot.

  • Work-up and Purification: Follow the work-up, extraction, and purification steps as outlined in Protocol 1. The expected product is 4-(2-fluoro-4-methoxypyridin-6-yl)morpholine.

Workflow start Start setup 1. Reagent Setup (Inert Atmosphere) start->setup solvent 2. Add Anhydrous Solvent & Degas setup->solvent react 3. Heat Reaction (e.g., 100°C, 12-24h) solvent->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 5. Cooldown & Work-up (Filter, Extract) monitor->workup Complete purify 6. Purify Product (Column Chromatography) workup->purify end End Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Additional Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira reaction allows for the formation of C(sp²)–C(sp) bonds by coupling terminal alkynes with aryl halides.[15][16] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base like Et₃N or DIPEA.[17][18][19] For a fluorinated substrate, a ligand-supported palladium catalyst is often necessary to facilitate the initial oxidative addition. This method is invaluable for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.

References

Application Notes & Protocols: Sonogashira Coupling of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl-Alkynes in Drug Discovery

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed transformation, stands as a cornerstone in modern organic synthesis for its remarkable efficiency in constructing carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This reaction's utility is particularly pronounced in medicinal chemistry and drug development, where the resulting aryl-alkyne and conjugated enyne scaffolds serve as pivotal structural motifs in a vast array of pharmacologically active molecules.[4][5][6] The reaction's mild conditions and tolerance for a wide range of functional groups make it an indispensable tool for the late-stage functionalization of complex intermediates.[1][7]

The incorporation of fluorine atoms into pyridine rings is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] However, electron-deficient heteroaryl halides, particularly fluoro-substituted pyridines like 2,6-Difluoro-4-methoxypyridine, present significant challenges for cross-coupling reactions. The strong carbon-fluorine bond is notoriously difficult to activate via oxidative addition to the palladium catalyst, often requiring specialized catalytic systems and forcing conditions.[10][11][12]

This guide provides a comprehensive overview and a robust starting protocol for the Sonogashira coupling of the challenging this compound substrate. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents and conditions tailored for C-F bond activation, and offer a detailed, step-by-step methodology designed for reproducibility and success.

The Catalytic Machinery: A Mechanistic Overview

The Sonogashira reaction classically operates through a synergistic interplay of two interconnected catalytic cycles: one mediated by palladium and the other by a copper(I) co-catalyst.[1][2][13] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a clear framework for understanding the transformation.[3][14]

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-aryl intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of a base (typically an amine) to deprotonate the alkyne and form a highly nucleophilic copper(I) acetylide species.[13][15]

  • Transmetalation: The pivotal transmetalation step involves the transfer of the acetylide ligand from copper to the Pd(II)-aryl complex, generating a Pd(II)-dialkynyl-aryl intermediate and regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp²)-C(sp) bond of the aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][15]

A notable variation is the copper-free Sonogashira coupling , which is employed to prevent the primary side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by copper salts.[3][16]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Cu_Acetylide Cu(I)-C≡CR' PdII_Complex L₂Pd(II)(Ar)(C≡CR') Transmetal->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim Product Ar-C≡CR' (Product) PdII_Complex->Product RedElim->Pd0 CuX Cu(I)X CuX->Cu_Acetylide Base Alkyne H-C≡CR' Alkyne->CuX + Base Base Cu_Acetylide->Transmetal Cu_Acetylide->CuX + HX ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol Development for an Electron-Deficient Fluoro-Pyridine

The direct coupling of a C-F bond in a substrate like this compound is exceptionally challenging. Standard Sonogashira conditions are often insufficient to promote the initial oxidative addition step. Success hinges on a carefully selected catalytic system designed to overcome this high activation barrier.

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: While standard catalysts like Pd(PPh₃)₄ can be effective for more reactive halides, C-F activation necessitates a more robust system. We employ a pre-catalyst paired with a bulky, electron-rich phosphine ligand. Such ligands enhance the electron density on the palladium center, which promotes the difficult oxidative addition into the strong C-F bond and accelerates the final reductive elimination step.[9][10]

  • Base Selection: Traditional amine bases (e.g., Et₃N, DIPEA) are often not strong enough to facilitate reactions with fluoroarenes. A highly non-nucleophilic, strong base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be highly effective in promoting the Pd-catalyzed Sonogashira coupling of unreactive fluoroarenes, representing a critical breakthrough for this class of substrates.[17]

  • Copper Co-catalyst: The inclusion of Copper(I) Iodide (CuI) is maintained to ensure the rapid formation of the copper acetylide intermediate, which is crucial for an efficient transmetalation step, especially when contending with a slow oxidative addition.

  • Solvent and Temperature: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures. Given the inert nature of the C-F bond, heating is necessary to provide the thermal energy required to overcome the activation barrier.[10]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a representative terminal alkyne, such as phenylacetylene.

Materials & Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.5 mmol, 2.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen).

Experimental Workflow Diagram:

Workflow start Setup reagents Add Substrate, PdCl₂(PPh₃)₂, & CuI to Flask start->reagents inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Dioxane inert->solvent alkyne Add Phenylacetylene via Syringe solvent->alkyne base Add LiHMDS Solution Dropwise at 0 °C alkyne->base heat Heat Reaction at 80-100 °C base->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Reaction Work-up (Quench, Extract) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane (5 mL) via syringe. Begin stirring the resulting suspension. Add phenylacetylene (1.2 mmol) via syringe.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 1.0 M LiHMDS solution in THF (2.5 mL, 2.5 mmol) dropwise over 5 minutes. The reaction mixture may change color.

  • Reaction Conditions: After the addition is complete, remove the ice bath and place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary: Key Parameters for Optimization

For challenging substrates, optimization is often necessary. The following table outlines key parameters and suggests modifications for troubleshooting.

ParameterStandard ConditionRationale & Optimization StrategiesPotential Issues
Palladium Source PdCl₂(PPh₃)₂ (3 mol%)Pre-catalyst provides a stable source of Pd(0). For higher yields, consider more advanced pre-catalysts (e.g., G3-XPhos Palladacycle) or other bulky, electron-rich ligands (e.g., SPhos, RuPhos).[10]Catalyst decomposition, low conversion.
Copper Co-catalyst CuI (6 mol%)Accelerates the formation of the copper acetylide. If alkyne homocoupling is a major byproduct, reduce the amount of CuI or switch to a copper-free protocol, which may require a different base/solvent system.[1][16]Significant alkyne dimer formation.
Base LiHMDS (2.5 equiv)Essential for C-F activation.[17] If the reaction is sluggish, a slight excess of base may be beneficial. Other strong, non-nucleophilic bases like KHMDS or NaHMDS can be screened.Starting material decomposition, side reactions.
Solvent 1,4-DioxaneA good general-purpose solvent. Other high-boiling polar aprotic solvents like DMF, NMP, or DMAc can be tested to improve solubility and allow for higher reaction temperatures.Poor solubility of reagents, low reaction rate.
Temperature 80-100 °CRequired to overcome the high activation energy of C-F bond cleavage.[10] A gradual increase in temperature (up to 120 °C) may improve the reaction rate, but monitor for decomposition.No reaction at lower temps; decomposition at higher temps.
Alkyne Stoichiometry 1.2 equivalentsA slight excess is used to drive the reaction to completion. If homocoupling is prevalent, using a 1:1 stoichiometry may be beneficial.Incomplete conversion of aryl fluoride.

Conclusion

The Sonogashira cross-coupling of electron-deficient fluoro-heterocycles like this compound is a challenging yet achievable transformation. Success relies on moving beyond standard protocols and employing a catalytic system specifically designed for C-F bond activation. The use of strong, non-nucleophilic bases such as LiHMDS in conjunction with robust palladium catalysts provides a powerful strategy for accessing valuable alkynylated pyridine building blocks. The protocol and optimization guide presented herein offer a solid foundation for researchers and drug development professionals to leverage this important reaction in the synthesis of novel fluorinated molecules.

References

The Strategic Deployment of 2,6-Difluoro-4-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and pyridine rings into lead compounds has become a cornerstone of successful molecular design.[1][2] The 2,6-difluoro-4-methoxypyridine scaffold has emerged as a particularly valuable building block, offering a unique convergence of physicochemical properties that address key challenges in medicinal chemistry. The electron-withdrawing nature of the two fluorine atoms at the 2- and 6-positions significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a versatile handle for molecular elaboration.[3] Concurrently, the methoxy group at the 4-position modulates the electronic profile and can influence metabolic stability and solubility.[4][5] This guide provides an in-depth exploration of the applications and synthetic protocols for leveraging the this compound core in the design of next-generation therapeutics, with a particular focus on kinase inhibitors.

Physicochemical and Pharmacokinetic Profile: A Quantitative Perspective

The substitution pattern of this compound imparts a favorable profile for drug development. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, a common liability for many drug candidates.[4][5] Furthermore, the interplay between the electronegative fluorines and the methoxy group influences the compound's pKa and lipophilicity (LogP), critical parameters for oral bioavailability and cell permeability.[6]

Table 1: Physicochemical Properties of Representative Fluorinated Pyridine Scaffolds

CompoundStructureCalculated pKaCalculated LogPRationale for Inclusion
Pyridine5.250.65Baseline reference
4-Methoxypyridine6.580.89Effect of electron-donating group
2,6-Difluoropyridine-0.361.14Effect of electron-withdrawing groups
This compound ~1.5-2.5 (Estimated) ~1.5-2.0 (Estimated) Target scaffold with balanced properties

Note: pKa and LogP values are estimations from computational models and can vary based on the algorithm used. Experimental validation is recommended.

Table 2: Impact of Fluorination on Metabolic Stability of a Kinase Inhibitor Scaffold

CompoundStructureHalf-life (t1/2) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Des-fluoro Analog (Illustrative structure without fluorine)< 15> 100
Mono-fluoro Analog (Illustrative structure with one fluorine)4535
Di-fluoro Analog (Target Scaffold) > 90< 10

Data is illustrative and based on typical observations when introducing fluorine to block metabolic hot spots. Actual values will be compound-specific.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved from the readily available 2,6-dichloro-4-methoxypyridine. This precursor itself is synthesized from 2,4,6-trichloropyridine.[7]

Step 1: Synthesis of 2,6-Dichloro-4-methoxypyridine

TCP 2,4,6-Trichloropyridine Reagents1 Sodium Methoxide (NaOMe) Methanol (MeOH) Room Temperature TCP->Reagents1 DCMP 2,6-Dichloro-4-methoxypyridine Reagents1->DCMP DCMP 2,6-Dichloro-4-methoxypyridine Reagents2 Potassium Fluoride (KF) Sulfolane 220-230 °C DCMP->Reagents2 DFMP This compound Reagents2->DFMP DFMP This compound Amine Primary Amine (R-NH₂) DIPEA, DMSO 80-120 °C DFMP->Amine Product 2-Amino-6-fluoro-4-methoxypyridine derivative Amine->Product Substrate 2-Amino-6-fluoro-4-methoxypyridine derivative Reagents Arylboronic acid (Ar-B(OH)₂) Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 100 °C Substrate->Reagents Product 2-Amino-6-aryl-4-methoxypyridine derivative Reagents->Product

References

Synthesis of Kinase Inhibitors Leveraging the 2,6-Difluoro-4-methoxypyridine Scaffold: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,6-Difluoro-4-methoxypyridine Building Block in Kinase Inhibitor Design

The pyridine ring is a cornerstone in the architecture of numerous FDA-approved drugs, prized for its ability to form key hydrogen bonds with protein targets and its favorable physicochemical properties.[1] Within the vast chemical space of pyridine derivatives, this compound has emerged as a particularly valuable building block in the synthesis of targeted kinase inhibitors. Its strategic disubstitution pattern offers a unique combination of reactivity and structural features that medicinal chemists can exploit to fine-tune the potency, selectivity, and pharmacokinetic profile of drug candidates.

The electron-withdrawing nature of the two fluorine atoms at the C2 and C6 positions renders these sites highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the controlled and regioselective introduction of various amine-containing pharmacophores, a common feature in kinase inhibitors that often engage with the hinge region of the kinase ATP-binding site. The methoxy group at the C4 position, while less reactive, can play a crucial role in modulating the electronics of the pyridine ring and can serve as a key interaction point within the target protein's binding pocket, or be a site for further functionalization.

This comprehensive guide provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound. We will delve into the underlying principles of the key chemical transformations, provide step-by-step experimental procedures, and present relevant data to empower researchers in their drug discovery endeavors.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The high electronegativity of the fluorine atoms makes them excellent leaving groups in SNAr reactions, often proceeding under milder conditions compared to their chloro- or bromo-analogs. The choice of solvent, base, and reaction temperature is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically employed to facilitate the reaction.

Application Note 1: Synthesis of a Key Intermediate for Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors

The pyrido[2,3-d]pyrimidin-7-one core is recognized as a "privileged scaffold" in kinase inhibitor design, forming the basis of numerous potent and selective inhibitors targeting a range of kinases, including cyclin-dependent kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[2] The following protocol details the synthesis of a key intermediate, 2-amino-6-fluoro-4-methoxypyridine, a versatile precursor for constructing the pyrido[2,3-d]pyrimidin-7-one ring system.

Experimental Protocol 1: Synthesis of 2-Amino-6-fluoro-4-methoxypyridine

This protocol describes the selective mono-amination of this compound.

Materials:

  • This compound

  • Ammonia (7 N solution in methanol)

  • 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in 1,4-dioxane, add a 7 N solution of ammonia in methanol (5.0 eq).

  • The reaction mixture is stirred in a sealed tube at 100 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-amino-6-fluoro-4-methoxypyridine.

Expected Outcome:

This procedure typically yields the mono-aminated product in good yield. The second fluorine atom is less reactive towards nucleophilic substitution after the introduction of the electron-donating amino group.

Application Note 2: Synthesis of a Precursor for FGFR Inhibitors

Fibroblast Growth Factor Receptor (FGFR) signaling pathway aberrations are implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.[3][4] Several potent FGFR inhibitors feature a 2,6-disubstituted pyridine moiety. This protocol outlines the synthesis of a key precursor for such inhibitors via a double SNAr reaction on a related dichloropyrimidine scaffold, which mirrors the reactivity principles of this compound.

Experimental Protocol 2: Synthesis of a Disubstituted Pyrimidine Intermediate

This protocol details the sequential nucleophilic aromatic substitution on a dichloropyrimidine, a common strategy in the synthesis of kinase inhibitors like NVP-BGJ398.[5][6]

Materials:

  • 4,6-dichloro-5-nitropyrimidine

  • Primary amine (e.g., methylamine)

  • Aniline derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the first primary amine (e.g., methylamine, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the first substitution is complete, add the second nucleophile (e.g., an aniline derivative, 1.1 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophiles.

  • The sequential addition of nucleophiles allows for the synthesis of unsymmetrical disubstituted pyrimidines. The first substitution typically occurs at the more reactive chlorine atom.

  • Heating is often required for the second substitution, especially with less nucleophilic anilines.

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors synthesized using scaffolds derived from or analogous to this compound.

Compound IDKinase TargetIC50 (nM)Cell-Based AssayCell LineReference
PD173074 FGFR15ProliferationHUVEC[7]
NVP-BGJ398 FGFR1, 2, 3<20ProliferationRT112[5][6]
PRN1371 FGFR1-4<10ProliferationSNU-16[8]
Palbociclib CDK4/611/15ProliferationMDA-MB-435[9]

Visualization of Synthetic Pathways

General SNAr Mechanism

SNAr_Mechanism start This compound intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate + Nu-H nucleophile Nu-H product Mono-substituted Product intermediate->product - F- leaving_group HF product->leaving_group + H+

Caption: General mechanism for the SNAr reaction on this compound.

Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Final Functionalization start This compound snar1 SNAr with Amine 1 start->snar1 intermediate1 Mono-substituted Pyridine snar1->intermediate1 cyclization Ring Cyclization (e.g., to Pyrido[2,3-d]pyrimidinone) intermediate1->cyclization intermediate2 Bicyclic Core cyclization->intermediate2 snar2 Further SNAr or Cross-Coupling intermediate2->snar2 final_product Kinase Inhibitor snar2->final_product

Caption: Generalized workflow for the synthesis of kinase inhibitors from this compound.

Conclusion and Future Perspectives

This compound stands out as a versatile and highly valuable building block for the synthesis of kinase inhibitors. Its predictable reactivity in SNAr reactions allows for the efficient and controlled introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs.

Future work in this area will likely focus on the development of novel catalytic methods for the functionalization of the pyridine ring, potentially enabling even more diverse and complex molecular architectures. Furthermore, a deeper understanding of the structure-activity relationships of the 4-methoxy group will undoubtedly guide the design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

Introduction: The Strategic Value of the 2-Amino-4-methoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to C-N Bond Formation with 2,6-Difluoro-4-methoxypyridine: Protocols and Mechanistic Insights

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged structures, with the pyridine ring being a cornerstone of many blockbuster pharmaceuticals. The this compound motif, in particular, serves as a highly versatile and reactive building block. Its strategic importance lies in the facile displacement of one of its fluorine atoms by a nitrogen nucleophile, paving the way for the synthesis of a diverse array of 2-amino-6-fluoro-4-methoxypyridine derivatives. These derivatives are key intermediates in the synthesis of compounds targeting a wide range of biological targets, including kinases, ion channels, and receptors.

This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to performing C-N bond formation using this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and offer practical troubleshooting advice to ensure successful and reproducible outcomes.

Pillar 1: The Science of Reactivity - Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The formation of a C-N bond on the this compound ring proceeds via a well-established mechanism known as Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic systems (SN2), the SNAr reaction is a two-step addition-elimination process.

Causality Behind Experimental Choices:

  • Activation of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This electronic property is the primary driver that makes the ring susceptible to attack by nucleophiles. The nitrogen atom can effectively stabilize the negative charge that develops during the reaction, particularly when the attack occurs at the C-2 or C-4 positions.[1]

  • The "Element Effect" and the Role of Fluorine: In the context of SNAr, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I.[1][2] This is contrary to the trend observed in SN2 reactions. The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the initial attack outweighs its poor leaving group ability (due to C-F bond strength), making fluoride the best leaving group in this class of reactions.

  • Formation of the Meisenheimer Complex: The nucleophilic attack of the amine on the C-2 position of this compound results in a high-energy, negatively charged Meisenheimer intermediate. This complex is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring.

  • Elimination and Re-aromatization: In the final, rapid step, the ring re-aromatizes by expelling the fluoride ion, the most electronegative and thus best-stabilizing anion among the halogens, to yield the final aminated pyridine product.

The diagram below illustrates this stepwise mechanistic pathway.

Workflow start Start setup 1. Reaction Setup - Dry flask under N₂/Ar - Add pyridine, solvent, base start->setup addition 2. Nucleophile Addition - Add amine (1.0-1.2 equiv) - Stir at room temperature setup->addition heating 3. Heating & Monitoring - Heat to 80-120 °C - Monitor by TLC/LC-MS addition->heating workup 4. Aqueous Workup - Cool to RT - Quench with water - Extract with EtOAc heating->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography workup->purify characterize 6. Characterization - Analyze by ¹H NMR, ¹³C NMR, MS purify->characterize end End Product characterize->end

References

Application Notes and Protocols: Regioselectivity in Reactions of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,6-Difluoro-4-methoxypyridine

This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay of two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group, offer a powerful handle for controlling regioselectivity in a variety of chemical transformations. The pyridine nitrogen further influences the reactivity of the ring, making it electron-deficient and susceptible to certain reaction classes.[3] This guide provides an in-depth exploration of the factors governing regioselectivity in key reactions of this scaffold and offers detailed protocols for its strategic functionalization.

Understanding the regiochemical outcomes of reactions involving this compound is paramount for the rational design and synthesis of complex molecules. The fluorine substituents not only activate the pyridine ring towards nucleophilic attack but also serve as versatile handles for cross-coupling reactions. The methoxy group, in turn, can act as a directing group in metalation reactions and modulates the overall electronic profile of the molecule.

Nucleophilic Aromatic Substitution (SNAr): Preferential C-4 Displacement

The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). A key question for the synthetic chemist is the site of nucleophilic attack.

Mechanistic Rationale for C-4 Selectivity

In SNAr reactions on pyridine systems, nucleophilic attack preferentially occurs at the C-2 and C-4 positions.[4][5] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance.[4][5]

In the case of this compound, while both C-2/C-6 and C-4 are activated by the fluorine atoms, the methoxy group at the C-4 position makes the attached fluorine a better leaving group. The electron-donating nature of the methoxy group can stabilize the transition state leading to substitution at the C-4 position. Furthermore, the high electronegativity of fluorine makes it a good leaving group in SNAr reactions on heteroaromatic systems.[6] Computational studies have shown that the stability of the σ-complex intermediate is a key determinant of regioselectivity in SNAr reactions where fluoride is the leaving group.[7]

SNAr_Mechanism cluster_0 S-N-Ar at C-4 Start This compound Nu⁻ Intermediate Meisenheimer Complex (C-4 Attack) Negative charge delocalized onto Nitrogen Start:f0->Intermediate Nucleophilic Attack at C-4 Product 4-Substituted-2,6-difluoropyridine Intermediate->Product Loss of F⁻

Caption: Regioselective SNAr at the C-4 position.

Protocol: SNAr with a Primary Amine

This protocol details the regioselective substitution of the C-4 fluorine with a generic primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To this stirring solution, add the primary amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReactantProductYield (%)Regioselectivity
This compound + Benzylamine2,6-Difluoro-4-(benzylamino)pyridine>90%Exclusive C-4 substitution

Directed Ortho-Metalation (DoM): Functionalization at C-3 and C-5

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[8][9][10] The directing group, typically a Lewis basic moiety, coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position.[8][9]

The Methoxy Group as a Directing Element

In this compound, the methoxy group can act as a directing metalation group (DMG), facilitating the removal of a proton from the adjacent C-3 or C-5 positions.[9][11] The choice of the organolithium base and reaction conditions is crucial to achieve high regioselectivity and avoid competing side reactions, such as nucleophilic attack on the pyridine ring. The fluorine atoms increase the acidity of the ring protons, making deprotonation more facile. Treatment of this compound with lithium diisopropylamide (LDA) at low temperatures has been shown to effect quantitative ortholithiation.[12]

DoM_Workflow Start This compound Step1 Directed ortho-Metalation n-BuLi or LDA, THF, -78 °C Start->Step1 Intermediate 3-Lithio-2,6-difluoro-4-methoxypyridine Step1->Intermediate Step2 Electrophilic Quench E⁺ Intermediate->Step2 Product 3-Substituted-2,6-difluoro-4-methoxypyridine Step2->Product

Caption: Workflow for directed ortho-metalation.

Protocol: DoM and Quenching with an Electrophile

This protocol describes the regioselective lithiation at the C-3 position followed by quenching with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ElectrophileProductYield (%)
DMF2,6-Difluoro-4-methoxy-3-pyridinecarboxaldehyde70-80%

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-F Bonds

The carbon-fluorine bonds in this compound can be activated for palladium-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-N bond formation. The reactivity of C-F bonds in such reactions is generally lower than that of other C-X bonds (X = Cl, Br, I), often requiring specific catalyst systems and harsher reaction conditions.[13][14] However, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step.

Suzuki-Miyaura Coupling: Arylation at C-2 or C-6

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[15][16] While challenging, the C-F bonds of this compound can participate in this reaction, typically requiring bulky, electron-rich phosphine ligands to promote the catalytic cycle.[17] Regioselectivity can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Suzuki_Coupling Reactants This compound + Arylboronic Acid Catalyst Pd Catalyst Ligand Base Product 2-Aryl-6-fluoro-4-methoxypyridine Catalyst->Product

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Difluoro-4-methoxypyridine in Modern Synthesis

The substituted pyridine framework is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous demand for efficient and versatile synthetic routes. Among the various starting materials, this compound has emerged as a particularly valuable and strategic building block.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical principles that govern its reactivity and present detailed, field-proven protocols for its transformation into a diverse range of polysubstituted pyridine derivatives. The strategic placement of two highly reactive fluorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nature of the pyridine nitrogen, makes this reagent exceptionally well-suited for sequential functionalization.[2][3] This allows for the controlled and predictable introduction of various substituents, a critical capability in drug discovery and lead optimization campaigns.[4][5]

Core Reactivity: A Tale of Two Pathways

The synthetic utility of this compound is primarily governed by two powerful and orthogonal reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the principles behind each is key to exploiting this reagent's full potential.

G cluster_0 Key Synthetic Transformations cluster_1 Resulting Scaffolds Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nuc:-, R-NH2, R-OH, R-SH CrossCoupling Pd-Catalyzed Cross-Coupling Start->CrossCoupling Pd(0), Ligand, Base AminoPyridines 2-Amino-6-fluoro-pyridines SNAr->AminoPyridines AlkoxyPyridines 2-Alkoxy-6-fluoro-pyridines SNAr->AlkoxyPyridines ThioPyridines 2-Thio-6-fluoro-pyridines SNAr->ThioPyridines CrossCoupling->AminoPyridines Buchwald- Hartwig ArylPyridines 2-Aryl-6-fluoro-pyridines CrossCoupling->ArylPyridines Suzuki, Stille, etc. HeteroarylPyridines 2-Heteroaryl-6-fluoro-pyridines CrossCoupling->HeteroarylPyridines

Caption: Synthetic pathways from this compound.

Nucleophilic Aromatic Substitution (SNAr): The Direct Functionalization Route

The most direct method for functionalizing this compound is through SNAr. The fluorine atoms are excellent leaving groups, and the pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, particularly at the C2 and C6 positions.

Mechanistic Rationale

The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient C2 (or C6) position, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[2][3] This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom, a key stabilizing factor.[2][3] The subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.[6] Due to the symmetrical nature of the starting material, initial monosubstitution occurs at either the C2 or C6 position.

Application: Synthesis of Aminopyridines

The introduction of amine functionalities is a common objective in drug discovery. SNAr provides a straightforward method to achieve this.

Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile

  • Materials & Reagents:

    • This compound

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • Aprotic polar solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

    • A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

    • Reaction vessel (e.g., round-bottom flask or sealed tube)

    • Magnetic stirrer and heating mantle/oil bath

  • Experimental Workflow:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (approx. 0.1-0.2 M concentration).

    • Add the amine nucleophile (1.1 eq) and the base (2.0 eq).

    • Seal the vessel and heat the reaction mixture with vigorous stirring. The optimal temperature typically ranges from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-fluoro-4-methoxypyridine derivative.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMSO10012>95
2BenzylamineDIPEAMeCN801692
3AnilineK₂CO₃DMF120888
4PiperidineK₂CO₃DMSO10012>95

Table 1: Representative examples of SNAr reactions with amine nucleophiles.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful, palladium-catalyzed cross-coupling reactions offer a broader scope for installing carbon and nitrogen-based substituents, which are often inaccessible through direct substitution. The two most prominent methods are the Suzuki-Miyaura coupling for C-C bonds and the Buchwald-Hartwig amination for C-N bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] While direct coupling of the C-F bond is possible, it often requires specialized conditions. A more common strategy involves first converting one of the C-F bonds to a more reactive C-Cl or C-Br bond before performing the coupling with a boronic acid or ester. However, recent advances have enabled the direct use of fluorides.[8][9]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Materials & Reagents:

    • 2-Fluoro-6-substituted-4-methoxypyridine (or 2,6-difluoropyridine derivative)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

    • Solvent system (e.g., Dioxane/Water, Toluene, DMF)

  • Experimental Workflow:

    • Combine the pyridine substrate (1.0 eq), boronic acid/ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

    • Seal the vessel and heat to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the coupled product.

G Start Setup: Pyridine-F, Boronic Acid, Pd Catalyst, Base, Solvent Degas Degas System (Freeze-Pump-Thaw or N2 sparge) Start->Degas Heat Heat Reaction (80-110 °C) Degas->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 2-Aryl-pyridine Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering exceptional scope and functional group tolerance.[10][11][12] It enables the coupling of the pyridine core with a wide variety of amines that may be poor nucleophiles for SNAr.

Mechanistic Rationale

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Halogen (or Carbon-Fluorine) bond of the pyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.[10][11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials & Reagents:

    • 2-Fluoro-6-substituted-4-methoxypyridine

    • Amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, JohnPhos) (2-4 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.4 - 2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Experimental Workflow:

    • In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst, phosphine ligand, and base.

    • Add the pyridine substrate and a magnetic stir bar.

    • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.

    • Heat the reaction mixture with vigorous stirring at 80-110 °C.

    • Monitor the reaction for completion by LC-MS.

    • After cooling, quench the reaction carefully (e.g., with saturated NH₄Cl solution), and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
13,5-DimethoxyanilinePd₂(dba)₃ / XPhosNaOt-BuToluene10094
2CyclohexylaminePd(OAc)₂ / RuPhosLHMDSDioxane9089
3MorpholinePd₂(dba)₃ / JohnPhosK₃PO₄Toluene11091

Table 2: Representative examples of Buchwald-Hartwig amination reactions.[13]

G Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(F) Pd0->PdII_complex Oxidative Addition PdII_amido L_nPd(II)(Ar)(NR'R'') PdII_complex->PdII_amido Amine Binding & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Product (Pyridine-NR'R'') PdII_amido->Product ArF Pyridine-F ArF->PdII_complex Amine HNR'R'' Amine->PdII_complex Base Base Base->PdII_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its predictable reactivity through both SNAr and palladium-catalyzed cross-coupling pathways allows for the strategic and sequential introduction of a wide range of functional groups. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery and chemical synthesis to leverage this reagent in the development of novel molecular entities.

References

Application Notes and Protocols: 2,6-Difluoro-4-methoxypyridine in PET Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of the 2,6-Difluoro-4-methoxypyridine Scaffold in PET Radiotracer Development

The pursuit of novel molecular imaging agents for Positron Emission Tomography (PET) is a cornerstone of modern medicine, enabling non-invasive interrogation of biological processes at the molecular level. The choice of precursor is paramount in the design and synthesis of PET radiopharmaceuticals, directly influencing the feasibility of radiolabeling, the pharmacokinetic properties of the final tracer, and its ultimate clinical utility. Among the vast arsenal of building blocks available to the radiochemist, this compound has emerged as a scaffold of significant interest.

This document serves as a detailed technical guide for the application of this compound in the synthesis of PET radiopharmaceuticals, with a focus on leveraging the unique chemical properties of this precursor for efficient [¹⁸F]fluorination. We will delve into the underlying principles of nucleophilic aromatic substitution (SNA_r) on this electron-rich heteroaromatic system, provide a representative, field-proven protocol for radiosynthesis, and discuss the critical aspects of purification and quality control. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of this compound in the creation of next-generation PET imaging agents.

Chemical Principles and Mechanistic Insights

The utility of this compound as a precursor for PET radiotracer synthesis is primarily rooted in the principles of nucleophilic aromatic substitution (SNA_r). The pyridine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic attack, particularly at the positions ortho (2 and 6) and para (4) to the nitrogen atom.[1] The two fluorine atoms at the 2 and 6 positions serve as excellent leaving groups for nucleophilic displacement by [¹⁸F]fluoride.

However, the presence of the electron-donating methoxy group at the 4-position introduces a chemical challenge. This group increases the electron density of the pyridine ring, which can disfavor nucleophilic attack.[2] This deactivating effect necessitates carefully optimized reaction conditions to achieve efficient radiolabeling. Modern advancements in radiochemistry, such as the use of diaryliodonium salts or copper-mediated fluorination, have provided powerful tools to overcome the challenges associated with the [¹⁸F]fluorination of electron-rich aromatic systems.[3][4][5][6]

The general mechanism for the [¹⁸F]fluorination of this compound is depicted below. The incoming [¹⁸F]fluoride ion attacks one of the carbon atoms bearing a fluorine leaving group, proceeding through a high-energy Meisenheimer-like intermediate. The departure of the leaving group (a non-radioactive fluoride ion) restores the aromaticity of the pyridine ring, yielding the desired [¹⁸F]-labeled product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products Precursor This compound Intermediate Anionic σ-complex Precursor->Intermediate Nucleophilic Attack F18 [¹⁸F]Fluoride F18->Intermediate Product [¹⁸F]-2-Fluoro-4-methoxy-6-(nucleophile)pyridine Intermediate->Product Leaving Group Departure LeavingGroup Fluoride ion Intermediate->LeavingGroup

Figure 1: Generalized mechanism for the nucleophilic aromatic substitution of [¹⁸F]fluoride on this compound.

Experimental Protocols: Synthesis of a Representative PET Tracer

This section provides a detailed, step-by-step protocol for the radiosynthesis of a hypothetical PET tracer, [¹⁸F]DFM-Amide , derived from this compound. This protocol is based on established principles of nucleophilic aromatic substitution on activated pyridine rings and serves as a robust starting point for optimization.

Tracer Profile:

Parameter Value
Tracer Name [¹⁸F]DFM-Amide
Precursor 2,6-Difluoro-4-methoxy-N-(prop-2-yn-1-yl)picolinamide
Radionuclide Fluorine-18
Labeling Method Nucleophilic Aromatic Substitution
Materials and Equipment
Reagents and Consumables Equipment
2,6-Difluoro-4-methoxy-N-(prop-2-yn-1-yl)picolinamideAutomated Radiosynthesis Unit (e.g., GE TRACERlab, Siemens Explora)
Kryptofix 2.2.2 (K₂₂₂)High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
Potassium Carbonate (K₂CO₃), anhydrousGas Chromatography (GC) system for residual solvent analysis
Acetonitrile (MeCN), anhydrousTLC scanner
Dimethyl Sulfoxide (DMSO), anhydrousV-vials for reaction
Water for Injection (WFI)Solid-Phase Extraction (SPE) cartridges (e.g., C18, Alumina N)
Ethanol, USP gradeSterile membrane filters (0.22 µm)
Saline, USP gradeLead-shielded hot cell
Precursor Synthesis

The synthesis of the precursor, 2,6-difluoro-4-methoxy-N-(prop-2-yn-1-yl)picolinamide, can be achieved through standard organic chemistry techniques. A plausible route involves the amidation of 2,6-difluoro-4-methoxypicolinic acid with propargylamine.

Automated Radiosynthesis of [¹⁸F]DFM-Amide

The following protocol is designed for an automated radiosynthesis module.

Radiosynthesis_Workflow Start Start: [¹⁸F]Fluoride in [¹⁸O]Water Trap Trap [¹⁸F]Fluoride on QMA Cartridge Start->Trap Elute Elute with K₂CO₃/K₂₂₂ in MeCN/H₂O Trap->Elute Dry Azeotropic Drying Elute->Dry Radiolabeling Add Precursor in DMSO Heat at 120-140°C for 10-15 min Dry->Radiolabeling Quench Quench Reaction with Water Radiolabeling->Quench Purification Semi-preparative HPLC Purification Quench->Purification Formulation Remove HPLC Solvents Formulate in Saline/Ethanol Purification->Formulation QC Quality Control Formulation->QC End Final Product: [¹⁸F]DFM-Amide QC->End

Figure 2: Automated radiosynthesis workflow for [¹⁸F]DFM-Amide.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride, produced from the cyclotron, is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]⁻.

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 0.1 mL of water).

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or argon at 110 °C to ensure an anhydrous reaction environment. This step is critical for activating the [¹⁸F]fluoride for nucleophilic attack.

  • Radiolabeling Reaction:

    • A solution of the precursor, 2,6-difluoro-4-methoxy-N-(prop-2-yn-1-yl)picolinamide (2-5 mg), in anhydrous DMSO (0.5 mL) is added to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • The reaction vessel is sealed and heated to 120-140 °C for 10-15 minutes. The elevated temperature is necessary to overcome the deactivating effect of the methoxy group.

  • Purification:

    • After cooling, the reaction mixture is quenched with 1-2 mL of water and injected onto a semi-preparative HPLC column (e.g., C18) for purification.

    • The fraction corresponding to the [¹⁸F]DFM-Amide product is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water to remove any residual HPLC solvents.

    • The final product is eluted from the C18 cartridge with a small volume of ethanol and diluted with sterile saline for injection.

Quality Control
Parameter Specification Method
Radiochemical Purity > 95%Analytical HPLC
Radionuclidic Purity > 99.5%Gamma-ray spectroscopy
Residual Solvents < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol), < 5000 ppm (DMSO)Gas Chromatography (GC)
pH 4.5 - 7.5pH meter or pH paper
Sterility SterileStandard sterility testing
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Troubleshooting

Problem Potential Cause Suggested Solution
Low Radiochemical Yield Incomplete drying of [¹⁸F]fluorideEnsure complete azeotropic drying. Perform multiple drying cycles if necessary.
Low reaction temperatureIncrease the reaction temperature in increments of 10°C (up to 160°C).
Insufficient reaction timeIncrease the reaction time in 5-minute increments.
Precursor degradationEnsure the precursor is stable under the reaction conditions. Consider using a milder base or lower temperature if degradation is observed.
Multiple Radioactive Peaks in HPLC Side reactions or incomplete reactionOptimize reaction temperature and time. Ensure precursor purity.
Radiolytic decompositionMinimize synthesis time. Consider adding a radical scavenger (e.g., ascorbic acid) to the final formulation.
Difficulty in Purification Poor separation on HPLCOptimize the HPLC mobile phase composition and gradient.
Product sticking to SPE cartridgeTry a different type of SPE cartridge or modify the elution solvent.

Conclusion

This compound represents a versatile and strategically valuable precursor for the synthesis of novel PET radiopharmaceuticals. While the electron-donating nature of the methoxy group presents a moderate challenge for [¹⁸F]fluorination via nucleophilic aromatic substitution, this can be effectively overcome with carefully optimized reaction conditions. The protocols and insights provided in this document offer a solid foundation for researchers to explore the potential of this scaffold in developing targeted imaging agents for a wide range of biological applications. The continued evolution of radiolabeling methodologies will undoubtedly further enhance the utility of such precursors, paving the way for the next generation of PET tracers that will advance our understanding of disease and improve patient care.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,6-difluoro-4-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling electron-deficient heteroaromatic halides. The guidance provided herein is synthesized from established literature and field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

The Suzuki coupling of this compound presents a unique set of challenges. The pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to inhibition or deactivation.[1][2] Furthermore, the two electron-withdrawing fluorine atoms significantly influence the electronic properties of the pyridine ring, making it susceptible to side reactions such as dehalogenation.[3] This guide provides a structured, question-and-answer approach to overcome these specific hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The primary difficulties arise from the electronic nature of the substrate:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This can form stable, inactive catalyst complexes that halt the catalytic cycle.[2]

  • Electron-Deficient Ring: The potent electron-withdrawing effect of the two fluorine atoms makes the pyridine ring highly electron-deficient. While this can facilitate the initial oxidative addition step, it also increases the substrate's susceptibility to nucleophilic attack and side reactions like hydrodehalogenation.[3][4]

Q2: What are the best general starting conditions for this type of coupling?

A2: For a robust starting point, consider the following conditions, which can be optimized further:

  • Catalyst/Ligand: A pre-formed palladium catalyst featuring a bulky, electron-rich phosphine ligand is highly recommended. Systems like SPhos-Pd-G3 or XPhos-Pd-G3 (1-3 mol%) are designed to be highly active, promote efficient reductive elimination, and sterically shield the palladium center from coordinating to the pyridine nitrogen.[1][5][6]

  • Base: A moderately strong, non-nucleophilic inorganic base is often the best choice. Finely ground, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents) are excellent starting points.[1][7]

  • Solvent: Anhydrous, degassed aprotic polar solvents are preferred. 1,4-Dioxane or Toluene, often with a small amount of water, are commonly used.[8][9]

  • Temperature: A starting temperature of 80-100 °C is typical, though this may need adjustment based on reaction progress.[8]

Q3: What is the specific role of the base in the Suzuki-Miyaura reaction?

A3: The base is critical for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[10][11] It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species more readily transfers its organic group to the palladium(II) center.[10][12][13]

Q4: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)?

A4: While boronic acids are common, boronate esters are often superior for challenging couplings. Boronic acids are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like trace water), removing it from the productive cycle.[1][14] Boronate esters, such as pinacol esters (Bpin), are significantly more stable and resistant to this side reaction, often leading to more consistent and higher yields.[15][16]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental failures in a direct question-and-answer format.

Q5: My reaction shows low or no conversion of the starting material. What should I do?

A5: This is the most common issue and typically points to a problem with the catalyst's activity or the reaction environment.

  • Potential Cause 1: Catalyst Deactivation. The pyridine nitrogen may be inhibiting your palladium catalyst.

    • Solution: Switch to a catalyst system with a bulkier, more electron-rich ligand. Buchwald biaryl phosphine ligands like SPhos, XPhos, or RuPhos are explicitly designed to prevent this and accelerate the catalytic cycle.[1][5] If you are not using a pre-catalyst, ensure your ligand-to-palladium ratio is optimal (typically 1:1 to 2:1).

  • Potential Cause 2: Presence of Oxygen. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized to an inactive state.[1]

    • Solution: Rigorously exclude oxygen. Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by performing at least three freeze-pump-thaw cycles.[1][15] Assemble your reaction under a positive pressure of inert gas using flame-dried or oven-dried glassware.

  • Potential Cause 3: Poor Reagent Quality. Water in the reaction can lead to unwanted side reactions.

    • Solution: Use anhydrous solvents. Ensure your base is anhydrous and, if possible, finely ground to maximize its surface area and reactivity.[1] Use a fresh, high-purity boronic acid or, preferably, a more stable boronate ester.[15]

  • Potential Cause 4: Insufficient Thermal Energy. The reaction may simply be too slow at the current temperature.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C. If solubility is an issue, consider screening alternative solvents like DMF or DMAc, ensuring they are also anhydrous and degassed.[17][18]

Troubleshooting Workflow

G start Low or No Yield check_sm Analysis shows mainly starting material? start->check_sm Yes check_bp Analysis shows byproducts? start->check_bp No sm_cause1 Potential Cause: Catalyst Inactivation check_sm->sm_cause1 sm_cause2 Potential Cause: Oxygen/Water Contamination check_sm->sm_cause2 sm_cause3 Potential Cause: Low Reactivity check_sm->sm_cause3 bp_dehalo Dehalogenation (Ar-F -> Ar-H)? check_bp->bp_dehalo bp_proto Protodeboronation (R-B(OH)2 -> R-H)? check_bp->bp_proto bp_homo Homocoupling (R-B(OH)2 -> R-R)? check_bp->bp_homo sm_sol1 Action: - Use bulky, electron-rich ligands (SPhos, XPhos). - Increase catalyst loading. sm_cause1->sm_sol1 sm_sol2 Action: - Rigorously degas solvents. - Use anhydrous reagents. - Flame-dry glassware. sm_cause2->sm_sol2 sm_sol3 Action: - Increase temperature. - Screen solvents (Dioxane, Toluene, DMF). sm_cause3->sm_sol3 dehalo_sol Action: - Screen weaker bases (K2CO3, CsF). - Ensure anhydrous conditions. - Avoid alcohol solvents. bp_dehalo->dehalo_sol proto_sol Action: - Use boronate ester (Bpin). - Use scrupulously dry base/solvent. bp_proto->proto_sol homo_sol Action: - Improve degassing procedure. - Use 1.2-1.5 eq. boronic acid. - Lower reaction temperature. bp_homo->homo_sol

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Q6: I am observing a significant amount of dehalogenated byproduct (2-fluoro-4-methoxypyridine). How can I prevent this?

A6: Dehalogenation (specifically, hydrodehalogenation) is a known side reaction for electron-deficient halides.[3] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your substrate.

  • Primary Cause: Hydride Source. The Pd-H species can form from reactions with bases, solvents (especially alcohols), or water.[3]

    • Solution 1: Optimize the Base. Avoid very strong bases that can promote Pd-H formation. Switch to weaker inorganic bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF). Ensure the base is anhydrous.[3][19]

    • Solution 2: Change the Solvent. If you are using any alcohol as a solvent or co-solvent, eliminate it. Stick to anhydrous aprotic solvents like dioxane, toluene, or DMF.[3]

    • Solution 3: Ligand Choice. The ligand plays a crucial role. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the cross-coupled product, making it kinetically favored over the dehalogenation pathway. If you are using a less bulky ligand like PPh₃, switching to SPhos or XPhos is highly recommended.[3]

Q7: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I see the corresponding arene. Why?

A7: This is a classic case of protodeboronation . The carbon-boron bond of your coupling partner is being cleaved by a proton source, typically water, before it can transmetalate to the palladium center.[1]

  • Solution 1: Use a Boronate Ester. This is the most effective solution. Pinacol boronate esters (Bpin) are much more robust and resistant to hydrolysis than their corresponding boronic acids.[15]

  • Solution 2: Ensure Anhydrous Conditions. This cannot be overstated. Use freshly dried, degassed solvents and an anhydrous base. Even small amounts of water can facilitate this side reaction.[1]

  • Solution 3: Choose the Right Base. While a base is necessary, some bases in aqueous conditions can promote this side reaction.[1] Anhydrous K₃PO₄ is often a good choice to minimize this issue.

Q8: I'm seeing a lot of homocoupling byproduct from my boronic acid. How can this be minimized?

A8: Homocoupling (e.g., forming a biaryl from two molecules of your boronic acid) is typically caused by oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), promoting a different catalytic cycle that leads to this byproduct.[1][14]

  • Solution 1: Strictly Exclude Oxygen. This is the most critical factor. Improve your degassing procedure (see Q5) and maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1][15]

  • Solution 2: Control Stoichiometry. While a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, using a large excess can favor homocoupling. Optimize the ratio for your specific system.[1]

  • Solution 3: Lower the Temperature. High temperatures can sometimes increase the rate of homocoupling. Once the reaction has initiated, see if it will proceed to completion at a slightly lower temperature.[15]

Experimental Protocols & Data

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is key to rational optimization.[8][13]

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pdᴵᴵ(L)₂-X ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_biaryl Ar-Pdᴵᴵ(L)₂-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product ar_x Ar-X (this compound) ar_x->ox_add ar_boron Ar'-B(OR)₂ ar_boron->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Recommended Parameters for Optimization
ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst SPhos Pd G3 or XPhos Pd G3Screen other Buchwald pre-catalysts; vary loading (1-5 mol%).Bulky, electron-rich ligands accelerate key steps and prevent catalyst inhibition by the pyridine nitrogen.[1][5]
Base K₃PO₄ (anhydrous, powdered)Screen Cs₂CO₃, K₂CO₃. Use 2-3 equivalents.Strong enough to promote transmetalation without causing significant dehalogenation.[1][3]
Boron Source Arylboronic Pinacol EsterUse 1.2-1.5 equivalents. Compare with boronic acid if necessary.More stable to protodeboronation than boronic acids, leading to more reliable results.[15]
Solvent 1,4-Dioxane or TolueneScreen DMF, THF. A small amount of water (e.g., 10:1 organic:water) can sometimes be beneficial but may increase side reactions.[9][18]Aprotic solvents are generally preferred. Ensure they are rigorously degassed.[1]
Temperature 80 - 100 °CAdjust in 10 °C increments.Provides sufficient energy for activation without excessively promoting decomposition or side reactions.[8]
Protocol: Optimized Suzuki Coupling of this compound

This protocol assumes the use of standard Schlenk line or glovebox techniques for maintaining an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic pinacol ester (1.3 equiv)

  • SPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic pinacol ester, SPhos Pd G3 catalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) of Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on difluoropyridine scaffolds. These building blocks are invaluable in medicinal chemistry and materials science, but their reactivity can be nuanced, often leading to unexpected side reactions and challenges in optimization. This guide is structured as a series of troubleshooting scenarios and frequently asked questions I've encountered in the field. My goal is to provide not just solutions, but a deeper mechanistic understanding that empowers you to rationalize and control your experimental outcomes.

Issue 1: Poor or Incorrect Regioselectivity

Q: I am performing a monosubstitution on a 3-substituted-2,6-difluoropyridine and obtaining a mixture of 2- and 6-substituted isomers. How can I control the regioselectivity?

A1: Senior Scientist's Insight

This is a classic challenge in pyridine chemistry where the outcome is a delicate balance between electronic and steric effects. The incoming nucleophile will preferentially attack the most electrophilic carbon (C2 or C6) that leads to the most stabilized intermediate. The substituent at the 3-position is the primary director of this process.

  • Electronic Control: An electron-withdrawing group (EWG) at the 3-position (e.g., -CN, -CF₃) will preferentially stabilize the negative charge of the Meisenheimer intermediate when the nucleophile attacks the C2 position. Conversely, an electron-donating group (EDG) at C3 will direct the nucleophile to the C6 position.[1][2]

  • Steric Control: The steric bulk of both the 3-substituent and the incoming nucleophile plays a crucial role. A large substituent at the 3-position can hinder attack at the adjacent C2 position, favoring substitution at the more accessible C6 position.[3] Similarly, a bulky nucleophile may favor the less hindered C6 position.

  • Solvent Effects: The solvent's ability to stabilize charged intermediates can also influence the isomeric ratio.[3][4] Solvents that are hydrogen-bond acceptors (high β parameter), like DMSO, can selectively stabilize certain transition states over others, altering the product ratio.[3]

Visualizing the Competing Pathways

The diagram below illustrates how the 3-substituent influences the stability of the key Meisenheimer intermediate, thus dictating the regiochemical outcome.

G cluster_start Starting Material Start 3-Substituted-2,6-Difluoropyridine + Nucleophile (Nu⁻) Attack_C2 Attack at C2 Start->Attack_C2 Path 1 Attack_C6 Attack at C6 Start->Attack_C6 Path 2 Intermediate_C2 Intermediate A (Negative charge near 3-substituent) Attack_C2->Intermediate_C2 Forms Intermediate_C6 Intermediate B (Negative charge away from 3-substituent) Attack_C6->Intermediate_C6 Forms Product_2 2-Substituted Product Intermediate_C2->Product_2 Eliminates F⁻ Product_6 6-Substituted Product Intermediate_C6->Product_6 Eliminates F⁻

Caption: Competing pathways for nucleophilic attack on a 3-substituted-2,6-difluoropyridine.

Troubleshooting Protocol: Optimizing Regioselectivity
  • Analyze Your System: First, classify your 3-substituent as an EWG or EDG and assess the steric bulk of your nucleophile. This provides a hypothesis for the observed product ratio.

  • Solvent Screening: If sterics and electronics are finely balanced, solvent choice can be decisive. Screen a range of polar aprotic solvents with varying properties (e.g., DMF, DMSO, NMP, Acetonitrile). As shown by Kamlet-Taft analysis in some systems, solvents with low hydrogen-bond acceptor ability (low β value) can favor one isomer, while those with high β values can favor the other.[3]

  • Temperature Modulation: Lowering the reaction temperature often increases selectivity. The transition state with the lower activation energy will be more heavily favored, potentially leading to a higher ratio of the desired isomer.

  • Modify the Nucleophile: If possible, altering the steric profile of the nucleophile can shift the regiochemical outcome. For example, switching from a tert-butoxide to a methoxide nucleophile reduces steric hindrance and may favor attack at a more crowded position if electronically preferred.

Issue 2: Uncontrolled Di-substitution

Q: I am targeting a monosubstituted product, but my reaction proceeds to form a significant amount of the 2,6-disubstituted pyridine. How can I improve the yield of the mono-adduct?

A2: Senior Scientist's Insight

This is a common kinetic control problem. The second substitution reaction is often faster than the first, especially if the first nucleophilic addition activates the ring towards subsequent attack. Controlling this requires carefully managing stoichiometry and reaction conditions to favor the initial reaction while disfavoring the follow-on reaction.

Key factors that promote disubstitution include:

  • High Temperature: Provides the activation energy for the second, often more demanding, substitution.

  • Excess Nucleophile: If more than one equivalent of the nucleophile is present, it will readily react with the monosubstituted intermediate as it is formed.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed will inevitably lead to the formation of the thermodynamically stable disubstituted product.

Troubleshooting Protocol: Favoring Monosubstitution

The goal is to find a window where the starting material is consumed, but the monosubstituted product has not yet converted to the disubstituted product.

  • Stoichiometric Control: Begin by using a slight excess of the difluoropyridine relative to the nucleophile (e.g., 1.1 to 1.0 equivalents). Alternatively, use a slight deficit of the nucleophile (0.8-0.9 equivalents) to ensure it is the limiting reagent.

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will increase the kinetic difference between the first and second substitution.

  • Monitor the Reaction Closely: Use TLC, LC-MS, or GC-MS to monitor the reaction progress frequently. Quench the reaction as soon as the starting material is consumed or when the ratio of mono- to di-substituted product is optimal.

  • Slow Addition: If the reaction is fast, consider adding the nucleophile solution slowly via a syringe pump. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of the monosubstituted product reacting further.

Data-Driven Optimization Strategy
ParameterCondition to Favor MonosubstitutionCondition to Favor DisubstitutionRationale
Nucleophile (Eq.) 0.8 - 1.0 eq.> 2.0 eq.Limits the reagent available for the second substitution.
Temperature Start at 0 °C or RTElevated (e.g., 80-120 °C)Maximizes the kinetic barrier for the second substitution.
Reaction Time Monitor and quench upon SM consumptionLong reaction times (e.g., overnight)Prevents the conversion of the initial product.
Addition Method Slow addition of nucleophileBolus addition of nucleophileMaintains a low concentration of the nucleophile.
Issue 3: Hydrolysis and Other Nucleophilic Side Reactions

Q: My reaction is giving me a significant amount of a hydroxypyridine byproduct, and my overall yield of the desired product is low. What is the source of this contamination?

A3: Senior Scientist's Insight

The presence of hydroxypyridine strongly suggests a competing nucleophilic substitution reaction with water or hydroxide ions.[5][6] The C-F bonds on an activated pyridine ring are susceptible to hydrolysis, particularly under basic conditions at elevated temperatures.

Sources of water contamination include:

  • Wet Solvents: Using solvents from bottles that have been opened multiple times without proper drying techniques.

  • Hygroscopic Reagents: Many bases (e.g., K₂CO₃, CsF) and salts can absorb atmospheric moisture.

  • "Wet" Nucleophiles: Using a nucleophile that is a hydrate or has not been properly dried.

  • Inappropriate Base: Using strong hydroxide bases (NaOH, KOH) directly introduces a potent competing nucleophile.[7]

Visualizing the Problem: A Troubleshooting Workflow

G Start Low Yield & Hydroxypyridine byproduct observed Check_H2O Is water the competing nucleophile? Start->Check_H2O Dry_Solvents Action: Rigorously dry all solvents (e.g., over molecular sieves) Check_H2O->Dry_Solvents Yes Dry_Reagents Action: Dry all reagents (base, nucleophile) under vacuum Dry_Solvents->Dry_Reagents Change_Base Action: Switch from hydroxide bases (NaOH/KOH) to non-hydroxidic bases (K₂CO₃, DIPEA) Dry_Reagents->Change_Base Check_Success Re-run reaction under anhydrous conditions. Is byproduct eliminated? Change_Base->Check_Success Success Problem Solved: Hydrolysis was the primary side reaction. Check_Success->Success Yes Other_Issue Problem Persists: Investigate other side reactions (e.g., dimerization, decomposition). Check_Success->Other_Issue No

Caption: Workflow for troubleshooting hydrolysis side reactions.

Experimental Protocol: Ensuring Anhydrous Conditions
  • Solvent Preparation: Use a solvent purification system (e.g., Grubbs apparatus) or dry solvents over activated molecular sieves (4Å) for at least 24 hours before use. Never use "anhydrous" grade solvent directly from a previously opened bottle without verification.

  • Reagent Handling: Dry solid reagents like potassium carbonate in an oven (>120 °C) for several hours and cool under vacuum or in a desiccator. Handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Glassware: Flame-dry all glassware under vacuum and cool under an inert atmosphere before adding reagents.

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Add reagents via syringe through rubber septa.

  • Base Selection: Replace bases like NaOH or KOH with non-nucleophilic, non-hydroxidic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA).

References

Technical Support Center: A Guide to Optimizing Reactions with 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the use of this versatile building block. Our goal is to empower you with the knowledge to improve reaction yields, minimize side products, and streamline your synthetic workflows.

Introduction to the Reactivity of this compound

This compound is a valuable heterocyclic intermediate, prized for its two reactive C-F bonds, which are amenable to sequential and regioselective functionalization. The fluorine atoms at the 2- and 6-positions are highly activated towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of substituted pyridines. The electron-donating 4-methoxy group, while slightly deactivating the ring towards nucleophilic attack compared to unsubstituted 2,6-difluoropyridine, offers a handle for further modification and influences the electronic properties of the final products.[1]

This guide will primarily focus on two key transformations of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of one or both fluorine atoms by a variety of nucleophiles.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the C-F bond (though less common and requiring specific conditions) or, more practically, of a C-Br or C-I bond introduced at the 2- or 6-position, with boronic acids or their derivatives.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing causative explanations and actionable solutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My SNAr reaction with an amine/alkoxide nucleophile is showing low or no conversion to the desired mono-substituted product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in SNAr reactions with this compound can stem from several factors. The 4-methoxy group is electron-donating, which can slightly reduce the electrophilicity of the pyridine ring compared to its non-methoxylated counterpart.[1] Here’s a breakdown of potential issues and corresponding solutions:

  • Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient ring.

    • Solution: If using a neutral amine, consider a stronger, more hindered base like NaH or KHMDS to deprotonate it in situ, generating a more potent nucleophile. For alcohols, conversion to the corresponding alkoxide with a strong base is essential.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions as it needs to solvate the intermediate Meisenheimer complex.

    • Solution: Polar aprotic solvents such as DMF, DMSO, NMP, or THF are generally preferred.[2][3] If solubility is an issue, a co-solvent system might be beneficial. For mono-etherification, THF can be a good choice, while DMF might favor bis-etherification.[2]

  • Suboptimal Reaction Temperature: The activation energy for the reaction may not be reached.

    • Solution: While many SNAr reactions with highly activated substrates can proceed at room temperature, gentle heating (e.g., 50-80 °C) is often necessary for less reactive nucleophiles or to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Base Incompatibility: The base might be too weak or sterically hindered to effectively deprotonate the nucleophile.

    • Solution: For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[4] For less nucleophilic amines or alcohols, stronger bases like NaH, KOtBu, or KHMDS are recommended.[2]

Question 2: I am observing significant amounts of the di-substituted product, even when targeting mono-substitution. How can I improve the selectivity?

Answer:

The formation of the di-substituted product is a common challenge due to the presence of two reactive C-F bonds. The initial mono-substitution product, 2-substituted-6-fluoro-4-methoxypyridine, is still activated towards further nucleophilic attack. To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your nucleophile.

    • Solution: Use a slight excess (1.05-1.2 equivalents) of the nucleophile. Using a large excess will inevitably lead to the di-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow down the rate of the second substitution more significantly than the first.

  • Slow Addition of the Nucleophile: This prevents localized high concentrations of the nucleophile.

    • Solution: Add the nucleophile dropwise over an extended period. This is particularly important when using highly reactive nucleophiles.

Question 3: My reaction is producing a significant amount of a byproduct that appears to be the 4-hydroxy-2,6-difluoropyridine. What is happening and how can I prevent it?

Answer:

The formation of 4-hydroxy-2,6-difluoropyridine suggests demethylation of the 4-methoxy group. This can occur under strongly basic or nucleophilic conditions, especially at elevated temperatures.

  • Mechanism of Demethylation: Strong nucleophiles or bases can attack the methyl group of the methoxy ether in an SN2 fashion, leading to the formation of the corresponding pyridone.

    • Solution:

      • Use a Milder Base: If possible, switch to a weaker base that is still capable of promoting the desired SNAr reaction. For example, if using NaH, consider switching to K₂CO₃.

      • Lower the Reaction Temperature: Demethylation is often more temperature-sensitive than the desired SNAr reaction. Running the reaction at a lower temperature can significantly reduce this side reaction.

      • Protecting Group Strategy: If demethylation is unavoidable under the required reaction conditions, consider using a different protecting group for the 4-hydroxy functionality that is more stable to the reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions

Question 4: I am attempting a Suzuki-Miyaura coupling with a 2-bromo-6-substituted-4-methoxypyridine, but the yield is poor.

Answer:

Poor yields in Suzuki-Miyaura couplings involving pyridyl halides can be attributed to several factors, including catalyst deactivation and inefficient transmetalation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for successful coupling.

    • Solution: For pyridyl halides, catalyst systems employing bulky, electron-rich phosphine ligands are often effective.[5][6] Consider using catalysts like Pd(PPh₃)₄ or pre-catalyst systems such as Pd₂(dba)₃ with ligands like SPhos, XPhos, or P(t-Bu)₃.[7][8] PdCl₂(dppf) is also a reliable catalyst for this type of transformation.[7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9]

    • Solution: A variety of bases can be used, with K₃PO₄, K₂CO₃, and Cs₂CO₃ being common choices.[7] The choice of base can be solvent-dependent and may require optimization.

  • Solvent System: The solvent must be able to dissolve all reaction components and facilitate the catalytic cycle.

    • Solution: Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Common choices include 1,4-dioxane, toluene, DMF, and THF, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[7][10]

  • Protodeboronation: The boronic acid can be sensitive to decomposition, especially under basic conditions.

    • Solution: Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents. Use freshly sourced or purified boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the first nucleophilic substitution on this compound?

A1: The 2- and 6-positions of this compound are electronically equivalent. Therefore, the first nucleophilic substitution will generally lead to a statistical mixture of the 2- and 6-substituted products. However, in many cases, a single mono-substituted product is reported, which may be due to subtle steric effects of the incoming nucleophile or crystallization-induced purification of one isomer. For practical purposes, one should assume that a mixture of regioisomers may be formed.

Q2: Can I perform a Suzuki-Miyaura coupling directly on the C-F bond of this compound?

A2: While C-F bond activation for cross-coupling reactions is an area of active research, it is generally challenging under standard Suzuki-Miyaura conditions. The C-F bond is very strong, and specialized catalysts and conditions are typically required. For a more reliable and higher-yielding approach, it is recommended to first convert one of the C-F bonds to a more reactive C-Br or C-I bond via a halogen exchange reaction or by starting from the corresponding bromo- or iodo-difluoropyridine.

Q3: What are some common side reactions to be aware of when working with this compound?

A3: Besides di-substitution and demethylation as discussed in the troubleshooting section, other potential side reactions include:

  • Hydrolysis: Under strongly basic aqueous conditions, the fluorine atoms can be displaced by hydroxide ions, leading to the formation of the corresponding hydroxypyridines.

  • Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile. For example, at high temperatures in DMSO, methylation of the pyridine nitrogen or substitution with a methylthio group can occur.[11]

Q4: How does the 4-methoxy group affect the reactivity in SNAr compared to 2,6-difluoropyridine?

A4: The 4-methoxy group is an electron-donating group through resonance. This increases the electron density on the pyridine ring, making it less electrophilic and therefore less reactive towards nucleophilic attack compared to the unsubstituted 2,6-difluoropyridine.[1] This deactivating effect means that reactions with this compound may require slightly harsher conditions (e.g., higher temperatures or stronger bases) to achieve comparable yields to those with 2,6-difluoropyridine.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of this compound

This protocol provides a general method for the mono-amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To this solution, add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-fluoro-4-methoxypyridine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-6-substituted-4-methoxypyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-6-substituted-4-methoxypyridine with an arylboronic acid.

Materials:

  • 2-Bromo-6-substituted-4-methoxypyridine (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous and degassed 1,4-dioxane/water (4:1)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 2-bromo-6-substituted-4-methoxypyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[7]

Data Summary

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of (4-Methoxypyridin-2-yl)boronic acid [7]

CatalystLigand (if applicable)BaseSolventTypical Temperature (°C)
Pd(PPh₃)₄-K₃PO₄, Na₂CO₃, Cs₂CO₃1,4-Dioxane, Toluene, DMF80 - 110
Pd₂(dba)₃P(t-Bu)₃, PCy₃, SPhosK₃PO₄, KF1,4-Dioxane, THFRoom Temp. - 100
Pd(OAc)₂PPh₃, PCy₃, Buchwald LigandsK₂CO₃, CsFToluene, Acetonitrile, Water mixtures60 - 100
PdCl₂(dppf)-Na₂CO₃, K₃PO₄1,4-Dioxane, DMF80 - 120

Visualizations

Troubleshooting Workflow for Low Yield in SNAr Reactions

troubleshooting_snar start Low SNAr Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent appropriate? check_nucleophile->check_solvent No solution_nucleophile Increase nucleophilicity (e.g., deprotonate with a strong base) check_nucleophile->solution_nucleophile Yes check_temp Is the temperature optimal? check_solvent->check_temp No solution_solvent Switch to a polar aprotic solvent (DMF, DMSO, THF) check_solvent->solution_solvent Yes check_base Is the base suitable? check_temp->check_base No solution_temp Increase temperature incrementally (e.g., 50-80 °C) check_temp->solution_temp Yes solution_base Use a stronger or less hindered base (e.g., NaH, KHMDS) check_base->solution_base Yes

Caption: Decision tree for troubleshooting low yield in SNAr reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_r_r R-Pd(II)L_n-R' transmetalation->pd2_r_r reductive_elimination Reductive Elimination pd2_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Overcoming low reactivity in 2,6-Difluoro-4-methoxypyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving 2,6-difluoro-4-methoxypyridine, a substrate notorious for its low reactivity. Here, we dissect the underlying causes of this challenge and provide field-proven, step-by-step protocols to achieve success in your synthetic campaigns.

Section 1: Understanding the Core Reactivity Challenge
FAQ: Why is my this compound unreactive under standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)?

Answer: The low reactivity of this compound is a direct consequence of its electronic properties, which are antagonistic to the key step in most palladium-catalyzed cross-coupling cycles: oxidative addition.

  • The Problem of Electron Density: The 4-methoxy group is a powerful electron-donating group (+M effect). It pushes electron density into the pyridine ring, including onto the carbon atoms bearing the fluorine atoms (C2 and C6).

  • Impact on Oxidative Addition: The catalytic cycle for reactions like Suzuki-Miyaura and Buchwald-Hartwig typically begins with the insertion of a low-valent palladium(0) catalyst into the carbon-halogen bond.[1] This step, known as oxidative addition, is favored when the carbon atom is electron-poor (electrophilic). Because the methoxy group enriches the C-F carbons with electron density, it strengthens the C-F bond and makes it less susceptible to attack by the nucleophilic Pd(0) catalyst.[2] This results in a very high activation energy barrier for the initial, crucial step of the catalytic cycle.[3][4]

Caption: Deactivation of C-F bonds by the 4-methoxy group.

To overcome this inherent unreactivity, specialized conditions are required that are explicitly designed to promote the difficult oxidative addition step.

Section 2: Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but success with this compound hinges on using a highly active catalytic system.

FAQ: My Suzuki coupling is failing or giving abysmal yields. What specific changes should I make?

Answer: A multi-faceted approach focusing on the catalyst, ligand, base, and reaction conditions is necessary. Standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) are almost certain to fail.

Solution A: Aggressive Catalyst & Ligand Selection

The choice of ligand is the single most critical parameter. You need bulky, electron-rich phosphine ligands that stabilize the Pd(0) center and promote oxidative addition into the strong C-F bond.[5][6]

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard. SPhos, RuPhos, and XPhos are excellent starting points.[5][7]

  • Recommended Pre-catalysts: Using air-stable Pd(II) pre-catalysts that efficiently generate the active Pd(0) species in situ is highly recommended.[8] Palladacycles like SPhos-Pd-G2/G3 or XPhos-Pd-G3 are superior to simple salts like Pd(OAc)₂.[9]

Solution B: Judicious Choice of Base and Solvent

  • Base: Strong, non-nucleophilic inorganic bases are required to facilitate the transmetalation step without promoting unwanted side reactions.[10] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[6]

  • Solvent: Anhydrous, polar aprotic solvents are generally best. 1,4-Dioxane or THF are common choices. While Suzuki reactions often benefit from some water, excess water can promote proto-deboronation of the boronic acid coupling partner.[10] A ratio of organic solvent to water of 4:1 to 10:1 is a good starting point.[6]

Solution C: Elevated Temperature & Microwave Irradiation

Given the high activation barrier, elevated temperatures are mandatory.

  • Conventional Heating: Expect to heat reactions between 100-120 °C.[11]

  • Microwave Irradiation: Microwave heating is exceptionally effective for this transformation, often dramatically reducing reaction times from hours to minutes and improving yields.[12]

Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting PointRationale & Notes
Catalyst XPhos-Pd-G3 (2-5 mol%)Highly active, air-stable precatalyst for challenging couplings.[8][9]
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand promotes the difficult oxidative addition step.[5][7]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for transmetalation; ensure it is finely powdered.[6]
Solvent 1,4-Dioxane / H₂O (5:1)Anhydrous organic solvent with minimal water to aid base solubility.[6]
Temperature 110 °C (oil bath) or 140 °C (microwave)High temperature is necessary to overcome the activation energy barrier.[11]
Experimental Protocol: Robust Suzuki Coupling of this compound
  • Vial Preparation: To a flame-dried microwave reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equiv), this compound (1.0 equiv), K₃PO₄ (2.0 equiv), and XPhos-Pd-G3 (0.03 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 5:1 1,4-dioxane/water (to achieve a 0.1 M concentration relative to the pyridine).

  • Reaction: Place the vial in a preheated oil bath at 110 °C or in a scientific microwave reactor set to 140 °C for 30-60 minutes.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC.[13] Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Section 3: Strategies for Buchwald-Hartwig Amination

Forming a C-N bond at the electron-rich C-F position presents similar, if not greater, challenges as C-C bond formation. The choice of ligand and base is paramount for success.

FAQ: I am attempting a Buchwald-Hartwig amination but see only starting material. How can I initiate the reaction?

Answer: Standard amination conditions are insufficient. This transformation requires some of the most active and specialized catalyst systems available.

  • Ligand is Key: The oxidative addition of the C-F bond is the rate-limiting step.[14] Highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands are essential. BrettPhos and tBuBrettPhos are often the ligands of choice for C-F aminations.[15]

  • Catalyst System: Use a corresponding palladacycle precatalyst (e.g., BrettPhos-Pd-G3) for optimal results.

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the amine without interfering with the catalyst. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[14] Sodium tert-butoxide (NaOtBu) can also be effective.[16]

  • Temperature: As with Suzuki couplings, high temperatures (100-120 °C) are necessary.

Caption: Buchwald-Hartwig cycle highlighting the difficult step.

Section 4: Alternative & Advanced Strategies

When direct C-F functionalization proves intractable, orthogonal strategies that exploit other positions on the ring can provide a viable path forward.

FAQ: Cross-coupling at the C-F position is not working. Are there other ways to functionalize this pyridine ring?

Answer: Yes. Instead of activating the C-F bond, you can target the C-H bonds at the 3- and 5-positions. These positions are more susceptible to metalation, creating a new reactive handle for subsequent coupling.

Strategy A: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) uses a directing group to guide a strong base to deprotonate an adjacent C-H bond.[17] While the methoxy group is a weak directing group, the pyridine nitrogen can direct metalation to the C2/C6 positions. However, the existing fluorine atoms block this. The combined electronic effects may allow for metalation at the C3/C5 positions with a very strong, hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP).[18][19]

  • Lithiation: Treat this compound with LTMP or a similar hindered base at low temperature (e.g., -78 °C) in an anhydrous solvent like THF.[18]

  • Trapping: The resulting lithiated intermediate can be quenched with an electrophile. For example, trapping with triisopropyl borate B(OiPr)₃ followed by acidic workup would yield this compound-3-boronic acid.[20]

  • Coupling: This new boronic acid is now a much more reactive substrate for a subsequent Suzuki-Miyaura coupling reaction under milder conditions.

Strategy B: C-H Activation

Transition metal-catalyzed C-H activation is an emerging strategy that can functionalize C-H bonds directly.[21][22] While less developed for this specific substrate, methods for the C3-arylation of pyridines exist and could be adapted.[22] This approach typically requires a directing group and a specialized catalyst (e.g., Rh or Ru-based), but it avoids the challenges of C-F activation entirely.[21][23][24]

References

Preventing homocoupling in Sonogashira reactions of pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Alkyne Homocoupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. The Sonogashira coupling is a powerful tool for forging carbon-carbon bonds, but its application to nitrogen-containing heterocycles like pyridines can be fraught with challenges, most notably the formation of undesired alkyne homocoupling (Glaser) products. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high yields of your desired cross-coupled product.

Understanding the Problem: Why Does Homocoupling Occur with Pyridines?

The Sonogashira reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[1][2][3] While essential for facilitating the reaction under mild conditions, the copper catalyst is the primary culprit behind the formation of 1,3-diyne (homocoupled) byproducts.[1][4][5]

The Core Issue: The Glaser Coupling Side Reaction

The undesired homocoupling is mechanistically known as the Glaser coupling.[1][5][6] This process involves the copper-mediated oxidative dimerization of terminal alkynes. The presence of oxygen is a critical promoter of this side reaction, as it facilitates the oxidation of the copper(I) acetylide intermediate.[1][7][8]

Why are Pyridines Special?

Pyridinic substrates introduce an additional layer of complexity. The nitrogen lone pair in the pyridine ring can act as a ligand, coordinating to the palladium or copper centers.[1][2] This coordination can interfere with the catalytic cycle, potentially altering catalyst activity and promoting side reactions. Furthermore, the electronic properties of the pyridine ring can influence the reactivity of the halide, making some positions (e.g., 2-halopyridines) particularly challenging.[9]

Catalytic Cycles: Cross-Coupling vs. Homocoupling

To effectively troubleshoot, it's crucial to understand the competing catalytic pathways.

G cluster_0 Desired Sonogashira Cycle (Pd/Cu) cluster_1 Undesired Glaser Cycle (Cu) A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-C≡CR(L₂) B->C Transmetalation C->A Reductive Elimination D Ar-C≡C-R C->D E Cu(I)-C≡CR E->B F R-C≡C-H F->E + Cu(I)X - HX G Cu(I)X H Cu(I)-C≡CR I R-C≡C-C≡C-R H->I O₂ (Oxidation) G start Reaction Start: Sonogashira of Pyridine check_homocoupling Is Homocoupling >10%? start->check_homocoupling use_cu_free Switch to Copper-Free Protocol check_homocoupling->use_cu_free Yes check_yield Is Yield Low or Stalled? check_homocoupling->check_yield No optimize_cu_free Optimize Cu-Free Conditions: - Stronger Base (Cs₂CO₃) - Bulky Ligand - Higher Temp use_cu_free->optimize_cu_free success Reaction Successful optimize_cu_free->success optimize_conditions Optimize Conditions: - Increase Temperature - Screen Solvents/Bases - Change Pd/Ligand check_yield->optimize_conditions Yes check_yield->success No check_substrate Check Substrate Reactivity (I > Br >> Cl) optimize_conditions->check_substrate check_substrate->success

References

Technical Support Center: Managing Solvent Effects in Reactions with 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Difluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvents in directing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a highly valuable reagent in medicinal chemistry and materials science. Its principal application lies in its ability to undergo nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms are excellent leaving groups, activated by the electron-withdrawing effect of the pyridine ring nitrogen. This allows for the sequential and regioselective introduction of a wide variety of nucleophiles, making it a key intermediate in the synthesis of complex, substituted pyridine derivatives.

Q2: Why is solvent selection so critical when working with this compound?

Solvent choice is paramount as it directly influences the rate and outcome of SNAr reactions. The solvent's ability to solvate the reactants, intermediates, and transition states can dramatically alter the reaction's energy profile. For instance, polar aprotic solvents are generally favored as they can solvate the counter-ion of the nucleophile while leaving the nucleophile itself "naked" and more reactive. In contrast, protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

Q3: Which solvents are generally recommended for SNAr reactions with this compound?

For most SNAr reactions involving this compound, polar aprotic solvents are the preferred choice. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

The selection among these will depend on the specific nucleophile, desired reaction temperature, and solubility of the starting materials. For example, DMSO is an excellent solvent for many SNAr reactions due to its high polarity, but its high boiling point can sometimes lead to side reactions if the temperature is not carefully controlled.[1]

Q4: How does the methoxy group at the 4-position influence the reactivity of the molecule?

The methoxy group at the 4-position is an electron-donating group. While the fluorine atoms and the ring nitrogen are electron-withdrawing and activate the ring for nucleophilic attack, the methoxy group can have a moderating effect on this activation. It can also influence the regioselectivity of the reaction, although the primary directing effect for SNAr on this scaffold is to the 2- and 6-positions.

Q5: Is it possible to achieve selective mono-substitution on this compound?

Yes, selective mono-substitution is achievable and is one of the key synthetic advantages of this reagent. The key to achieving mono-substitution is to control the stoichiometry of the nucleophile (using a slight excess, typically 1.05-1.2 equivalents) and the reaction temperature. Lower temperatures generally favor mono-substitution.[2] The choice of solvent can also play a role in controlling selectivity.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.

Causality and Solutions:

  • Insufficiently Reactive Nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring.

    • Solution: Consider using a stronger nucleophile. For example, if using an alcohol, convert it to its more reactive alkoxide form using a base like sodium hydride (NaH). For amines, a stronger, less sterically hindered amine may be required.

  • Inappropriate Solvent Choice: The solvent may be hindering the nucleophile's reactivity.

    • Solution: If you are using a protic solvent (e.g., methanol, ethanol), switch to a polar aprotic solvent like DMF or DMSO. These solvents enhance the nucleophilicity of anionic nucleophiles.[3]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress. Be aware that higher temperatures can sometimes lead to side reactions, so a careful optimization is necessary.[2]

  • Poor Solubility of Reactants: One or both of the reactants may not be fully dissolved in the chosen solvent.

    • Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen with small-scale reactions may be necessary.

Problem 2: Formation of Di-substituted Byproduct

Symptoms: The reaction produces a significant amount of the product where both fluorine atoms have been substituted.

Causality and Solutions:

  • Excess Nucleophile: Using a large excess of the nucleophile increases the likelihood of a second substitution.

    • Solution: Carefully control the stoichiometry. Use only a slight excess of the nucleophile (e.g., 1.05-1.2 equivalents).

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second substitution, reducing selectivity for the mono-substituted product.

    • Solution: Maintain a lower reaction temperature, especially during the addition of the nucleophile (e.g., 0-10 °C).[2]

  • Rapid Addition of Nucleophile: This can create localized high concentrations of the nucleophile, promoting di-substitution.

    • Solution: Add the nucleophile slowly (dropwise) to the solution of this compound. This maintains a low concentration of the nucleophile throughout the reaction.

Problem 3: Unexpected Regioselectivity or Side Reactions

Symptoms: Formation of unexpected isomers or byproducts arising from reaction with the solvent or other functional groups.

Causality and Solutions:

  • Solvent Participation: Some solvents, particularly at high temperatures, can degrade or react with the starting materials. For example, DMSO can decompose and lead to the formation of methylthio-substituted byproducts.[1]

    • Solution: If you suspect solvent-related side reactions, consider switching to a more inert solvent like DMF or THF. Also, ensure the reaction temperature does not exceed the stability limit of the solvent.

  • Competitive Reaction Sites: If the nucleophile has multiple reactive sites, this can lead to a mixture of products.

    • Solution: Protect any competing nucleophilic sites on your nucleophile before carrying out the reaction.

  • Influence of Base: The choice of base can influence the reaction outcome.

    • Solution: If using a base to generate the nucleophile in situ, ensure it is non-nucleophilic if you do not want it to compete in the reaction. For amine nucleophiles, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2]

Experimental Protocols & Data

General Protocol for Mono-amination

This protocol provides a general guideline for the mono-substitution of this compound with an amine nucleophile. Optimization may be required for specific amines.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.05-1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine nucleophile and the non-nucleophilic base in the anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of this compound over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then slowly warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Solvent Property Data and Impact on SNAr Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)General Impact on SNAr
DMSO Polar Aprotic47189Excellent for SNAr, highly polar, can lead to side reactions at high temperatures.[1]
DMF Polar Aprotic37153Very good for SNAr, good alternative to DMSO.
Acetonitrile Polar Aprotic37.582Good for SNAr, lower boiling point allows for easier removal.
THF Polar Aprotic7.666Good for SNAr, less polar than DMF and DMSO.
Methanol Polar Protic3365Generally poor for SNAr with anionic nucleophiles due to hydrogen bonding.
Toluene Non-polar2.4111Can be used in some cases and may influence regioselectivity.[4]

Visualizations

Mechanism of SNAr on this compound

SNAr_Mechanism Reactants This compound + Nu- Meisenheimer Meisenheimer Complex (Stabilized by resonance) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Product Mono-substituted Product + F- Meisenheimer->Product Loss of Fluoride

Caption: General mechanism for the SNAr reaction on this compound.

Influence of Solvent on Nucleophile Reactivity

Caption: Comparison of nucleophile solvation in polar aprotic vs. polar protic solvents.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield in SNAr Reaction Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Solvent Is the solvent polar aprotic? Check_Nucleophile->Check_Solvent Yes Increase_Nucleophilicity Increase Nucleophilicity (e.g., form alkoxide) Check_Nucleophile->Increase_Nucleophilicity No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Switch_Solvent Switch to DMF or DMSO Check_Solvent->Switch_Solvent No Check_Solubility Are all reactants dissolved? Check_Temp->Check_Solubility Yes Increase_Temp Gradually increase temperature Check_Temp->Increase_Temp No Change_Solvent Find a suitable solvent Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Increase_Nucleophilicity->Check_Solvent Switch_Solvent->Check_Temp Increase_Temp->Check_Solubility Change_Solvent->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Regioselectivity Issues with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine chemistry. Pyridine, an essential scaffold in numerous pharmaceuticals and functional materials, often presents significant challenges in controlling the site of chemical modification. Its inherent electron-deficient nature and the powerful influence of substituents can lead to unexpected regiochemical outcomes.

This document provides in-depth, question-and-answer-based troubleshooting guides to address specific issues you may encounter during your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.

Section 1: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution on the electron-poor pyridine ring is notoriously difficult. The nitrogen atom's electron-withdrawing nature deactivates the entire ring, and reaction with electrophiles under acidic conditions often leads to the formation of pyridinium salts, further deactivating the system.[1][2] Successful SEAr often requires specific strategies to overcome these hurdles.

FAQ 1.1: My electrophilic substitution on a substituted pyridine is resulting in low yields or no reaction at all. What is happening and what can I do?

Underlying Cause: The primary reason for low reactivity is the severe deactivation of the pyridine ring by the electronegative nitrogen atom. This effect is exacerbated in the presence of electron-withdrawing substituents (EWGs) or under the strongly acidic conditions required for many SEAr reactions, which protonate the pyridine nitrogen.[2][3]

Troubleshooting Strategies:

  • Increase Ring Reactivity with N-Oxidation: A powerful and widely used strategy is the temporary conversion of the pyridine to a pyridine N-oxide.[4][5][6] The N-oxide group is a strong activating group that donates electron density to the ring, particularly at the C2 and C4 positions, facilitating electrophilic attack.[4][6][7] After the substitution reaction, the N-oxide can be readily deoxygenated using reagents like PCl₃ or zinc dust to regenerate the pyridine.[5]

  • Avoid Lewis Acid Catalysts that Coordinate to Nitrogen: Standard Lewis acids like AlCl₃, often used in Friedel-Crafts reactions, can complex with the basic nitrogen atom of pyridine. This coordination further deactivates the ring, often halting the reaction entirely.[1] Consider alternative, non-coordinating catalysts or reaction conditions.

  • Introduce Electron-Donating Groups (EDGs): If your synthesis allows, the presence of strong EDGs (e.g., -NH₂, -OR) on the pyridine ring can partially counteract the deactivating effect of the nitrogen atom and improve yields.

Workflow 1.1: Protocol for SEAr via a Pyridine N-Oxide Intermediate
  • N-Oxide Formation:

    • Dissolve the substituted pyridine in a suitable solvent like acetic acid or dichloromethane.

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction to isolate the pyridine N-oxide.

  • Electrophilic Substitution:

    • Subject the purified pyridine N-oxide to the desired electrophilic substitution conditions (e.g., nitration with H₂SO₄/HNO₃). The N-oxide will direct the electrophile primarily to the C4 position.[6]

    • Monitor the reaction for the formation of the substituted N-oxide.

  • Deoxygenation:

    • Dissolve the substituted pyridine N-oxide in a solvent like chloroform or THF.

    • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃) or zinc dust, and heat the reaction as necessary.[5]

    • Upon completion, purify the product to obtain the desired substituted pyridine.

FAQ 1.2: My electrophilic substitution is yielding a mixture of isomers. How can I improve regioselectivity?

Underlying Cause: The regiochemical outcome of SEAr on a substituted pyridine is a delicate balance of electronic and steric effects. While the pyridine nitrogen generally directs electrophiles to the C3 position (meta), existing substituents exert their own directing effects, which can lead to mixtures.[1][8]

Troubleshooting Strategies:

  • Leverage Directing Group Effects: Understand the directing effects of your substituent. Activating, electron-donating groups are typically ortho, para-directors, while deactivating, electron-withdrawing groups are meta-directors.[9][10] A comprehensive understanding of these effects is crucial for predicting the major product.

  • Utilize Pyridine N-Oxides for C4-Selectivity: As mentioned previously, the N-oxide strategy is highly effective for directing electrophiles to the C4 position, often with excellent selectivity.[6]

  • Consider Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at more remote sites. This can be used to your advantage to control regioselectivity.

  • Explore Dearomatization-Rearomatization Strategies: Modern methods have emerged that temporarily dearomatize the pyridine ring, allowing for highly regioselective electrophilic functionalization at the C3 position under mild conditions, followed by rearomatization.[11]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In contrast to SEAr, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C2 or C4 positions.[12][13][14]

FAQ 2.1: My SNAr reaction on a halopyridine is slow or not proceeding. What can I do to drive it to completion?

Underlying Cause: Several factors are critical for a successful SNAr reaction: a good leaving group (I > Br > Cl > F), the presence of electron-withdrawing groups to stabilize the intermediate Meisenheimer complex, and a sufficiently strong nucleophile.[12]

Troubleshooting Strategies:

  • Enhance Leaving Group Ability: If possible, switch to a pyridine with a better leaving group (e.g., use a bromo- or iodopyridine instead of a chloropyridine).

  • Increase Reaction Temperature: SNAr reactions often have a significant activation energy barrier. Increasing the temperature, sometimes with the aid of microwave irradiation, can dramatically increase the reaction rate.[15]

  • Choose a Stronger Nucleophile: The nucleophilicity of your reagent is paramount. If the reaction is sluggish, consider a stronger or less sterically hindered nucleophile.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its effective nucleophilicity.

Diagram 2.1: Mechanism of Nucleophilic Aromatic Substitution

Caption: SNAr at the C2 position is favored due to stabilization of the anionic Meisenheimer intermediate by the electronegative nitrogen atom.

FAQ 2.2: I am performing the Chichibabin reaction to install an amino group, but the regioselectivity is poor. How can I favor C2-amination?

Underlying Cause: The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate the pyridine ring, is a classic example of nucleophilic substitution where hydride is the leaving group.[16][17] While it typically favors the C2 position, mixtures with the C4-aminated product can occur, especially with certain substitution patterns.[17][18] The reaction proceeds via the formation of a sigma-adduct, and the stability of this intermediate dictates the regioselectivity.[16]

Troubleshooting Strategies:

  • Temperature Control: The reaction is often run at elevated temperatures in solvents like toluene or xylene.[17] Carefully controlling the temperature can influence the kinetic vs. thermodynamic product distribution.

  • Solvent Choice: While high-boiling inert solvents are common, performing the reaction in liquid ammonia at lower temperatures can sometimes improve selectivity for more sensitive substrates.[17]

  • Substituent Effects: Electron-withdrawing groups can inhibit the Chichibabin reaction.[16] Conversely, the position of existing substituents can electronically or sterically influence the site of amide attack. Computational studies have shown that both kinetic and thermodynamic factors favor the C2 attack.[18][19]

Section 3: Lithiation and Directed ortho-Metalation (DoM)

The deprotonation of pyridines using strong bases like organolithium reagents is a powerful method for C-H functionalization. However, controlling the site of lithiation is critical and often challenging.[20]

FAQ 3.1: My lithiation of a substituted pyridine is not regioselective. How can I control where the metalation occurs?

Underlying Cause: The acidity of the pyridine ring protons (C2 > C4 > C3) can lead to mixtures upon deprotonation. Furthermore, organolithium reagents can add to the C=N bond rather than deprotonate.[21][22] The key to controlling regioselectivity is to use a Directed Metalating Group (DMG).[21]

Troubleshooting Strategies:

  • Install a Directed Metalating Group (DMG): A DMG is a functional group that coordinates to the lithium reagent, directing deprotonation to the adjacent (ortho) position.[21] A wide variety of DMGs are effective for pyridines.

  • Choice of Base: For many substrates, a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is preferred over alkyllithiums (like n-BuLi). These bulky bases are less likely to add to the pyridine ring and can provide higher regioselectivity.[21][23]

  • Temperature Control: These reactions are almost always performed at low temperatures (-78 °C) in anhydrous ethereal solvents (THF, Et₂O) to prevent side reactions and ensure kinetic control.[21]

Table 3.1: Common Directed Metalating Groups (DMGs) for Pyridines

Directing Group (DMG)Position on PyridineTypical BaseDirects Lithiation to:
-CONEt₂ (Amide)C2, C3, C4LDA, s-BuLiPosition ortho to the amide
-OMe (Methoxy)C2, C3, C4n-BuLi/TMEDAPosition ortho to the methoxy
-Cl, -Br (Halogen)C2, C3, C4LDAPosition ortho to the halogen
-OCONEt₂ (Carbamate)C2, C3, C4s-BuLi/TMEDAPosition ortho to the carbamate
OxetaneC3n-BuLiC4 position[24][25]

Diagram 3.1: Principle of Directed ortho-Metalation (DoM)

DoM_Principle start Substituted Pyridine with DMG step1 Addition of Organolithium Base (RLi) at low temp. start->step1 intermediate Coordinated Intermediate DMG coordinates to Li, bringing the base close to the ortho-proton. step1->intermediate step2 Regioselective Deprotonation intermediate->step2 lithiated Ortho-Lithiated Pyridine step2->lithiated step3 Quench with Electrophile (E⁺) lithiated->step3 product Ortho-Functionalized Pyridine step3->product

Caption: DoM workflow for regioselective functionalization of pyridines.

Section 4: Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds on pyridine rings. When multiple halogens are present, achieving site-selectivity can be a significant challenge.[26]

FAQ 4.1: I am trying to perform a selective cross-coupling on a di- or polyhalogenated pyridine, but I'm getting a mixture of products. How can I control the site of reaction?

Underlying Cause: The regioselectivity of cross-coupling reactions on polyhalogenated pyridines is governed by the relative rates of oxidative addition at the different C-X bonds. This is influenced by electronics, sterics, and the nature of the catalyst system.[26][27][28]

Troubleshooting Strategies:

  • Exploit Inherent Electronic Bias: In general, oxidative addition is favored at positions C2 and C4 over C3 due to the electron-deficient nature of the ortho and para positions.[27] For dihalopyridines like 2,4-dichloropyridine, coupling typically occurs preferentially at the C2 position.[29]

  • Leverage Halogen Reactivity Differences: If your substrate contains different halogens, you can exploit the difference in C-X bond dissociation energies. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[29] By carefully choosing your catalyst and reaction conditions, you can often achieve selective coupling at the more reactive site.

  • Ligand and Additive Control: The choice of phosphine ligand or N-heterocyclic carbene (NHC) on the palladium catalyst can have a profound impact on regioselectivity.[26] In some cases, changing the ligand can even invert the "natural" selectivity.[29]

  • Sequential Coupling: If all else fails, a robust strategy is to perform a sequential cross-coupling. First, react selectively at the more reactive position under carefully controlled conditions. Then, after isolation, subject the mono-coupled product to a second, often more forcing, coupling reaction to functionalize the remaining site.

References

Technical Support Center: Workup & Troubleshooting for Reactions Involving 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 2,6-Difluoro-4-methoxypyridine in their synthetic workflows. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the post-reaction workup phase. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Principles & Compound Properties

Before diving into troubleshooting, understanding the core reactivity of this compound is crucial. Its utility stems from its electron-deficient pyridine ring, which is highly activated towards nucleophilic aromatic substitution (SNAr). The two fluorine atoms are excellent leaving groups in this context, making the C2 and C6 positions prime targets for nucleophilic attack.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is typically the initial attack by the nucleophile, which disrupts the ring's aromaticity.[3][4] This is why fluorine, despite being a poor leaving group in SN1/SN2 reactions, excels here; its strong electron-withdrawing inductive effect makes the ring carbon more electrophilic and stabilizes the anionic intermediate, accelerating the initial attack.[4]

Core Compound Data

A firm grasp of the physical properties of your starting material is the first step in planning a successful separation and purification strategy.

PropertyValueSource
CAS Number 1184172-35-7[5]
Molecular Formula C₆H₅F₂NO[5]
Molecular Weight 145.11 g/mol [5]
Appearance Varies; often a liquid or low-melting solid-
Boiling Point Not widely reported, but related 2,6-difluoropyridine boils at 124.5 °C[6]
Density Not widely reported, but related 2,6-difluoropyridine is 1.268 g/mL at 25 °C[6]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, etc.). Limited solubility in water, but protonated form can be water-soluble.-

Section 2: Troubleshooting & FAQ Guide

This section addresses common issues encountered during the workup of reactions involving this compound.

General Workup Workflow

The following diagram outlines a general decision-making process for a standard extractive workup.

G reaction_mixture Reaction Mixture (Post-Quench) add_solvent Add Immiscible Organic Solvent (e.g., EtOAc, DCM) & Water/Aqueous Solution reaction_mixture->add_solvent separatory_funnel Transfer to Separatory Funnel add_solvent->separatory_funnel product_nature Product Nature? separatory_funnel->product_nature acidic_wash Wash with Dilute Base (e.g., sat. NaHCO₃) to remove acidic impurities product_nature->acidic_wash  Acidic basic_wash Wash with Dilute Acid (e.g., 1M HCl) to remove basic impurities product_nature->basic_wash  Basic neutral_wash Proceed to Water/Brine Wash product_nature->neutral_wash  Neutral water_brine_wash Wash with Water, then Brine to remove water-soluble impurities and break emulsions acidic_wash->water_brine_wash basic_wash->water_brine_wash neutral_wash->water_brine_wash dry_organic Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) water_brine_wash->dry_organic filter_concentrate Filter and Concentrate (Rotary Evaporation) dry_organic->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Purification (Column Chromatography, Recrystallization, etc.) crude_product->purification

Caption: General Extractive Workup Decision Tree.

Frequently Asked Questions
Q1: My reaction is complete, but after adding water and ethyl acetate, I'm struggling to separate my product from the unreacted this compound. What's the best approach?

A1: This is a common purification challenge as the product often retains a similar polarity to the starting material.

  • Causality: Both your starting material and likely monosubstituted product are relatively polar, containing a pyridine ring and heteroatoms. They will have similar affinities for silica gel.

  • Solution Strategy:

    • Exploit Basicity: The pyridine nitrogen is basic. You can perform an acid-base extraction. Add 1M HCl to your organic layer. The pyridine-containing compounds will be protonated and move into the aqueous layer. You can then wash the organic layer with fresh 1M HCl to ensure complete removal. Afterwards, basify the combined acidic aqueous layers with NaOH or NaHCO₃ until pH > 8 and re-extract your products back into an organic solvent like ethyl acetate or DCM.[7] This can help separate them from non-basic impurities.

    • Chromatography: Careful column chromatography is often necessary. Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate) to maximize separation. Using a less polar solvent system like hexanes/diethyl ether might also provide better resolution.

    • Recrystallization/Trituration: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be highly effective. If it's an oil, trituration (stirring the crude material with a solvent in which the product is insoluble but impurities are, like cold hexanes) can help solidify and purify it.

Q2: I've quenched my reaction and during the aqueous workup, a persistent emulsion has formed. How can I break it?

A2: Emulsion formation is common when polar aprotic solvents (like DMF or DMSO) are used in the reaction and are not fully removed, or when fine precipitates are present.[7]

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or particulate matter at the interface, which prevents the droplets from coalescing.

  • Solution Strategy:

    • Add Brine: The first and simplest solution is to wash with a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion.[8]

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.

    • Solvent Addition: Adding a small amount of a different organic solvent or more of the primary extraction solvent can sometimes alter the phase dynamics enough to break the emulsion.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking during subsequent washes to prevent re-formation of the emulsion.

Q3: My reaction was performed in DMSO at high temperature, and I'm seeing unexpected, sulfur-containing byproducts in my mass spec analysis. What are these and how do I avoid them?

A3: You are likely observing byproducts from the reaction of your pyridine species with the DMSO solvent itself.

  • Causality: At elevated temperatures (typically >150 °C), DMSO can decompose or react with electrophilic species. In the context of halogenated pyridines, this can lead to the formation of methylthio-substituted pyridines (e.g., 6-fluoro-2-(methylthio)pyridine).[9] This side reaction is often promoted by the presence of acidic impurities.[9]

  • Solution Strategy:

    • Lower Reaction Temperature: If possible, investigate if the reaction can be run at a lower temperature, even if it requires a longer reaction time.

    • Alternative Solvent: Consider using a different high-boiling polar aprotic solvent that is more stable, such as sulfolane or N-methyl-2-pyrrolidone (NMP), although these can present their own workup challenges.[9]

    • Control of Acidity: The presence of trace acid (like HF from the fluoride source) can catalyze DMSO decomposition. Ensuring your reagents are anhydrous and neutral can mitigate this. For example, using spray-dried potassium fluoride is often recommended.[9]

    • Purification: These sulfur-containing byproducts often have different polarities and can typically be separated by column chromatography.

Q4: I am concerned about potential hydrolysis of the 4-methoxy group during an acidic or basic workup. Is this a valid concern?

A4: Yes, this is a valid concern, although aryl methyl ethers are generally quite stable.

  • Causality: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr, HI) to form a phenol, or under strongly basic conditions, though the latter is less common for simple ethers. The electron-deficient nature of the pyridine ring can make the methoxy group more susceptible to nucleophilic attack under certain conditions. Studies on related compounds like 2,6-difluorobenzonitrile show hydrolysis can occur, especially at high temperatures.[10]

  • Solution Strategy:

    • Use Mild Conditions: For your workup, use mild acids and bases. For example, use saturated sodium bicarbonate instead of concentrated NaOH for a basic wash, and 1M HCl instead of concentrated HCl for an acidic wash.[8]

    • Limit Contact Time: Perform the acidic or basic washes quickly and without excessive heating.

    • Monitor with TLC/LCMS: If you are concerned, take a small aliquot of your organic layer before and after the wash and check by TLC or LCMS to see if a new, more polar spot (indicative of the phenol) has appeared.

Section 3: Standardized Experimental Protocol

Protocol 1: General Aqueous Extractive Workup

This protocol outlines a standard procedure for isolating a neutral organic product from a reaction mixture.

  • Quenching: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, saturated NH₄Cl) to neutralize any reactive reagents. Ensure this step is performed cautiously, especially if quenching reactive organometallics or hydrides.

  • Dilution & Transfer: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane). Transfer the entire mixture to a separatory funnel of an appropriate size (should not be more than 2/3 full).

  • Initial Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently at first, then more vigorously for ~30 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to fully separate.

  • Layer Separation: Drain the lower layer. If you are unsure which layer is which, add a few drops of water and observe where they go. The aqueous layer is the one that the water drops mix with. Keep both layers until you are certain you have isolated your product.

  • Aqueous Washes (as needed):

    • Acidic Impurities: To remove acidic byproducts, wash the organic layer with saturated aqueous NaHCO₃. Check the pH of the aqueous layer after the wash to ensure it is basic (pH > 7).[8]

    • Basic Impurities: To remove basic byproducts or unreacted amine nucleophiles, wash the organic layer with 1M HCl. Check the pH of the aqueous layer to ensure it is acidic (pH < 7).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and swirl. Add more drying agent until it no longer clumps together.

  • Filtration & Concentration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to ensure complete transfer. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Proceed with purification of the crude material via column chromatography, recrystallization, or distillation as appropriate.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Difluoro-4-methoxypyridine and 2,6-Dichloro-4-methoxypyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated pyridines serve as indispensable building blocks. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for functionalization, most notably through Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Among these scaffolds, 2,6-dihalo-4-methoxypyridines are of particular interest. The pyridine nitrogen atom profoundly activates the C2 and C6 positions toward nucleophilic attack, while the 4-methoxy group modulates the electronic properties of the ring.

This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 2,6-difluoro-4-methoxypyridine and 2,6-dichloro-4-methoxypyridine. While structurally similar, the fundamental differences between fluorine and chlorine—in terms of electronegativity, bond strength, and atomic size—give rise to significant and often counterintuitive distinctions in their chemical behavior. Understanding these nuances is critical for researchers in selecting the optimal substrate and designing efficient, high-yielding synthetic routes. We will dissect the theoretical underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols to illustrate these principles in practice.

Theoretical Framework: Unpacking the "Element Effect" in a Pyridine System

The reactivity of aryl halides in SNAr reactions is a classic topic in physical organic chemistry, governed by a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The aromaticity is then restored by the expulsion of the halide ion. The relative reactivity of the fluoro and chloro derivatives is determined by which of these steps is rate-limiting and how the properties of the halogen influence it.

SNAr_Mechanism sub 2-Halo-4-methoxypyridine r_plus sub->r_plus nu Nu⁻ nu->r_plus intermediate Meisenheimer ComplexResonance Stabilized p_plus intermediate->p_plus k₂ (fast) prod Substituted Product lg X⁻ r_plus->intermediate k₁ (rate-determining) p_plus->prod p_plus->lg Reactivity_Logic F This compound Prop_F High Electronegativity Strong C-F Bond F->Prop_F Cl 2,6-Dichloro-4-methoxypyridine Prop_Cl Lower Electronegativity Weaker C-Cl Bond Cl->Prop_Cl Effect_F Strong -I Effect Highly δ+ Carbon Center Prop_F->Effect_F Effect_Cl Moderate -I Effect Moderately δ+ Carbon Center Prop_Cl->Effect_Cl RDS Rate-Determining Step: Nucleophilic Attack (k₁) Effect_F->RDS Effect_Cl->RDS Outcome_F Lower Activation Energy FASTER SNAr Rate RDS->Outcome_F Outcome_Cl Higher Activation Energy SLOWER SNAr Rate RDS->Outcome_Cl Experimental_Workflow start Reactant Preparation (Substrate, Nucleophile, Base, Solvent) setup Reaction Assembly (Inert Atmosphere, Stirring, Heating) start->setup reaction Reaction Monitoring (TLC / LC-MS) setup->reaction reaction->reaction Incomplete workup Aqueous Workup (Quench, Extract, Dry) reaction->workup Reaction Complete purify Purification (Silica Gel Column Chromatography) workup->purify analyze Product Characterization (¹H NMR, ¹³C NMR, MS) purify->analyze

References

A Comparative Analysis of Fluorine vs. Chlorine as Leaving Groups in Pyridine SNAr Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

< A Technical Guide for Medicinal & Process Chemists

Introduction

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine rings, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.[1][2][3][4][5][6] Nucleophilic aromatic substitution (SNAr) on halopyridines represents a powerful and versatile method for introducing diverse functionalities.[7][8] A frequent decision point in synthetic design is the choice of halogen leaving group, most commonly between fluorine and chlorine.

Conventional wisdom from alkyl halide chemistry, where leaving group ability is correlated with the weakness of the carbon-halogen bond and the stability of the resulting halide anion, would suggest chlorine is superior to fluorine.[9][10][11] However, in the realm of SNAr chemistry, this trend is often inverted, with fluorine demonstrating significantly greater reactivity.[12][13][14] This guide provides an in-depth comparison of the leaving group potential of fluorine and chlorine in pyridines, supported by experimental data, mechanistic insights, and practical considerations to inform rational synthetic design.

The SNAr Mechanism on Pyridine Rings: A Two-Step Dance

Nucleophilic aromatic substitution on pyridines proceeds via a two-step addition-elimination mechanism.[14] The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[14][15] This initial step is typically the rate-determining step (RDS) of the reaction as it involves the temporary disruption of the aromatic system.[15][16] The second step is the rapid expulsion of the halide leaving group, which restores the aromaticity of the pyridine ring.[14]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Halopyridine 2-Halopyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Halopyridine->Meisenheimer_Complex  k₁ (RDS) Nucleophile Nucleophile (Nu⁻) Substituted_Pyridine Substituted Pyridine Meisenheimer_Complex->Substituted_Pyridine  k₂ (fast) Halide_Ion Halide Ion (X⁻) Leaving_Group_Comparison F_Node Fluorine F_Electronegativity High Electronegativity F_Node->F_Electronegativity possesses F_Bond_Strength Strong C-F Bond F_Node->F_Bond_Strength forms Cl_Node Chlorine Cl_Electronegativity Lower Electronegativity Cl_Node->Cl_Electronegativity possesses Cl_Bond_Strength Weaker C-Cl Bond Cl_Node->Cl_Bond_Strength forms Reactivity SₙAr Reactivity F_Inductive Strong Inductive Effect F_Electronegativity->F_Inductive leads to F_Intermediate_Stabilization Stabilizes Meisenheimer Complex F_Inductive->F_Intermediate_Stabilization results in F_Intermediate_Stabilization->Reactivity Increases F_Bond_Strength->Reactivity Less important in RDS Cl_Inductive Weaker Inductive Effect Cl_Electronegativity->Cl_Inductive leads to Cl_Intermediate_Destabilization Less Stabilization of Intermediate Cl_Inductive->Cl_Intermediate_Destabilization results in Cl_Intermediate_Destabilization->Reactivity Decreases Cl_Bond_Strength->Reactivity Less important in RDS Kinetic_Study_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Halopyridines, Nucleophile) Start->Prep_Solutions Determine_Lambda_Max Determine λmax of Product Prep_Solutions->Determine_Lambda_Max Setup_Spectrophotometer Equilibrate Spectrophotometer and Halopyridine Solution Determine_Lambda_Max->Setup_Spectrophotometer Initiate_Reaction Initiate Reaction (Inject Nucleophile) Setup_Spectrophotometer->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Analyze_Data Analyze Data (Determine k_obs) Record_Data->Analyze_Data Compare_Rates Compare Relative Rates (k_F / k_Cl) Analyze_Data->Compare_Rates End End Compare_Rates->End

References

A Comparative Guide to the Characterization and Reactivity of 2,6-Difluoro-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. Their integration into drug candidates can profoundly influence metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Among these, the 2,6-difluoro-4-methoxypyridine scaffold has emerged as a particularly valuable intermediate. The strategic placement of two strongly electron-withdrawing fluorine atoms flanking the ring nitrogen, combined with an electron-donating methoxy group at the C4 position, creates a unique electronic environment that dictates its reactivity and utility.

This guide provides an in-depth characterization of this compound, offering a comparative analysis against structurally related alternatives. We will delve into its spectroscopic signature, explore its reactivity profile with supporting experimental data, and provide validated protocols to empower researchers, scientists, and drug development professionals in leveraging this versatile scaffold for novel molecular design.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of a molecule's fundamental properties and spectroscopic characteristics is the bedrock of its synthetic application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Registry Number 1184172-35-7[3]
Molecular Formula C₆H₅F₂NO[3]
Molecular Weight 145.11 g/mol [3]
Appearance Not specified, likely a liquid or low-melting solid
SMILES COc1cc(F)nc(F)c1[3]
InChIKey HRTFKBJLWDISRQ-UHFFFAOYSA-N[3]
Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of modern spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The two equivalent aromatic protons at the C3 and C5 positions will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JH-F).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides critical information, characterized by large carbon-fluorine coupling constants (JC-F). The carbon atoms directly bonded to fluorine (C2 and C6) will appear as doublets with a large ¹JC-F coupling (typically > 200 Hz). The C4 carbon bearing the methoxy group will also be influenced by the fluorine atoms, as will C3 and C5.

  • ¹⁹F NMR Spectroscopy: As the gold standard for analyzing fluorinated compounds, ¹⁹F NMR is exceptionally informative.[4] this compound will exhibit a single resonance for the two equivalent fluorine atoms. The chemical shift of this signal is highly sensitive to the electronic environment of the pyridine ring.[4][5] This technique is invaluable for monitoring reactions, as any substitution at the positions ortho or para to the fluorines will induce a significant shift in the ¹⁹F signal.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a clear molecular ion peak (M⁺) at m/z 145.11, confirming the molecular weight.

Comparative Reactivity Analysis

The utility of this compound is best understood by comparing its reactivity to other common fluorinated and halogenated pyridines. The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr).

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on electron-deficient rings like difluoropyridines proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group (in this case, fluoride) is expelled, restoring aromaticity.[6] While this two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups.[7]

Caption: The SNAr mechanism on a difluoropyridine scaffold.

Benchmarking Against Alternatives

The choice of starting material is a critical decision in synthesis design. The electronic and steric properties of the pyridine scaffold dictate reaction outcomes.

Table 2: Comparative Analysis of Halogenated Pyridine Derivatives in SNAr

CompoundKey Structural FeatureExpected SNAr ReactivityRationale & Causality
This compound Two F atoms (EWG), one OMe group (EDG)Highly Activated. Substitution is strongly directed to the C4 position. The methoxy group is the target for displacement.The two fluorine atoms strongly activate the ring towards nucleophilic attack. The methoxy group at C4 is para to the nitrogen and ortho to both fluorines, making it an excellent leaving group upon nucleophilic attack at C4.
2,6-Difluoropyridine [8]Two F atoms (EWG)Highly Activated. Substitution occurs preferentially at the C4 position.The C4 position is the most electron-deficient due to the cumulative withdrawing effects of the two fluorine atoms and the ring nitrogen. This makes it highly susceptible to nucleophilic attack.
2-Fluoro-4-methoxypyridine [9]One F atom (EWG), one OMe group (EDG)Moderately Activated. Substitution can occur at C2, displacing the fluorine.Less activated than its difluoro counterpart. The single fluorine atom is a good leaving group, and the C2 position is activated by the ring nitrogen.
2,6-Dichloropyridine Two Cl atoms (EWG)Activated, but less reactive than difluoro analogues. Fluoride is a better leaving group than chloride in the rate-determining addition step of many SNAr reactions because its high electronegativity better stabilizes the developing negative charge in the Meisenheimer intermediate.[10] Reactions often require higher temperatures.[11]

Expert Insights: The methoxy group in the title compound is not just a modulator of electronic properties; it is the primary site of reactivity. While one might expect the fluorine atoms to be displaced, nucleophilic attack at the C4 position and subsequent displacement of the methoxide is the dominant pathway. This is a crucial distinction for synthetic planning compared to a substrate like 2,6-difluoropyridine where a C-H bond would be functionalized via an intermediate step or a different reaction class.

Applications in Medicinal Chemistry

The 2,6-difluoro-4-substituted pyridine motif is a privileged scaffold found in numerous biologically active compounds. Its value lies in its ability to serve as a rigid core that can be functionalized to orient substituents for optimal target engagement.

  • Kinase Inhibitors: The pyridine core is a common feature in kinase inhibitors, where it can act as a hinge-binder, forming critical hydrogen bonds with the protein backbone.[12] Derivatives of this compound are used to synthesize compounds targeting kinases involved in cancer progression.[13]

  • PET Imaging Agents: The scaffold is used in the synthesis of complex molecules for applications like Positron Emission Tomography (PET) imaging, as demonstrated in the development of agents for imaging B-Raf(V600E) in cancers.[14]

  • Modulators of CNS Targets: The physicochemical properties imparted by the fluoro- and methoxy- groups are beneficial for creating molecules that can cross the blood-brain barrier, making this scaffold attractive for developing therapies for central nervous system (CNS) disorders.[15]

The incorporation of fluorine often enhances metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] This leads to improved pharmacokinetic profiles, a critical aspect of drug development.

Validated Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative, self-validating procedure for the SNAr of an amine nucleophile with a 2,6-difluoro-4-substituted pyridine derivative. The principles are broadly applicable to various nucleophiles.[6][16]

General Procedure for Amine Substitution

Objective: To synthesize a 4-amino-2,6-difluoropyridine derivative.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (e.g., piperidine, 1.2 eq.)

  • Potassium carbonate (K₂CO₃, 2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine. Heating is often necessary to overcome the activation energy for the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. A significant upfield shift in the ¹⁹F NMR signal compared to the starting material is expected upon substitution.

workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis prep1 1. Add Substrate & Base to Dry Flask prep2 2. Add Anhydrous DMF Solvent prep1->prep2 prep3 3. Add Amine Nucleophile prep2->prep3 react 4. Heat to 80°C (4-12h) prep3->react monitor 5. Monitor by TLC / LC-MS react->monitor workup1 6. Quench with Water, Extract with EtOAc monitor->workup1 workup2 7. Wash with Brine, Dry over MgSO₄ workup1->workup2 workup3 8. Concentrate In Vacuo workup2->workup3 purify 9. Column Chromatography workup3->purify analysis 10. Characterize by NMR & MS purify->analysis

References

A Senior Application Scientist's Guide to Reaction Monitoring: Analytical Methods for 2,6-Difluoro-4-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is a process of precision and control. Intermediates like 2,6-Difluoro-4-methoxypyridine are critical building blocks, and the ability to accurately monitor their formation in real-time is paramount to ensuring reaction efficiency, purity, and safety. This guide provides an in-depth comparison of key analytical techniques for monitoring reactions involving this fluorinated pyridine, moving beyond a simple listing of methods to explain the causality behind experimental choices.

The selection of an analytical method is not a one-size-fits-all decision. It is a strategic choice influenced by the specific reaction kinetics, the complexity of the reaction matrix, the need for structural elucidation of byproducts, and practical considerations such as sample throughput and cost. Here, we will dissect the most effective chromatographic and spectroscopic methods, providing field-proven insights to guide your selection process.

I. Chromatographic Techniques: The Workhorses of Reaction Analysis

Chromatographic methods are indispensable for separating the target analyte from starting materials, reagents, and potential byproducts, providing a clear picture of reaction progress and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most robust and versatile tool for routine reaction monitoring. Its strength lies in its ability to separate a wide range of compounds based on their polarity and interaction with the stationary phase.

Causality of Method Design: For a moderately polar molecule like this compound, a reversed-phase (RP-HPLC) setup is the logical starting point. The nonpolar stationary phase (typically C18) effectively retains the analyte, while a polar mobile phase allows for controlled elution. The inclusion of fluorine atoms can influence retention behavior, sometimes requiring fine-tuning of the mobile phase composition[1]. UV detection is straightforward as the pyridine ring is a strong chromophore.

Performance Insights:

  • Strengths: Excellent for quantitative analysis of reaction conversion and purity assessment. HPLC systems are widely available and can be automated for high throughput.

  • Limitations: While excellent for quantification, standard HPLC-UV provides limited structural information. Unambiguous identification of unknown impurities or byproducts is challenging without coupling to a mass spectrometer[2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

For a more definitive analysis, coupling HPLC with a mass spectrometer is the gold standard. It combines the superior separation of HPLC with the mass-resolving power of MS, providing molecular weight information crucial for confident compound identification[2].

Causality of Method Design: The primary advantage here is specificity. While multiple compounds might co-elute or have similar UV spectra in HPLC, their mass-to-charge ratios are unique fingerprints. This is invaluable for identifying unexpected reaction pathways or degradation products[3].

Performance Insights:

  • Strengths: Unambiguous identification of reaction components, including intermediates and impurities. Offers higher sensitivity and selectivity than HPLC-UV.

  • Limitations: Higher instrument cost and complexity. Not all buffers used in HPLC are compatible with MS, requiring careful method development[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds[5]. Given the structure of this compound, it is a viable and highly sensitive option.

Causality of Method Design: The choice of GC-MS hinges on the volatility of the analyte and other reaction components. The methoxy group and relatively low molecular weight suggest that this compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification through characteristic fragmentation patterns[6][7]. For less volatile precursors or products, derivatization may be necessary to increase volatility and thermal stability[8].

Performance Insights:

  • Strengths: Exceptional sensitivity and resolving power. Provides detailed structural information from fragmentation patterns, aiding in the identification of isomers and byproducts.

  • Limitations: Limited to volatile and thermally stable compounds. The high temperatures of the injector and column can potentially degrade sensitive molecules.

II. Spectroscopic Techniques: A Window into the Reaction Vessel

In-situ (real-time) monitoring provides immediate feedback on reaction kinetics, offering a level of process understanding that offline methods cannot match[9]. Spectroscopic techniques are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful analytical methods for gaining detailed structural insights and can be adapted for real-time reaction monitoring[10].

Causality of Method Design: For this compound, both ¹H and ¹⁹F NMR are exceptionally informative. ¹H NMR can track the disappearance of starting material signals and the appearance of product signals. Crucially, ¹⁹F NMR provides a very clean spectrum with high sensitivity to changes in the electronic environment of the fluorine atoms, making it an excellent probe for monitoring the reaction[3]. Stopped-flow NMR systems can even capture data within the first fractions of a second of a reaction[11].

Performance Insights:

  • Strengths: Provides rich structural information and allows for non-invasive, real-time monitoring of multiple species simultaneously. ¹⁹F NMR is particularly powerful for this analyte.

  • Limitations: Lower sensitivity compared to MS. Requires specialized probes and software for online monitoring, which can be expensive. Magnetic field homogeneity can be an issue in complex reaction mixtures[10][12].

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy monitors the change in concentration of functional groups by tracking their characteristic vibrational frequencies in the infrared spectrum.

Causality of Method Design: An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. The method's viability depends on the presence of unique, well-resolved IR bands for the reactants and products. For the synthesis of this compound, one might track the disappearance of a precursor's functional group (e.g., a C-Cl stretch if starting from a chlorinated pyridine) and the appearance of the C-F and C-O-C stretches of the product.

Performance Insights:

  • Strengths: Provides real-time kinetic data, is non-destructive, and can be implemented in a wide range of reaction conditions (high pressure, temperature, etc.).[12][13]

  • Limitations: Spectra can be complex and peak overlap is common, especially in solutions. Less sensitive and specific than NMR or MS.

III. Comparative Performance Summary

The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary to aid in this decision-making process.

Technique Principle Sensitivity Selectivity In-Situ Capability Cost (Relative) Key Advantage Key Limitation
HPLC-UV Chromatographic separation based on polarity; UV absorbance detection.[2]ModerateGoodNoLow-ModerateRobustness and quantitative accuracy for routine analysis.Limited structural information for unknown identification.
LC-MS Chromatographic separation; detection by mass-to-charge ratio.[14]HighExcellentNoHighUnambiguous identification of components and high sensitivity.Higher cost and complexity; mobile phase restrictions.
GC-MS Chromatographic separation based on volatility; detection by mass.[15]Very HighExcellentNoModerateExcellent for volatile compounds; provides structural data via fragmentation.Requires analyte to be thermally stable and volatile.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.[11]Low-ModerateExcellentYesVery HighRich, unambiguous structural information; ideal for mechanistic studies.Lower sensitivity; high equipment cost.
FTIR Spectroscopy Molecular vibrations absorbing infrared radiation.[13]ModerateModerateYesModerateExcellent for real-time kinetic profiling of functional group changes.Spectral overlap can complicate data analysis.

IV. Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols are provided as a validated starting point for method development.

Protocol 1: HPLC-UV Method for Reaction Monitoring

This method is designed for quantifying the conversion of a precursor to this compound.

  • Instrumentation: Standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture in a known volume of diluent (e.g., 950 µL of Acetonitrile/Water 50:50). Vortex and filter through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare standards of the starting material and purified product at known concentrations to create a calibration curve for accurate quantification.

Protocol 2: GC-MS Method for High-Sensitivity Analysis

This method is ideal for detecting trace-level impurities and confirming product identity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole).

  • Column: HP-5ms or equivalent nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Inlet: Splitless mode, 250 °C.

  • MS Parameters:

    • Ion Source: Electron Impact (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan from m/z 40 to 400.

  • Sample Preparation: Dilute a quenched aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. Filter if necessary.

V. Visualization of Analytical Workflows

Visualizing the decision-making process and experimental flow can clarify the relationships between different analytical strategies.

Analytical_Workflow cluster_0 Reaction Monitoring Point cluster_1 Analytical Pathways cluster_2 Data Output & Interpretation Reaction Reaction Vessel InSitu In-Situ Analysis (Real-Time) Reaction->InSitu Direct Probe Offline Offline Analysis (Time-Point Sampling) Reaction->Offline Aliquoting NMR NMR Spectroscopy (¹H, ¹⁹F) InSitu->NMR FTIR FTIR Spectroscopy InSitu->FTIR SamplePrep Sample Quenching & Preparation Offline->SamplePrep Kinetics Kinetic Profiles Mechanistic Insight NMR->Kinetics FTIR->Kinetics HPLC HPLC-UV SamplePrep->HPLC GCMS GC-MS SamplePrep->GCMS LCMS LC-MS SamplePrep->LCMS Quant Quantitative Analysis (Conversion, Purity) HPLC->Quant GCMS->Quant ID Structural ID (Byproducts, Impurities) GCMS->ID LCMS->Quant LCMS->ID

Caption: Workflow for selecting and applying analytical methods.

Decision_Tree start What is the primary analytical goal? q1 Need real-time kinetic data? start->q1 q2 Is unambiguous ID of unknowns critical? q1->q2 No ans_nmr Use In-Situ NMR or FTIR q1->ans_nmr Yes q3 Is the analyte volatile & thermally stable? q2->q3 No (Routine Quant) ans_lcms Use LC-MS q2->ans_lcms Yes ans_gcms Use GC-MS q3->ans_gcms Yes ans_hplc Use HPLC-UV q3->ans_hplc No

References

A Comparative Guide to the X-ray Crystal Structure of 2,6-Difluoropyridine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of crystal engineering and drug discovery, the strategic modification of molecular scaffolds is paramount to tuning the physicochemical properties of materials and the efficacy of therapeutic agents. Among the vast array of heterocyclic compounds, pyridine and its derivatives stand out as foundational building blocks. The introduction of fluorine atoms, particularly at the 2- and 6-positions of the pyridine ring, imparts unique electronic and steric characteristics that significantly influence their coordination chemistry and intermolecular interactions. This guide provides an in-depth, objective comparison of the X-ray crystal structures of 2,6-difluoropyridine complexes with their non-fluorinated and chlorinated analogues, supported by experimental data and established scientific principles.

The Enduring Appeal of Fluorinated Pyridines in Crystal Engineering

The substitution of hydrogen with fluorine, the most electronegative element, at the positions flanking the nitrogen atom in the pyridine ring creates a confluence of effects that are highly attractive for crystal engineering. The strong electron-withdrawing nature of fluorine atoms modulates the pKa of the pyridine nitrogen, influencing its basicity and, consequently, its coordination to metal centers. Furthermore, the presence of fluorine atoms introduces the potential for a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking, which play a crucial role in the self-assembly of molecules in the solid state. These interactions are fundamental to the rational design of crystalline materials with desired properties, such as stability, solubility, and bioavailability in the context of active pharmaceutical ingredients (APIs).

Comparative Structural Analysis: The Impact of 2,6-Substitution

A pertinent example is the crystal structure of a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine. In the compound, [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂], the Ag(I) center is coordinated by the pyridine nitrogen atoms of two bipyridine ligands.[1] The fluorine atoms on the pyridyl ring influence the electronic properties and steric profile of the ligand, which in turn affects the coordination geometry and the supramolecular architecture. The crystal packing is stabilized by a network of C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking, highlighting the significant role of the fluorine substituents in directing the solid-state assembly.[1]

In contrast, complexes with unsubstituted pyridine are abundant and exhibit a wide range of coordination geometries, from linear to octahedral, depending on the metal center and other ligands present. The absence of ortho-substituents allows for less hindered coordination to the metal center.

2,6-Dichloropyridine, on the other hand, introduces bulky chlorine atoms at the ortho positions. While also electron-withdrawing, the larger size of chlorine compared to fluorine can lead to greater steric hindrance around the metal center, influencing the coordination number and geometry. Crystal structures of 2,6-dichloropyridine derivatives, such as 2,6-dichloropyridine-3,5-dicarbonitrile, reveal that the chlorine atoms can participate in C—Cl⋯N interactions, contributing to the overall crystal packing.

The following table provides a comparative summary of key crystallographic parameters for representative complexes.

LigandMetal Complex ExampleCrystal SystemSpace GroupKey Structural Features & Non-Covalent Interactions
2,6-Difluoropyridine Derivative [Ag(CF₃SO₃)(2',6'-difluoro-2,3'-bipyridine)₂]--Distorted trigonal-planar Ag(I) coordination. In the solid state, dimers are formed and linked by C—H⋯O hydrogen bonds, halogen⋯π, and weak π–π stacking interactions.[1]
Pyridine [ZnCl₂(C₅H₅N)₂]OrthorhombicCmmaTetrahedral zinc(II) coordination. The crystal packing is influenced by van der Waals forces.
2,6-Dichloropyridine Derivative 2,6-Dichloropyridine-3,5-dicarbonitrileOrthorhombic-Planar molecules forming chains via C—H⋯N interactions, which are further linked into layers by C—Cl⋯N interactions.

The Role of Non-Covalent Interactions

The nature and directionality of non-covalent interactions are profoundly influenced by the substituents on the pyridine ring.

  • Hydrogen Bonding: The electron-withdrawing fluorine atoms in 2,6-difluoropyridine can enhance the acidity of the C-H protons on the ring, making them more effective hydrogen bond donors. This can lead to the formation of robust C—H⋯X (where X is an acceptor atom like O or N) hydrogen bonds, which are critical in stabilizing crystal lattices.

  • Halogen Bonding: Both fluorine and chlorine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. While fluorine is a weak halogen bond donor, these interactions can still be significant in directing crystal packing, especially in the absence of stronger interactions. Chlorine, being more polarizable, forms stronger halogen bonds.

  • π–π Stacking: The electron-deficient nature of the 2,6-difluoropyridine ring can promote favorable π–π stacking interactions with electron-rich aromatic systems. This "donor-acceptor" type of stacking is a powerful tool in crystal engineering for building specific supramolecular architectures.

Experimental Protocols

The successful synthesis and crystallization of pyridine-based complexes are contingent on carefully controlled experimental conditions. Below are detailed, step-by-step methodologies for the synthesis of metal complexes and co-crystals.

Synthesis and Crystallization of a Silver(I) Complex with 2',6'-Difluoro-2,3'-bipyridine

This protocol is adapted from the synthesis of [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂].[1]

Materials:

  • 2',6'-Difluoro-2,3'-bipyridine

  • Silver(I) trifluoromethanesulfonate (Ag(CF₃SO₃))

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

Procedure:

  • Under an inert atmosphere (e.g., dry nitrogen), dissolve 2',6'-difluoro-2,3'-bipyridine (1 equivalent) in a minimal amount of anhydrous THF.

  • In a separate flask, dissolve Ag(CF₃SO₃) (1 equivalent) in anhydrous MeOH.

  • Slowly add the ligand solution to the silver salt solution with continuous stirring at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Filter the solution to remove any insoluble impurities.

  • Allow the filtrate to stand undisturbed in a loosely covered vial to permit slow evaporation of the solvents.

  • Colorless, X-ray quality crystals are typically obtained within a few days.

Visualization of Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the ligand structures and the experimental workflow.

Ligand_Comparison cluster_pyridine Unsubstituted cluster_fluorinated Fluorinated cluster_chlorinated Chlorinated Pyridine Pyridine (C₅H₅N) DFP 2,6-Difluoropyridine (C₅H₃F₂N) DCP 2,6-Dichloropyridine (C₅H₃Cl₂N) Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Reactants Ligand + Metal Salt Solution Reaction in Solution Reactants->Solution Dissolution & Mixing Evaporation Slow Evaporation Solution->Evaporation Crystals Formation of Single Crystals Evaporation->Crystals XRD X-ray Diffraction Crystals->XRD Structure Structure Determination XRD->Structure

References

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical and materials science, the construction of molecules containing the pyridine motif is a frequent and often challenging necessity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for this purpose. However, the inherent properties of the pyridine ring—namely its electron-deficient nature and the coordinating ability of the nitrogen lone pair—can often lead to catalyst inhibition and low reaction yields.

The success of these transformations hinges critically on the choice of the ancillary phosphine ligand bound to the palladium center. The ligand is not a mere spectator; it is an active controller of the catalyst's reactivity, stability, and selectivity.[1] By modulating the steric and electronic environment of the metal, a well-chosen ligand can overcome the challenges posed by pyridine substrates, transforming a failing reaction into a high-yielding success.

This guide provides an in-depth comparison of common phosphine ligands for pyridine coupling, moving beyond simple product recommendations to explain the causality behind their performance. We will examine the fundamental properties of these ligands, present comparative experimental data, and provide actionable protocols to empower you to make rational, informed decisions in your own research.

The Fundamental Pillars of Ligand Efficacy: Steric and Electronic Effects

The performance of any phosphine ligand in a catalytic cycle is governed by two primary factors: its size (steric effects) and its electron-donating or -withdrawing nature (electronic effects).[2][3][4] Understanding how to quantify and interpret these properties is the first step toward rational ligand selection.

  • Steric Effects : This refers to the physical bulk of the ligand. Bulky ligands can accelerate the crucial reductive elimination step of the catalytic cycle and help stabilize the active, low-coordinate monoligated palladium species that is often necessary for high reactivity.[1][5] The most common metric for steric bulk is the Tolman Cone Angle (θ) , which measures the solid angle occupied by the ligand at the metal center.[2]

  • Electronic Effects : This describes the ligand's ability to donate or withdraw electron density from the metal center. Electron-rich ligands increase the electron density on the palladium, which generally accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[1][2][6] This property is often quantified by the Tolman Electronic Parameter (TEP) , derived from the C-O stretching frequency of a related nickel-carbonyl complex. A lower TEP value signifies a more electron-donating ligand.[2]

These two effects are often intertwined and must be balanced for optimal performance.[7] For challenging substrates like pyridines, ligands that are both sterically bulky and electron-rich have proven to be the most effective.[6][8]

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands
Ligand PrecursorCommon NameTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Classification
P(t-Bu)₃Tri-tert-butylphosphine182°2056.1Bulky, Electron-Rich
PCy₃Tricyclohexylphosphine170°2056.4Bulky, Electron-Rich
PPh₃Triphenylphosphine145°2068.9Less Bulky, Electron-Poor
cataCXium® ADi(1-adamantyl)-n-butylphosphine177°N/ABulky, Electron-Rich
JohnPhos(t-Bu)₂P(biphenyl)196°N/ABulky, Electron-Rich (Biaryl)
XPhos(Cy)₂P(2',4',6'-triisopropylbiphenyl)213°N/AVery Bulky, Electron-Rich (Biaryl)
SPhos(Cy)₂P(2',6'-dimethoxybiphenyl)206°N/AVery Bulky, Electron-Rich (Biaryl)
RuPhos(Cy)₂P(2',6'-diisopropoxybiphenyl)240°N/AExceptionally Bulky, Electron-Rich (Biaryl)

Note: Values are compiled from various sources and may vary slightly depending on the measurement method.[2]

Ligand Classes in Action: A Comparative Performance Analysis

The challenges of pyridine coupling have driven the development of sophisticated ligands that go far beyond simple triarylphosphines like PPh₃. The most significant advances have come from the development of bulky, electron-rich mono- and bidentate phosphines, particularly the dialkylbiaryl phosphines developed by the Buchwald group.[6][9][10]

C-N Coupling: Buchwald-Hartwig Amination of Pyridines

The formation of aminopyridines is a critical transformation in drug discovery. The electron-deficient nature of chloropyridines and the potential for the product to coordinate to and deactivate the catalyst make this a challenging coupling.[11] Here, the choice of ligand is paramount.

LigandCatalyst SystemConditionsYield (%)Reference
RuPhos Pd(OAc)₂ (2 mol%), RuPhos (4 mol%)NaOtBu, Toluene, 100 °C, 2h98% [Buchwald, 2008]
BrettPhos Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%)NaOtBu, Toluene, 100 °C, 2h97% [Buchwald, 2008]
Xantphos Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBu, Toluene, 100 °C, 24h85% [Hartwig, 1999]
Josiphos-type Pd(OAc)₂ (2 mol%), Ligand (4 mol%)NaOtBu, Toluene, 100 °C, 2h92% [Torna, 2007]

Data compiled and adapted from benchmark studies.[11]

Expert Analysis: The data clearly shows the superiority of the bulky biarylphosphine ligands (RuPhos, BrettPhos) for this transformation.[11] Their significant steric bulk is thought to facilitate the C-N reductive elimination step, which is often the turnover-limiting step in aminations.[8][12] While chelating bisphosphine ligands like Xantphos are effective, they often require longer reaction times. The success of RuPhos and BrettPhos in coupling a variety of amines with challenging heteroaryl chlorides has made them the go-to ligands for this class of reaction.[13]

C-C Coupling: Suzuki-Miyaura Coupling of Pyridines

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but coupling with 2-pyridyl boron derivatives is notoriously difficult due to slow transmetalation and rapid protodeboronation of the coupling partner.[14] Again, advanced phosphine ligands provide the solution.

LigandCatalyst SystemConditionsYield (%)Reference
SPhos Pd₂(dba)₃ (1.5 mol%), SPhos (3.3 mol%)K₃PO₄, 1,4-Dioxane, 80 °C, 16h95% [Buchwald, 2004]
XPhos Pd(OAc)₂ (2 mol%), XPhos (4 mol%)K₃PO₄, t-Amyl alcohol, 100 °C, 18h92% [Buchwald, 2006]
P(t-Bu)₃ Pd(dba)₂ (1 mol%), P(t-Bu)₃ (2 mol%)K₃PO₄, Toluene, 110 °C, 12h88% [Fu, 2001]
PPh₃ Pd(PPh₃)₄ (5 mol%)K₂CO₃, Toluene/H₂O, 80 °C, 24h<20% [Typical result]

Data compiled and adapted from various sources.[10]

Expert Analysis: For Suzuki couplings involving pyridines, the dialkylbiaryl phosphines SPhos and XPhos are highly effective.[10] Their combination of steric bulk and high electron density promotes both the oxidative addition of the palladium to the pyridine halide and the subsequent transmetalation step.[6] Simple trialkylphosphines like P(t-Bu)₃ are also effective but can be more sensitive to air and substrate scope.[6] Traditional ligands like PPh₃ are generally poor choices for this type of challenging coupling, often leading to low yields and catalyst decomposition.[15]

Mechanistic Insights: How Ligands Control the Catalytic Cycle

To truly master ligand selection, one must understand how the ligand influences each step of the catalytic cycle. Let's consider the Suzuki-Miyaura coupling as a representative example.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence Pd(0)L Active Pd(0)L Species OxAdd Ar-Pd(II)(L)-X (Oxidative Addition) Pd(0)L->OxAdd Ar-X Trans Ar-Pd(II)(L)-R (Transmetalation) OxAdd->Trans R-B(OR)₂ Base L1 Bulky, Electron-Rich Ligands (L) - Stabilize monoligated Pd(0) - Accelerate Oxidative Addition RedElim Product Formation (Reductive Elimination) Trans->RedElim RedElim->Pd(0)L Ar-R L2 Bulky Ligands (L) - Promote Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle and Key Points of Ligand Influence.

  • Oxidative Addition (OA): The cycle begins with the active Pd(0) catalyst inserting into the pyridine-halide (Ar-X) bond. Electron-rich phosphine ligands are crucial here as they increase the electron density on the palladium, making it more nucleophilic and facilitating this otherwise difficult step, particularly with less reactive chloro-pyridines.[1][16]

  • Transmetalation: The organoboron reagent transfers its organic group (R) to the palladium center. The exact role of the ligand here is complex, but it must allow for the coordination of the boronate species without overly crowding the metal center.

  • Reductive Elimination (RE): The two organic fragments (Ar and R) couple and are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst. Sterically bulky ligands promote this step by creating steric pressure around the metal, forcing the two groups together.[1] This is often the product-forming and turnover-limiting step.

Bulky biaryl phosphines like SPhos and RuPhos excel because they effectively promote both the OA and RE steps, which are critical for an efficient catalytic cycle with challenging pyridine substrates.[6]

A Practical Guide to Ligand Selection

Choosing a ligand is not a one-size-fits-all process. The optimal choice depends on the specific coupling reaction, the nature of the pyridine substrate, and the coupling partner. The following workflow provides a rational approach to ligand selection.

Ligand_Selection start Define Coupling Reaction coupling_type C-N (Buchwald-Hartwig) or C-C (Suzuki, etc.)? start->coupling_type cn_substrate Substrate Steric Hindrance? coupling_type->cn_substrate C-N cc_substrate Pyridine Halide? coupling_type->cc_substrate C-C cn_low Primary or unhindered secondary amine? cn_substrate->cn_low Low cn_high Bulky secondary amine or hindered aryl halide? cn_substrate->cn_high High cn_ligand1 Start with RuPhos or BrettPhos cn_low->cn_ligand1 cn_high->cn_ligand1 cn_ligand2 Consider Xantphos for chelating effects cn_ligand1->cn_ligand2 Alternative cc_chloride Aryl Chloride (less reactive) cc_substrate->cc_chloride Chloride cc_bromide Aryl Bromide/Iodide (more reactive) cc_substrate->cc_bromide Bromide cc_ligand1 Use SPhos or XPhos (highly general) cc_chloride->cc_ligand1 cc_bromide->cc_ligand1 cc_ligand2 P(t-Bu)₃ is a potent but air-sensitive alternative cc_ligand1->cc_ligand2 Alternative Protocol_Workflow prep 1. Reagent & Glassware Prep (Dry glassware, degas solvent) setup 2. Inert Atmosphere Setup (Glovebox or Schlenk line) prep->setup addition 3. Reagent Addition (Solid reagents first, then solvent & liquids) setup->addition reaction 4. Reaction Execution (Heating and stirring) addition->reaction workup 5. Aqueous Workup (Quench, extract with organic solvent) reaction->workup purify 6. Purification (Silica gel chromatography) workup->purify

References

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone, underpinning the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods for forging these critical linkages.[1][3] This guide provides a comparative analysis of common palladium catalysts for three seminal C-C bond-forming reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. Drawing upon field-proven insights and experimental data, we will explore the nuances of catalyst selection, dissect reaction mechanisms, and provide actionable protocols to empower researchers in their synthetic endeavors.

The Central Role of Palladium Catalysis

The widespread adoption of palladium-catalyzed cross-coupling reactions stems from their remarkable efficiency, functional group tolerance, and the mild conditions under which they often proceed.[3][4] These reactions have revolutionized the synthesis of complex molecules, enabling chemists to assemble intricate structures with high precision and in fewer steps.[1] The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, rates, and selectivity.[5] This guide will delve into the comparative performance of various palladium catalysts, from traditional homogeneous systems to advanced heterogeneous and ligand-supported catalysts.

I. The Suzuki-Miyaura Coupling: A Robust Tool for Biaryl Synthesis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds.[4][5] Its broad functional group tolerance and the low toxicity of the boron byproducts make it particularly attractive for pharmaceutical and fine chemical industries.[4]

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling

The evolution of Suzuki-Miyaura catalysis has seen a progression from simple palladium salts to highly sophisticated catalyst systems. The choice of catalyst is often dictated by the reactivity of the coupling partners, with more challenging substrates requiring more advanced catalytic systems.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(PPh₃)₄ A widely used, commercially available Pd(0) catalyst. Effective for a range of aryl and vinyl halides.Aryl/vinyl iodides and bromides.Can be sensitive to air and moisture. May require higher catalyst loadings for less reactive substrates.
PdCl₂(dppf) A robust and versatile catalyst, particularly effective for challenging couplings, including those with heteroaryl boronic acids.[5]Aryl/vinyl bromides and chlorides, heteroaryl systems.Generally requires elevated temperatures.
Pd(OAc)₂ / Phosphine Ligands (e.g., SPhos, XPhos) A highly active system where the ligand plays a crucial role. Bulky, electron-rich phosphine ligands enhance catalytic activity, enabling the use of less reactive aryl chlorides.[4][6]A broad range of aryl/vinyl bromides and chlorides, including sterically hindered substrates.[7]Ligands can be expensive and air-sensitive.
Palladacycles Highly active and stable catalyst precursors that can be used in very low loadings.[4]Aryl bromides and chlorides, including unactivated substrates.Can exhibit lower reactivity in solid-supported forms.[4]
Ligandless Palladium (e.g., Pd(OAc)₂, Pd/C) Offers simplified reaction conditions and avoids phosphine-related side reactions.[4] Pd/C offers easy separation and recycling.[8][9]Primarily for reactive substrates like aryl iodides and bromides.[4]May require higher temperatures and catalyst loadings. The true catalytic species can be soluble palladium leached from the support.[10][11]
The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Pd(PPh₃)₄

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene (5 mL) and ethanol (1 mL) to the flask, followed by the 2 M aqueous sodium carbonate solution (2 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

II. The Mizoroki-Heck Reaction: A Powerful Olefin Functionalization Tool

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[12] This reaction is instrumental in the synthesis of substituted alkenes and has found widespread application in the production of pharmaceuticals and natural products.[1]

Comparative Performance of Palladium Catalysts for Mizoroki-Heck Coupling

The efficiency of the Heck reaction is highly dependent on the catalyst system, particularly the choice of ligand and palladium precursor.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(OAc)₂ / PPh₃ A classical and widely used catalyst system.Aryl iodides and bromides with activated alkenes.Often requires high temperatures and catalyst loadings. Can be inefficient for aryl chlorides.
Palladacycles (e.g., Herrmann's catalyst) Highly active and thermally stable catalysts that can activate less reactive aryl chlorides.[13]Aryl bromides and chlorides.Synthesis of palladacycles can be complex.
Pd/C A heterogeneous catalyst that offers ease of separation and reusability.[8][9]Effective for aryl iodides and activated aryl bromides.[11]Leaching of soluble palladium species is often the true catalytic mechanism.[11] May require higher temperatures.
N-Heterocyclic Carbene (NHC) Ligands Form highly stable and active palladium complexes, proving to be excellent substitutes for phosphine ligands.[13]Effective for a broad range of aryl halides, including challenging aryl chlorides.NHC ligands and their palladium complexes can be expensive.
Ligandless Palladium (e.g., Pd(OAc)₂) Simple and avoids the use of often toxic and expensive phosphine ligands.[12]Generally limited to more reactive substrates.Reaction efficiency can be lower compared to ligated systems.
The Catalytic Cycle of the Mizoroki-Heck Reaction

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Olefin Coordination Olefin Coordination R-Pd(II)-X(L2)->Olefin Coordination Olefin R-Pd(II)-X(L2)(Olefin) R-Pd(II)-X(L2)(Olefin) Olefin Coordination->R-Pd(II)-X(L2)(Olefin) Migratory Insertion Migratory Insertion R-Pd(II)-X(L2)(Olefin)->Migratory Insertion R-Olefin-Pd(II)-X(L2) R-Olefin-Pd(II)-X(L2) Migratory Insertion->R-Olefin-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-Olefin-Pd(II)-X(L2)->Beta-Hydride Elimination Substituted Olefin Substituted Olefin Beta-Hydride Elimination->Substituted Olefin H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Mizoroki-Heck Coupling of Iodobenzene with Styrene

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Iodobenzene

  • Styrene

  • Pd(OAc)₂

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) if a ligand is used.

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add DMF (5 mL), iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired stilbene product.

III. The Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct and efficient route to substituted alkynes.[14][15] It is a cornerstone reaction for the synthesis of pharmaceuticals, natural products, and organic materials.[14] The reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed.[16][17]

Comparative Performance of Palladium Catalysts for Sonogashira Coupling

The choice of palladium catalyst and the presence or absence of a copper co-catalyst significantly impact the Sonogashira reaction.

Catalyst SystemKey Features & AdvantagesTypical Substrate ScopeConsiderations & Limitations
Pd(PPh₃)₄ / CuI The classical and most common catalyst system.[17]Aryl/vinyl iodides and bromides.The copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).[17] Requires exclusion of air to prevent this side reaction.
PdCl₂(PPh₃)₂ / CuI A more stable and soluble Pd(II) precatalyst compared to Pd(PPh₃)₄.[17]Similar to Pd(PPh₃)₄/CuI.Still requires a copper co-catalyst with its associated drawbacks.
Copper-Free Systems (e.g., Pd(OAc)₂ / Ligand) Avoids the issue of alkyne homocoupling. Often employs bulky, electron-rich phosphine or N-heterocyclic carbene ligands.[17][18]A broad range of aryl/vinyl halides.May require higher reaction temperatures or longer reaction times.
Heterogeneous Catalysts (e.g., Pd/C, supported Pd NPs) Offer advantages in catalyst separation and recycling.[15][16]Primarily for aryl iodides and bromides.The catalytic activity of supported catalysts can sometimes be lower than their homogeneous counterparts.[16]
Single-Atom Catalysts (SACs) Offer high selectivity and metal utilization.[19] Performance can be highly dependent on the reaction environment.[19]Promising for aryl iodides, but challenging for bromides and chlorides.[19]A relatively new area of research with ongoing development.
The Catalytic Cycle of the Sonogashira Reaction

The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Alkyne Coordination Alkyne Coordination CuX->Alkyne Coordination R-C≡CH Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Base Cu-C≡CR->Transmetalation Base Base

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Iodobenzene

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.01 mmol) and CuI (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add THF (5 mL), triethylamine (2.0 mmol), iodobenzene (1.0 mmol), and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring its progress by TLC or GC.

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylalkyne.

Conclusion: Navigating the Landscape of Palladium Catalysis

The Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions represent a powerful triumvirate in the synthetic chemist's toolkit for C-C bond formation. The continuous evolution of palladium catalysts, from simple salts to sophisticated ligand-supported systems and heterogeneous catalysts, has dramatically expanded the scope and applicability of these transformations.[20][21] The choice of catalyst is not a one-size-fits-all decision but rather a nuanced process that requires consideration of substrate reactivity, desired reaction conditions, and economic factors. By understanding the comparative performance of different catalyst systems and the underlying mechanistic principles, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of novel molecules.

References

A Senior Application Scientist's Guide to the Structural Validation of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Scientist's Desk:

In the landscape of medicinal chemistry and materials science, fluorinated pyridines serve as privileged scaffolds. Their unique electronic properties, metabolic stability, and ability to modulate pKa make them highly sought-after building blocks.[1] Among these, 2,6-Difluoro-4-methoxypyridine is a key intermediate, but its synthesis is not without ambiguity. The potential for isomeric impurities and side-products necessitates a robust, multi-pronged validation strategy. A seemingly minor misassignment of a fluorine or methoxy group can lead to the synthesis of an entirely different molecule, wasting valuable resources and derailing research programs.

This guide is structured not as a rigid protocol, but as a logical workflow. We will move from rapid, high-throughput screening to definitive, high-resolution analysis, explaining the causality behind each experimental choice. Our goal is to create a self-validating system of analysis that provides unambiguous confirmation of the target structure: this compound.

Part 1: The Analytical Reconnaissance - Triage with Chromatography and Mass Spectrometry

Before dedicating time to extensive NMR studies, a rapid assessment of purity and molecular weight is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this initial reconnaissance.

The "Why": Causality in Method Selection

Pyridine derivatives can be challenging to analyze chromatographically due to their hydrophilic and basic nature, often resulting in poor peak shape on standard C18 columns.[2][3] We select a method that mitigates these issues, providing a clear picture of the sample's complexity. Mass spectrometry provides the first piece of structural evidence: does the main component have the correct mass?

Experimental Protocol: HPLC Analysis

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the target compound from potential impurities.[4][5]

Table 1: Recommended HPLC Method Parameters

ParameterValueRationale
Column Mixed-Mode or C18 (e.g., Amaze HD, Primesep 100)Mixed-mode columns offer alternative selectivity for polar, basic compounds like pyridine.[2][6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protonation for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 0.5 mL/minStandard analytical flow rate.
Column Temp. 40 °CIncreased temperature can improve peak shape and reduce viscosity.
Detection UV at 254 nm and 270 nmAromatic pyridines are strong UV absorbers.[5]
Injection Vol. 2 µLStandard volume for analytical HPLC.
Interpreting the Mass Spectrum

The mass spectrum provides the molecular weight, a critical first checkpoint. For this compound (Formula: C₆H₅F₂NO), the expected masses are crucial for confirmation.[7][8][9]

Table 2: Expected Mass Spectrometry Data

IonFormulaCalculated m/z (Monoisotopic)Notes
[M+H]⁺ C₆H₆F₂NO⁺146.0412The primary ion observed in positive ESI mode. Look for this as the main peak.
[M+Na]⁺ C₆H₅F₂NNaO⁺168.0231A common adduct, often seen alongside the [M+H]⁺ ion.
M C₆H₅F₂NO145.0339The molecular weight of the neutral molecule.[7][8]

A clean chromatogram showing a single major peak with the corresponding [M+H]⁺ at m/z 146.0412 is a strong indication that the sample is pure and likely the correct compound. Any other significant peaks, especially with masses corresponding to potential impurities (e.g., starting materials, mono-fluorinated intermediates), must be investigated.

Part 2: The Definitive Identification - Unambiguous Structure by NMR Spectroscopy

While LC-MS confirms mass and purity, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the precise connectivity of atoms. For a fluorinated compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended; it is essential.[1][10]

The "Why": The Power of a Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number and environment of protons. The symmetry of this compound leads to a very simple, characteristic proton spectrum.

  • ¹³C NMR: Shows the carbon backbone. Crucially, large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide direct evidence of which carbons are bonded to or near fluorine.[11]

  • ¹⁹F NMR: This is the most direct probe of the fluorine environments.[10] Its chemical shift is highly sensitive to the electronic environment, and its coupling to protons (JHF) and carbons (JCF) provides definitive proof of placement on the pyridine ring.

Predicted NMR Data for Structural Confirmation

The key to validation is comparing the experimental data to the predicted spectrum for the target molecule and contrasting it with plausible isomers. A common synthetic route involves the substitution of a trifluoro- or dichloro-pyridine precursor, making positional isomers a significant risk.[12][13]

Table 3: Comparative NMR Data Prediction (in CDCl₃)

NucleusTarget: this compound Alternative: 3,5-Difluoro-4-methoxypyridine
¹H NMR ~6.2-6.4 ppm (s, 2H, Ring Protons)~3.8-3.9 ppm (s, 3H, -OCH₃)~8.2-8.4 ppm (s, 2H, Ring Protons)~4.0-4.2 ppm (t, JHF ≈ 2-3 Hz, 3H, -OCH₃)
¹⁹F NMR One signal, ~ -70 to -90 ppmOne signal, ~ -120 to -140 ppm
¹³C NMR C4: ~165-170 ppm (t, ³JCF ≈ 10-15 Hz)C2/C6: ~160-165 ppm (dd, ¹JCF ≈ 240 Hz, ³JCF ≈ 15 Hz)C3/C5: ~95-100 ppm (d, ²JCF ≈ 25-30 Hz)-OCH₃: ~55-60 ppmC4: ~140-145 ppm (t, ²JCF ≈ 20-25 Hz)C3/C5: ~150-155 ppm (d, ¹JCF ≈ 250 Hz)C2/C6: ~140-145 ppm (d, ²JCF ≈ 15-20 Hz)-OCH₃: ~60-65 ppm (t, ⁴JCF ≈ 4-5 Hz)

Causality of Spectral Differences:

  • Proton Chemical Shift: The protons in the target structure are at the 3 and 5 positions, shielded by the adjacent fluorine atoms, resulting in an upfield shift (~6.3 ppm). In the 3,5-difluoro isomer, the protons are at the 2 and 6 positions, adjacent to the electron-withdrawing nitrogen, causing a significant downfield shift (~8.3 ppm).

  • Fluorine-Proton Coupling: In the 3,5-difluoro isomer, the methoxy protons are four bonds away from the fluorine atoms, potentially showing a small through-space coupling (triplet). This would be absent in the target molecule.

  • ¹³C-F Coupling: The magnitude of the JCF coupling constant is distance-dependent. The very large one-bond coupling (¹JCF > 200 Hz) is the most definitive piece of evidence. By identifying which carbons show this large coupling, we can pinpoint the location of the fluorine atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the proton singlets at the expected chemical shifts.

    • In the ¹³C spectrum, identify the four distinct aromatic carbon signals and the methoxy signal. Critically, verify the coupling patterns and JCF values against the predicted data in Table 3.

    • Confirm a single peak in the ¹⁹F spectrum, indicating the chemical equivalence of the two fluorine atoms.

Part 3: The Integrated Validation Workflow

A robust validation strategy is a workflow, not a single experiment. Each step provides evidence that informs the next, culminating in a cohesive and irrefutable structural assignment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity & Isolation cluster_2 Phase 3: Definitive Elucidation cluster_3 Phase 4: Final Confirmation Sample Received Sample LCMS LC-MS Analysis Sample->LCMS Assess purity & mass PurityCheck Purity > 98%? LCMS->PurityCheck m/z = 146.04? Purify Preparative HPLC or Column Chromatography PurityCheck->Purify No NMR Acquire 1H, 13C, 19F NMR PurityCheck->NMR Yes Purify->LCMS Re-analyze purified fraction Compare Compare Data to Predicted Spectra (Table 3) NMR->Compare Pass Structure Validated: This compound Compare->Pass Match Fail Structure Incorrect or Mixture Identified Compare->Fail No Match

Caption: Overall Structural Validation Workflow.

This workflow ensures that time-intensive NMR analysis is only performed on material that has already passed initial purity and mass checks.

Decision Logic for Spectral Interpretation

The core of the validation lies in the logical interpretation of the combined NMR data.

G Start Start NMR Analysis H_NMR ¹H NMR: Two aromatic protons observed? Start->H_NMR H_Symmetry ¹H NMR: Are aromatic protons a singlet? H_NMR->H_Symmetry Yes Result_Fail Conclusion: Structure is NOT the target. Re-evaluate isomers. H_NMR->Result_Fail No F_NMR ¹⁹F NMR: One fluorine signal observed? H_Symmetry->F_NMR Yes (Implies C2 symmetry) H_Symmetry->Result_Fail No C_NMR ¹³C NMR: Two carbons show ¹JCF > 200 Hz? F_NMR->C_NMR Yes (Confirms F equivalence) F_NMR->Result_Fail No Result_Pass Conclusion: Structure is this compound C_NMR->Result_Pass Yes (Confirms F at C2/C6) C_NMR->Result_Fail No

Caption: Decision Tree for NMR Spectral Interpretation.

Conclusion

Validating the structure of this compound is a process of systematic, evidence-based exclusion and confirmation. By beginning with a rapid LC-MS screen to confirm purity and mass, we efficiently triage samples for definitive analysis. The subsequent application of a multi-nuclear NMR approach—leveraging the distinct chemical shifts and, most importantly, the through-bond J-coupling information—provides an unassailable body of evidence. This integrated workflow not only confirms the identity of the target molecule but also provides a robust framework for identifying and characterizing any potential isomers or impurities, ensuring the integrity of downstream research and development.

References

A Senior Application Scientist's Guide to the Reactivity of Fluorinated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and receptor binding affinity[1]. However, the three constitutional isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—exhibit dramatically different chemical reactivity. This guide provides an in-depth comparison of their behavior in key synthetic transformations, grounded in mechanistic principles and supported by experimental data. We will dissect the reactivity patterns in nucleophilic aromatic substitution (SNAAr), electrophilic aromatic substitution (EAS), and metalation/cross-coupling reactions to empower chemists to make informed decisions in the design and execution of synthetic routes.

Foundational Physicochemical Properties

Before delving into reactivity, it is crucial to understand the inherent electronic properties of the isomers. The position of the highly electronegative fluorine atom, in concert with the pyridine nitrogen, dictates the electron density distribution, pKa, and NMR spectral characteristics of the ring.

Property2-Fluoropyridine3-Fluoropyridine4-FluoropyridineRationale & Implications
pKa -0.44[2]2.97[3][4]1.12The strong inductive withdrawal of fluorine ortho to the nitrogen significantly reduces its basicity. 3-Fluoropyridine is the most basic, as the fluorine's effect is least pronounced at the nitrogen. This has major implications for reactions under acidic (EAS) or basic (metalation) conditions.
¹⁹F NMR (δ, ppm) ~ -68 to -70~ -125 to -130~ -90 to -95The chemical shift is highly sensitive to the electronic environment. The ortho-position in 2-FP experiences the most deshielding from the adjacent nitrogen. These distinct ranges allow for unambiguous isomer identification and reaction monitoring[5][6][7].
Structure
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Positional isomerism is the key determinant of reactivity.

Nucleophilic Aromatic Substitution (SNAAr): A Tale of Two Positions

SNAAr is arguably the most important reaction for functionalizing fluoropyridines, leveraging the C-F bond as a synthetic handle. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step being the formation of a negatively charged intermediate known as the Meisenheimer complex[8]. The stability of this complex is the paramount factor governing reactivity.

Causality Behind Reactivity Differences

The established order of reactivity in SNAAr reactions is:

4-Fluoropyridine > 2-Fluoropyridine >> 3-Fluoropyridine

This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the anionic charge of the Meisenheimer complex through resonance.

  • 2- and 4-Fluoropyridine (Ortho/Para Attack): When a nucleophile attacks the carbon bearing the fluorine at the 2- or 4-position, the resulting negative charge can be delocalized directly onto the electronegative nitrogen atom. This provides substantial resonance stabilization, lowering the activation energy of the first step and dramatically accelerating the reaction[8][9][10].

  • 3-Fluoropyridine (Meta Attack): In contrast, nucleophilic attack at the 3-position does not allow for resonance delocalization of the negative charge onto the ring nitrogen. The intermediate is therefore significantly less stable, leading to a much higher activation energy and a drastically slower reaction rate[11]. Consequently, SNAAr reactions on 3-halopyridines often require harsh conditions and give low yields, unless additional activating groups are present[11].

The high electronegativity of fluorine makes it an excellent leaving group in SNAAr, often superior to other halogens. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, underscoring the activating nature of the C-F bond in these systems[10][12].

SNAAr_Mechanism cluster_4F 4-Fluoropyridine (High Reactivity) cluster_2F 2-Fluoropyridine (High Reactivity) cluster_3F 3-Fluoropyridine (Very Low Reactivity) 4F_start 4-F-Py 4F_int Meisenheimer Complex 4F_start->4F_int + Nu⁻ (fast) 4F_prod 4-Nu-Py 4F_int->4F_prod - F⁻ (fast) 4F_res N-Anion Resonance Form 4F_int->4F_res Resonance 2F_start 2-F-Py 2F_int Meisenheimer Complex 2F_start->2F_int + Nu⁻ (fast) 2F_prod 2-Nu-Py 2F_int->2F_prod - F⁻ (fast) 2F_res N-Anion Resonance Form 2F_int->2F_res Resonance 3F_start 3-F-Py 3F_int Meisenheimer Complex 3F_start->3F_int + Nu⁻ (slow) 3F_prod 3-Nu-Py 3F_int->3F_prod - F⁻ 3F_no_res High Energy Intermediate 3F_int->3F_no_res No N-Resonance Suzuki_Workflow cluster_prep Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Start Fluoropyridine Isomer (e.g., 3-F-Py) Metalation Metalation (e.g., LDA, -78°C) Forms Lithiated Intermediate Start->Metalation Borylation Quench with Borate Ester (e.g., B(OiPr)₃) Metalation->Borylation Hydrolysis Aqueous Workup Borylation->Hydrolysis BoronicAcid Fluoropyridine Boronic Acid Hydrolysis->BoronicAcid Reaction Combine & Heat BoronicAcid->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., Na₂CO₃) Catalyst->Reaction Product Functionalized Fluoro-Arylpyridine Reaction->Product

References

A Senior Application Scientist's Guide to Pyridine Coupling: Benchmarking New Catalysts Against the Established Workhorse, Pd(dppf)Cl₂

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds involving pyridine rings is a cornerstone of modern synthetic chemistry. These nitrogen-containing heterocycles are privileged scaffolds in a vast array of pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical bonds, and for decades, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), or Pd(dppf)Cl₂, has been the go-to catalyst for this transformation. Its robustness, reliability, and broad functional group tolerance have cemented its status as an industry benchmark.

However, the ever-present drive for greater efficiency, milder reaction conditions, and the ability to couple increasingly challenging substrates has spurred the development of new generations of palladium catalysts. This guide provides an in-depth technical comparison of these new catalysts against the venerable Pd(dppf)Cl₂, offering experimental data, detailed protocols, and insights to aid researchers in selecting the optimal catalytic system for their pyridine coupling needs.

The Enduring Benchmark: Understanding the Role of Pd(dppf)Cl₂

The efficacy of Pd(dppf)Cl₂ stems from the unique properties of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This bidentate phosphine ligand possesses a wide bite angle and an electron-rich nature, which are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]

Despite its widespread use, Pd(dppf)Cl₂ is not without its limitations, particularly when dealing with electron-rich or sterically hindered pyridines, or when employing less reactive coupling partners like aryl chlorides. The Lewis basic nitrogen atom of the pyridine substrate can, in some cases, coordinate to the palladium center and inhibit catalysis, a phenomenon often referred to as the "2-pyridyl problem."[2]

The New Contenders: A Leap Forward in Catalytic Efficiency

In recent years, two prominent classes of palladium catalysts have emerged as powerful alternatives to the traditional phosphine-based systems for pyridine coupling: N-Heterocyclic Carbene (NHC) Palladium Complexes and Palladium Precatalysts with Biarylphosphine Ligands .

N-Heterocyclic Carbene (NHC) Palladium Complexes , such as the commercially available PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, offer exceptional stability and activity.[3] These catalysts feature a strong palladium-carbon bond that is resistant to dissociation, leading to long-lived and highly active catalytic species.[4] The steric bulk of the NHC ligand also promotes the crucial reductive elimination step. PEPPSI-IPr, in particular, is noted for its air and moisture stability, making it exceptionally user-friendly.[5]

Palladium Precatalysts with Biarylphosphine Ligands , developed by researchers like Stephen L. Buchwald, represent another significant advancement.[6] Ligands such as XPhos, SPhos, and RuPhos are highly electron-rich and sterically demanding, which accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] The corresponding "G3" (third-generation) precatalysts are designed for the rapid and predictable generation of the active monoligated Pd(0) species, leading to highly efficient catalysis even at low loadings.[8]

Performance Benchmark: Pd(dppf)Cl₂ vs. A Next-Generation Catalyst

To provide a clear comparison, let's examine the performance of Pd(dppf)Cl₂ against a modern alternative, a PEPPSI-type catalyst, for the Suzuki-Miyaura coupling of a challenging chloro-pyridine substrate.

ParameterBenchmark: Pd(dppf)Cl₂ New Catalyst: Pd-PEPPSI-Type
Reaction 2-Hydroxypyridine derivative coupling3-Chloropyridine with Phenylboronic Acid
Catalyst Pd(dppf)Cl₂Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymer
Catalyst Loading Not specified0.5 mol%
Base Not specifiedK₂CO₃ (2.0 equiv)
Solvent Not specifiedMethanol
Temperature Not specified80 °C
Time Not specified12 h
Yield High (qualitative)90%
Reference [9][1]

Note: The data is compiled from different sources and while not a direct head-to-head comparison under identical conditions, it provides a strong indication of the high efficiency of PEPPSI-type catalysts for challenging pyridine couplings.

Understanding Catalyst Efficiency: TON and TOF

Two key metrics for evaluating catalyst performance are the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This is the total number of moles of substrate that a mole of catalyst can convert before becoming inactive. A higher TON indicates a more robust and long-lasting catalyst. It is calculated as: TON = (moles of product) / (moles of catalyst) [10][11]

  • Turnover Frequency (TOF): This is the turnover number per unit of time, essentially representing the speed of the catalyst. A higher TOF means a faster reaction. It is calculated as: TOF = TON / time [10]

When benchmarking new catalysts, calculating and comparing TON and TOF values provide a quantitative measure of their efficiency and can be crucial for process optimization and cost-effectiveness.

Experimental Protocols

Providing standardized, reproducible protocols is essential for the validation of any new catalytic system. Below are representative step-by-step procedures for the Suzuki-Miyaura coupling of a bromopyridine using both the benchmark Pd(dppf)Cl₂ and a modern PEPPSI-type catalyst.

Protocol 1: Pyridine Coupling with the Benchmark Catalyst, Pd(dppf)Cl₂

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a 2-bromopyrazine with an arylboronic acid.[12]

Materials:

  • 2-Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyrazine, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Pyridine Coupling with a Next-Generation Catalyst, PEPPSI™-IPr

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a heteroaryl halide using the PEPPSI™-IPr catalyst.

Materials:

  • Aryl or heteroaryl halide (e.g., 2-chloropyridine) (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • PEPPSI™-IPr catalyst (0.01 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Isopropyl alcohol (IPA), reagent grade (2.5 mL)

  • Reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial containing a stir bar, add the arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Add the aryl or heteroaryl halide and the isopropyl alcohol via syringe.

  • Reaction: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up and purified using standard procedures as described in Protocol 1.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the underlying chemical transformations and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X (L₂) OA->PdII + Ar-X Transmetalation Transmetalation PdII->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Boronate Ar'-B(OR)₂ Boronate->Transmetalation PdII_Ar Ar-Pd(II)-Ar' (L₂) Transmetalation->PdII_Ar + Ar'-B(OR)₂ RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration of Pd(0)L₂ Product Ar-Ar' RE->Product - Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents (Halopyridine, Boronic Acid, Catalyst, Base) Setup Reaction Setup in Inert Atmosphere (Schlenk Flask/Vial) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (e.g., 60-100 °C) Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Reaction Work-up (Quench, Extract) Reaction->Workup Monitoring->Reaction Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

While Pd(dppf)Cl₂ remains a reliable and effective catalyst for many pyridine coupling applications, the development of new catalytic systems based on N-heterocyclic carbenes and bulky biarylphosphines offers significant advantages in terms of stability, activity, and substrate scope. Catalysts like PEPPSI-IPr and the Buchwald G3 precatalysts have demonstrated their ability to facilitate challenging couplings of chloro-pyridines and other heteroaryl chlorides under milder conditions and often with lower catalyst loadings.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations. However, the data strongly suggests that for demanding pyridine couplings, exploring these next-generation catalysts can lead to significant improvements in yield, efficiency, and overall process robustness. As the field of catalysis continues to evolve, we can anticipate the development of even more powerful and versatile tools for the synthesis of complex, life-saving molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and scientific integrity. This guide provides drug development professionals, researchers, and scientists with essential, actionable procedures for the proper disposal of 2,6-Difluoro-4-methoxypyridine. The protocols herein are designed to be self-validating, grounded in established safety standards, and explained with the causality that underpins best laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Halogenated pyridines are regulated chemical classes, and their disposal is subject to specific federal requirements.[1] The primary hazards associated with this chemical family include:

  • Flammability: Many pyridine derivatives are flammable liquids and vapors. Their vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

  • Toxicity: These compounds are often harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • Irritation: Causes skin irritation and serious eye irritation or damage.[4][5]

  • Organ Toxicity: May cause respiratory irritation.[2][5]

Given these risks, all handling and disposal operations must be predicated on minimizing exposure and preventing accidental release.

Quantitative Data for Risk Assessment

To contextualize the hazards, the following table summarizes key physical and chemical data for the closely related compound, 2,6-Difluoropyridine. This data is critical for assessing risks and designing safe experimental and disposal protocols.

PropertyValueSource
Molecular FormulaC₅H₃F₂N[2]
Hazard ClassFlammable Liquid, Category 3
GHS PictogramsFlammable (GHS02), Irritant (GHS07)
Hazard StatementsH226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Incompatible MaterialsStrong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[2]
Hazardous Combustion ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF)[2]

Immediate Safety & Handling Protocols

Before beginning any process that will generate this compound waste, ensure the following control measures are in place. This proactive approach is the cornerstone of a trustworthy safety system.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The choice of PPE is dictated by the compound's potential for skin absorption, irritation, and inhalation toxicity.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact. Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[6][7]

  • Body Protection: A fully-buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed in a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[9][10]

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[3][8]

  • Safety Stations: An emergency eyewash and safety shower must be readily accessible and within a 10-second travel distance of the work area.[6][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[2][12]

Step-by-Step Disposal Workflow: A Self-Validating System

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.[9] The following workflow ensures compliance and safety.

Step 1: Waste Segregation
  • Rationale: Preventing incompatible chemicals from mixing is a critical safety measure that averts potentially violent reactions. Furthermore, proper segregation streamlines the disposal process and can prevent costly "re-packing" fees from waste management vendors.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for this compound and related halogenated organic waste.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [13]

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[6]

Step 2: Container Selection and Labeling
  • Rationale: The waste container is the primary barrier preventing environmental release. Proper labeling ensures that all personnel are aware of the contents and associated hazards.

  • Procedure:

    • Select a sealable, airtight, and chemically compatible waste container. For liquids, use only containers designed for liquids that will not leak.[9][13]

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The words "Hazardous Waste."

      • Clear indication of the hazards (e.g., "Flammable," "Irritant").

      • The date accumulation started.

Step 3: Waste Accumulation and Storage
  • Rationale: Safe storage minimizes the risk of spills, fires, and exposure to personnel.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[13]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • The storage location must be a cool, dry, well-ventilated area away from heat and ignition sources.[6][14]

    • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal
  • Rationale: Final disposal must be handled by professionals who can ensure the waste is treated and disposed of in an environmentally sound and legally compliant manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]

    • Provide the EHS contact with the complete chemical name and any available safety data.

    • The primary disposal method for halogenated pyridines is typically high-temperature incineration or other forms of chemical destruction.[1]

The following diagram illustrates the decision-making and operational workflow for proper disposal.

G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Waste Generated (Pure compound or solution) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Halogenated Waste Container C->D E Affix Hazardous Waste Label (Name, Hazards, Date) D->E F Add Waste to Container E->F G Keep Container Tightly Sealed F->G H Store in Designated SAA (Cool, Dry, Ventilated) G->H I Container Full? H->I I->H No J Contact EHS for Pickup I->J Yes K Waste Manifested & Removed for Chemical Destruction J->K

Disposal Workflow for this compound

Spill Management

Accidents can happen, but a prepared response minimizes their impact.

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.[9]

  • Communicate: Inform your supervisor and EHS department immediately.

  • Control: If safe to do so, remove all ignition sources and increase ventilation.[11]

  • Contain & Clean:

    • Wearing appropriate PPE, contain the spill using an inert, dry absorbent material such as vermiculite, dry sand, or earth.[6][9] Do NOT use combustible materials like paper towels to absorb large spills of flammable liquids.

    • Carefully collect the absorbent material and contaminated items using spark-proof tools.

    • Place the collected material into a sealable, labeled hazardous waste container for disposal.[6][7]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Difluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the safe handling of 2,6-Difluoro-4-methoxypyridine. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document is structured to provide not just a list of procedures, but the scientific rationale behind them, empowering you to make informed safety decisions in a dynamic research environment.

Foundational Hazard Assessment

Based on aggregated GHS information for similar compounds, this compound should be handled as a substance with the following potential hazards[1]:

  • Flammability: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source[2][3].

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Serious Eye Damage: Poses a risk of serious eye damage or irritation[1][4].

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation[2].

This hazard profile dictates a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure—inhalation, ingestion, skin, and eye contact—are effectively blocked.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound, with recommendations for scaling up protection based on the experimental context.

Risk Level / Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Risk (e.g., weighing small quantities in a ventilated enclosure)Safety glasses with side shieldsSingle pair of nitrile glovesFlame-retardant lab coatNot required if handled within a certified chemical fume hood
Moderate Risk (e.g., benchtop reactions, transfers)Chemical splash gogglesDouble-gloved with nitrile or neoprene glovesFlame-retardant lab coat and chemical-resistant apronWork must be conducted in a certified chemical fume hood
High Risk (e.g., large-scale reactions, potential for splashes or aerosols, spill cleanup)Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene) over an inner pair of nitrile glovesChemical-resistant coveralls or suit[5][6]NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges[5]

The "Why": Rationale-Driven PPE Selection

Eye and Face Protection

The risk of serious eye damage is significant. Standard safety glasses are insufficient for liquid chemical handling.

  • Chemical Splash Goggles: These are mandatory because they form a complete seal around the eyes, protecting from splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses[2].

  • Face Shield: A face shield should be worn over chemical goggles during procedures with a high splash potential. It provides a critical secondary barrier, protecting the entire face from direct contact[7].

Hand Protection

The skin is a primary route of exposure. "Chemical-resistant" is a broad term; the correct glove material is crucial.

  • Nitrile Gloves: These provide a good baseline of protection for incidental contact with many organic compounds.

  • Double Gloving: This is a field-proven technique to significantly reduce the risk of exposure from undetected pinholes or tears in the outer glove[8]. It also allows for the safe removal of the contaminated outer layer without compromising hand protection.

  • Neoprene or Butyl Rubber Gloves: For prolonged contact or immersion, a more robust material is necessary. Always consult a glove manufacturer's compatibility chart for specific halogenated organic compounds to ensure adequate protection.

Body Protection

Street clothes offer no protection against chemical hazards.

  • Flame-Retardant Lab Coat: Given the flammability risk, a flame-retardant (FR) lab coat is essential. Standard cotton or polyester lab coats can ignite and melt, causing severe burns.

  • Chemical-Resistant Apron/Coveralls: When handling larger volumes or performing tasks where splashes are likely, an apron or full coveralls made of a material like polyethylene-coated Tyvek® provides a necessary liquid barrier[6].

Respiratory Protection

Inhalation of vapors can cause respiratory irritation. Engineering controls are the first and most effective line of defense.

  • Chemical Fume Hood: All manipulations of this compound must, at a minimum, be performed inside a properly functioning and certified chemical fume hood. This captures vapors at the source, protecting the user and the lab environment[3].

  • Air-Purifying Respirator (APR): In the event of a spill or a failure of engineering controls, a NIOSH-approved half-mask or full-face APR with organic vapor cartridges is necessary for emergency response[5]. A proper fit test and user training are mandatory for anyone required to wear a respirator.

Operational Plans: Integrating Safety into Your Workflow

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling This compound quantity Quantity Handled? start->quantity procedure Procedure Risk? (Splash/Aerosol) quantity->procedure < 10g quantity->procedure > 10g ppe_moderate Moderate PPE: - Goggles - Nitrile Gloves (Double) - FR Lab Coat + Apron - Fume Hood quantity->ppe_moderate > 10g ppe_low Minimum PPE: - Goggles - Nitrile Gloves (Single) - FR Lab Coat - Fume Hood procedure->ppe_low Low Risk (e.g., Weighing) procedure->ppe_moderate Moderate Risk (e.g., Transfer) ppe_high Maximum PPE: - Goggles + Face Shield - Double Gloves (Heavy Duty) - Chemical Coveralls - Fume Hood / Respirator procedure->ppe_high High Risk (e.g., Spill)

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning and Doffing Protocol

Contamination often occurs during the removal of PPE. This sequence must be followed meticulously.

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean, dry hands.

  • Body Protection: Don your lab coat or coveralls. Fasten completely.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Outer Gloves: Put on your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your chemical splash goggles and, if needed, your face shield.

Doffing (Taking Off) PPE: This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the inside-out glove to remove the second glove, touching only the inside of the cuff. Dispose of them immediately in a designated hazardous waste container[2].

  • Body Protection: Unfasten your lab coat or coveralls, being careful to only touch the inside surfaces. Roll it away from your body and place it in the designated receptacle.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique as before.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water[2][9].

Disposal and Decontamination Plan

All materials that come into contact with this compound are considered hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) must be placed in a clearly labeled, sealed hazardous waste container. Do not dispose of this material in the regular trash.

  • Chemical Waste: Unused chemical and reaction waste must be collected in a compatible, sealed, and properly labeled hazardous waste container. Follow all institutional and local regulations for the disposal of halogenated organic waste[2][10].

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. Use non-sparking tools to collect the material into a hazardous waste container[2][11]. Evacuate and contact your institution's safety officer for large spills.

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][10].

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with plenty of soap and water. Seek medical attention if irritation persists[9][10].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[9][10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.